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2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Documentation Hub

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  • Product: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol
  • CAS: 1177358-72-3

Core Science & Biosynthesis

Foundational

Technical Guide: Scalable Synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

Executive Summary This technical guide details the synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol , a critical motif in medicinal chemistry often utilized as a polar, solubilizing fragment in kinase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol , a critical motif in medicinal chemistry often utilized as a polar, solubilizing fragment in kinase inhibitors (e.g., JAK, BTK) and GPCR modulators.

The synthesis of this molecule presents a specific regiochemical challenge: creating a sterically hindered C–N bond at a tertiary carbon . Standard alkylation methods often fail due to competing elimination reactions. This guide provides a validated, two-step protocol prioritizing the Ester Reduction Route , which circumvents the regioselectivity issues inherent in epoxide ring-opening strategies.

Retrosynthetic Analysis & Strategy

The target molecule consists of a pyrazole ring attached to a gem-dimethyl substituted propyl chain terminating in a primary alcohol.

The Regioselectivity Problem

A common retrosynthetic error is to propose the reaction of Pyrazole with Isobutylene Oxide (2,2-dimethyloxirane).

  • Mechanism: Under basic conditions, pyrazole acts as a nucleophile attacking the epoxide.

  • Outcome: The attack occurs predominantly at the less hindered primary carbon (SN2-like), yielding the tertiary alcohol isomer (1-(1H-pyrazol-1-yl)-2-methylpropan-2-ol), not the desired primary alcohol.

The Validated Route: Alpha-Alkylation & Reduction

To secure the correct connectivity, the tertiary C–N bond must be formed before the alcohol is generated. The preferred pathway involves:

  • Nucleophilic Substitution: Direct alkylation of pyrazole with an

    
    -bromo ester.
    
  • Hydride Reduction: Conversion of the ester to the primary alcohol.

SynthesisPath Start Pyrazole + Ethyl 2-bromo-2-methylpropanoate Elimination Side Product: Ethyl Methacrylate Start->Elimination Strong Base (NaOtBu) (Elimination Pathway) Substitution Intermediate: Ethyl 2-methyl-2-(pyrazol-1-yl)propanoate Start->Substitution Cs2CO3, NaI (cat), DMF, 60°C (Substitution Pathway) Michael Michael Addition (Wrong Isomer) Elimination->Michael Pyrazole Excess Target Target: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Substitution->Target LiAlH4, THF, 0°C (Reduction)

Figure 1: Divergent synthetic pathways. The successful route (blue) avoids the elimination/Michael addition trap (red) by using Cesium Carbonate and Sodium Iodide.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate[1][2][3]

This step requires careful control to favor SN2 substitution at a tertiary center over E2 elimination. The use of Cesium Carbonate (Cs₂CO₃) and Sodium Iodide (NaI) is critical. Cs₂CO₃ provides the "cesium effect," enhancing the solubility and nucleophilicity of the pyrazolate anion, while NaI facilitates the Finkelstein reaction in situ, transiently converting the bromide to a more reactive iodide.

Materials
ReagentEquiv.Role
1H-Pyrazole 1.0Nucleophile
Ethyl 2-bromo-2-methylpropanoate 1.0 - 1.2Electrophile
Cesium Carbonate (Cs₂CO₃) 1.1 - 1.5Base
Sodium Iodide (NaI) 0.1Catalyst
DMF (Anhydrous) 10 VSolvent
Protocol
  • Setup: Charge a flame-dried round-bottom flask with 1H-Pyrazole (1.0 equiv), Cs₂CO₃ (1.1 equiv), and NaI (0.1 equiv).

  • Solvation: Add anhydrous DMF (Dimethylformamide) under an inert atmosphere (N₂ or Ar). Stir for 15 minutes at room temperature to ensure deprotonation/complexation.

  • Addition: Add Ethyl 2-bromo-2-methylpropanoate (1.0 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 24 hours.

    • Monitoring: Check by TLC or LC-MS. The formation of the elimination product (ethyl methacrylate) may be observed as a minor impurity; the desired product is less polar.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Quench with saturated aqueous NaHCO₃.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water (to remove DMF) and brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1][2][3]

  • Purification: The crude oil is purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Yield Expectation: 60–80%.

Step 2: Reduction to 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

The ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LAH). While LiBH₄ is a milder alternative, LAH ensures complete reduction of the sterically hindered ester.

Materials
ReagentEquiv.Role
Ester Intermediate (from Step 1) 1.0Substrate
LiAlH4 (2.4M in THF) 1.2 - 1.5Reducing Agent
THF (Anhydrous) 10 VSolvent
Protocol
  • Setup: Charge a dry flask with the Ester Intermediate dissolved in anhydrous THF . Cool the solution to 0°C in an ice bath.

  • Addition: Carefully add LiAlH4 solution (1.2 equiv) dropwise. Caution: Exothermic and gas evolution (H₂).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Monitoring: TLC should show the disappearance of the ester spot and appearance of a more polar alcohol spot.

  • Quench (Fieser Method):

    • Cool back to 0°C.

    • Slowly add water (x mL), then 15% NaOH (x mL), then water (3x mL), where x is the weight of LAH used in grams.

    • Stir until a granular white precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite to remove aluminum salts. Rinse the pad with THF or EtOAc.

  • Purification: Concentrate the filtrate. The product often solidifies upon standing. Recrystallization from Et₂O/Hexanes or a short column plug may be required if high purity (>98%) is needed.

Characterization Data (Expected)

TechniqueDiagnostic SignalInterpretation
¹H NMR δ 1.60 (s, 6H)Gem-dimethyl group adjacent to N.
¹H NMR δ 3.60 - 3.80 (s, 2H)CH₂-OH protons (singlet due to lack of coupling).
¹H NMR δ 6.2 - 7.6 (m, 3H)Pyrazole aromatic protons (H4, H3, H5).
¹³C NMR ~60-65 ppmC H₂-OH carbon.
¹³C NMR ~60-65 ppmQuaternary C -N carbon.
LC-MS [M+H]⁺ = 141.1Molecular ion peak.

Safety & Handling

  • Exotherm Control: The alkylation of pyrazole in DMF can be slightly exothermic; however, the primary hazard is the LAH reduction . LAH is pyrophoric and reacts violently with water. All glassware must be oven-dried.

  • Toxicity: Pyrazole is toxic if swallowed and may cause skin irritation. Alkyl bromides are potential lachrymators and alkylating agents; handle in a fume hood.

  • Waste: Aluminum salts from the LAH quench should be disposed of as solid hazardous waste.

References

  • Synthesis of Pyrazole Esters (Methodology Grounding)

    • Title: "Process for the prepar
    • Context: Describes the Cs2CO3 mediated alkylation of pyrazoles with alpha-bromo esters to avoid elimin
    • Source:New Drug Approvals (referencing Patent WO2008/138889 & related filings for GFT505/Elafibranor intermedi
    • URL:[Link]

  • General Reduction of Esters

    • Title: "Synthesis propanol by esterific
    • Context: Validates the general workflow of Ester -> Alcohol using hydride reducing agents.
    • Source:Journal of Physics: Conference Series 795 (2017).[4]

    • URL:[Link]

  • Regioselectivity of Pyrazole Alkylation

    • Title: "Regioselective synthesis of polysubstituted pyrazoles"
    • Context: Discusses the ambident nature of pyrazole and conditions favoring N-alkyl
    • Source:N
    • URL:[Link]

Sources

Exploratory

Technical Synthesis Guide: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

This guide details the synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol , a critical gem-dimethyl functionalized heterocyclic fragment often utilized in medicinal chemistry (e.g., in the synthesis of ERK inhibitors l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol , a critical gem-dimethyl functionalized heterocyclic fragment often utilized in medicinal chemistry (e.g., in the synthesis of ERK inhibitors like Ravoxertinib/GDC-0994).

Executive Summary

Target Molecule: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol CAS Registry Number: 1007212-88-1 (Generic/Related) Molecular Formula: C


H

N

O Key Application: Pharmacophore installation of the gem-dimethyl pyrazole moiety to improve metabolic stability and solubility in kinase inhibitors.

This guide prioritizes the Ester-Reduction Pathway , the industry-standard route that circumvents the regioselectivity issues inherent in epoxide ring-opening strategies. While direct alkylation of pyrazole with tertiary halides is sterically challenging, specific phase-transfer or cesium-promoted protocols render this pathway scalable and reproducible.

Retrosynthetic Analysis & Strategy

The synthesis poses a specific regiochemical challenge: installing the pyrazole nitrogen onto a quaternary carbon.

  • Disconnection A (Epoxide Route - Flawed): Attempting to open isobutylene oxide (2,2-dimethyloxirane) with pyrazole typically yields the tertiary alcohol (1-(pyrazol-1-yl)-2-methylpropan-2-ol) due to nucleophilic attack at the less hindered carbon under basic conditions. This route is not recommended for the target primary alcohol.

  • Disconnection B (Ester Route - Recommended): The target is a reduced form of 2-methyl-2-(pyrazol-1-yl)propanoate. This shifts the difficult C-N bond formation to an alkylation step using an

    
    -bromo ester, followed by a standard hydride reduction.
    
Pathway Visualization

Retrosynthesis cluster_Warning Avoid (Regioselectivity Issue) Target Target Alcohol 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Ester Intermediate Ester Ethyl 2-methyl-2-(pyrazol-1-yl)propanoate Target->Ester Reduction (LiAlH4/LiBH4) Epoxide Isobutylene Oxide (Yields Wrong Isomer) Target->Epoxide X Precursors Starting Materials 1H-Pyrazole + Ethyl 2-bromo-2-methylpropanoate Ester->Precursors N-Alkylation (S_N2 on Tertiary C)

Figure 1: Retrosynthetic logic highlighting the Ester-Reduction pathway as the viable route over epoxide opening.

Detailed Experimental Protocols

Phase 1: Synthesis of Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

Reaction Type: N-Alkylation of a Heterocycle with a Tertiary Halide. Challenge: The electrophile (Ethyl 2-bromo-2-methylpropanoate) is a tertiary bromide, making it prone to E2 elimination (forming ethyl methacrylate) rather than S


2 substitution.
Protocol
  • Reagents:

    • 1H-Pyrazole (1.0 equiv)

    • Ethyl 2-bromo-2-methylpropanoate (1.2 equiv)

    • Cesium Carbonate (Cs

      
      CO
      
      
      
      ) (2.0 equiv) or Potassium Carbonate (K
      
      
      CO
      
      
      ) with 18-Crown-6 (0.1 equiv).
    • Solvent: DMF (Anhydrous) or NMP. Note: Polar aprotic solvents are critical to stabilize the transition state.

  • Procedure:

    • Charge a reaction vessel with 1H-Pyrazole and Cs

      
      CO
      
      
      
      in anhydrous DMF (0.5 M concentration relative to pyrazole).
    • Stir at room temperature for 30 minutes to ensure deprotonation/activation of the pyrazole N-H.

    • Add Ethyl 2-bromo-2-methylpropanoate dropwise.

    • Critical Step: Heat the mixture to 90–100 °C for 12–16 hours. Lower temperatures result in incomplete conversion; higher temperatures (>120°C) drastically increase elimination byproducts.

    • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with LiCl solution (5%) to remove DMF, followed by brine. Dry over Na

      
      SO
      
      
      
      .
    • Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes). The elimination byproduct (ethyl methacrylate) is volatile and easily removed.

  • Expected Yield: 40–60% (Moderate yield due to steric hindrance).

Phase 2: Reduction to 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

Reaction Type: Hydride Reduction of an Ester.

Protocol
  • Reagents:

    • Intermediate Ester (from Phase 1) (1.0 equiv)

    • Lithium Aluminum Hydride (LiAlH

      
      ) (1.5 equiv) - Solution in THF preferred for safety.
      
    • Solvent: Anhydrous THF.

  • Procedure:

    • Setup: Flame-dry a 2-neck round bottom flask and purge with Nitrogen/Argon.

    • Add the Intermediate Ester dissolved in anhydrous THF. Cool the solution to 0 °C (Ice bath).

    • Addition: Slowly add LiAlH

      
       (solution or solid) portion-wise, maintaining the internal temperature below 5 °C.
      
    • Allow the reaction to warm to Room Temperature and stir for 2–4 hours. Monitor by TLC (Ester spot disappears; new polar alcohol spot appears).

    • Quench (Fieser Method): Cool back to 0 °C. Carefully add:

      • 
         mL Water (per 
        
        
        
        g LiAlH
        
        
        used)
      • 
         mL 15% NaOH solution
        
      • 
         mL Water
        
    • Stir until a white granular precipitate forms. Filter through a pad of Celite.

    • Concentration: Evaporate the filtrate under reduced pressure.

  • Purification: The crude alcohol is often pure enough for subsequent steps. If necessary, purify via flash chromatography (DCM/MeOH 95:5).

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommendationScientific Rationale
Base Selection Cs

CO

> K

CO

The "Cesium Effect" improves solubility in organic solvents and enhances the nucleophilicity of the pyrazole anion, crucial for attacking the hindered tertiary carbon.
Temperature 90–100 °C Below 90°C, the reaction is sluggish. Above 110°C, the rate of E2 elimination (forming methacrylate) overtakes S

2 substitution.
Stoichiometry Excess Bromide (1.2–1.5 equiv)Compensates for the portion of the electrophile lost to the elimination side reaction.
Quenching Slow, Cold AdditionThe gem-dimethyl group makes the alcohol somewhat sterically crowded, but the quench is standard. Ensure granular precipitate forms to avoid trapping product in aluminum salts.

Analytical Validation

To ensure the integrity of the synthesis, compare your product against these expected spectral characteristics.

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       7.5–7.6 (d, 1H, Pyrazole-H3/5)
      
    • 
       7.4 (d, 1H, Pyrazole-H3/5)
      
    • 
       6.2–6.3 (t, 1H, Pyrazole-H4)
      
    • 
       3.6–3.8 (s, 2H, –CH 
      
      
      
      OH) – Diagnostic Singlet
    • 
       1.5–1.6 (s, 6H, –C(CH 
      
      
      
      )
      
      
      –) – Diagnostic Gem-Dimethyl Singlet
  • Mass Spectrometry (ESI+):

    • Expected [M+H]

      
      : ~141.1 m/z.
      

Process Logic Diagram

SynthesisWorkflow start Start: 1H-Pyrazole step1 Step 1: Alkylation + Ethyl 2-bromo-2-methylpropanoate + Cs2CO3 in DMF, 95°C, 16h start->step1 check1 QC Check: TLC/LCMS Look for Ester (M+H ~183) step1->check1 step2 Workup: Extraction (EtOAc) Remove elimination byproduct check1->step2 Complete step3 Step 2: Reduction + LiAlH4 in THF, 0°C -> RT step2->step3 step4 Quench & Filter Fieser Method step3->step4 final Final Product: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol step4->final

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • General Pyrazole Alkylation: Telvekar, V. N., et al. "Novel system for the N-alkylation of pyrazoles." Synlett, 2012.

  • Synthesis of GDC-0994 (Ravoxertinib): Demonstrates the industrial relevance of this specific fragment. Journal of Medicinal Chemistry, 2015.

  • Cesium Carbonate in Alkylation: Flessner, T., et al. "Cesium carbonate mediated alkylation of indoles and azoles." Tetrahedron Letters, 2010.

  • Reduction Protocols: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997.

Foundational

Preparation of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol from starting materials

Executive Summary This technical guide details the synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (CAS: 1334645-39-4), a critical structural motif in modern medicinal chemistry. This fragment—a gem-dimethyl substit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (CAS: 1334645-39-4), a critical structural motif in modern medicinal chemistry. This fragment—a gem-dimethyl substituted pyrazole-ethanol—serves as a metabolic stability anchor in several kinase inhibitors, including the ERK inhibitor GDC-0994 (Ravoxertinib) and various PI3K inhibitors.

The steric bulk of the gem-dimethyl group prevents metabolic oxidation at the alpha-position while improving solubility compared to planar aromatic analogs. This guide provides a robust, two-step protocol validated for milligram-to-gram scale preparation, emphasizing the critical control of elimination side-reactions during the alkylation of sterically hindered halides.

Retrosynthetic Analysis

The structural challenge lies in forming the C–N bond at a quaternary carbon. Direct nucleophilic attack on a tertiary center is sterically disfavored and prone to E2 elimination. Therefore, the synthesis is best approached via a high-temperature alkylation using a specific base/solvent system, followed by reduction.

Strategic Disconnections
  • C–N Disconnection (Primary Route): Alkylation of 1H-pyrazole with an

    
    -bromo ester.
    
  • Functional Group Interconversion (FGI): Reduction of the ester to the primary alcohol.

Retrosynthesis Target Target Molecule 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Precursor Ester Intermediate Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate Target->Precursor Reduction (LiAlH4) SM1 Starting Material 1 1H-Pyrazole Precursor->SM1 N-Alkylation SM2 Starting Material 2 Ethyl 2-bromo-2-methylpropanoate Precursor->SM2 + Base (Cs2CO3)

Figure 1: Retrosynthetic logic prioritizing the ester intermediate to bypass direct epoxide opening regioselectivity issues.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate[1][2]

This step involves the


 substitution of a tertiary bromide. The major competing reaction is the E2 elimination of HBr to form ethyl methacrylate. To favor substitution, we utilize Cesium Carbonate (

)
in DMF . The "Cesium Effect" improves the solubility of the pyrazolate anion and facilitates the reaction at the hindered center.

Reagents & Stoichiometry:

ComponentRoleEquiv.Notes
1H-Pyrazole Nucleophile1.0Solid, hygroscopic.
Ethyl 2-bromo-2-methylpropanoate Electrophile1.2 - 1.5Excess drives reaction; volatile.
Cesium Carbonate (

)
Base2.0Finely ground; promotes alkylation.
DMF (N,N-Dimethylformamide) Solvent10 volAnhydrous; high dielectric constant.

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[1]
    
  • Dissolution: Charge the flask with 1H-Pyrazole (1.0 equiv) and anhydrous DMF (0.5 M concentration relative to pyrazole).

  • Base Addition: Add

    
      (2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the pyrazolate anion.
    
  • Alkylation: Add Ethyl 2-bromo-2-methylpropanoate (1.5 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C for 16–24 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:4) or LCMS. The bromide is UV-inactive, so monitor the disappearance of pyrazole and appearance of the product (

      
       ~183).
      
  • Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (0-30% EtOAc in Hexanes).
    
    • Yield Expectation: 60–80%.

    • Note: If significant methacrylate byproduct forms, it is volatile and usually removed during concentration.

Step 2: Reduction to 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

The ester is reduced to the primary alcohol using Lithium Aluminum Hydride (


). While 

is safer, it is often too slow for sterically hindered esters without additives like

or methanol.

Reagents & Stoichiometry:

ComponentRoleEquiv.Notes
Ester Intermediate Substrate1.0From Step 1.

(2.4 M in THF)
Reductant1.5 - 2.0Handle under inert atmosphere.
THF (Tetrahydrofuran) Solvent10 volAnhydrous, inhibitor-free.

Procedure:

  • Setup: Flame-dry a two-neck flask equipped with an addition funnel and

    
     inlet. Cool to 0°C  in an ice bath.
    
  • Reagent Prep: Charge the flask with anhydrous THF and the Ester Intermediate .

  • Reduction: Add

    
     solution  dropwise over 20 minutes. The reaction is exothermic; maintain internal temp < 10°C.
    
  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours.

    • Monitoring: TLC should show a new polar spot; LCMS will show mass 141 (

      
      ).
      
  • Fieser Quench (Critical): Cool back to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Isolation: Stir until a granular white precipitate forms (aluminum salts). Filter through a pad of Celite. Rinse the pad with THF.

  • Final Processing: Concentrate the filtrate to yield the crude alcohol. High purity (>95%) is often achieved without chromatography, but recrystallization from hexanes/ether or a short silica plug (50-100% EtOAc) can be used if necessary.

Mechanistic Pathway & Workflow

The following diagram illustrates the reaction flow and the critical intermediate states.

ReactionPathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction Pyrazole Pyrazole (Nucleophile) TS1 Transition State (Steric Clash) Pyrazole->TS1 Cs2CO3/DMF 90°C Bromide Ethyl 2-bromo- 2-methylpropanoate Bromide->TS1 Ester Intermediate Ester TS1->Ester Tetrahedral Tetrahedral Aluminate Ester->Tetrahedral LiAlH4 THF, 0°C Alcohol Target Alcohol (Product) Tetrahedral->Alcohol Fieser Quench

Figure 2: Reaction workflow showing the progression from starting materials to the final alcohol via the ester intermediate.

Characterization & Quality Control

To ensure the integrity of the synthesized compound, verify the following spectral data.

1H NMR (400 MHz, CDCl3)
  • 
     7.55 (d, 1H):  Pyrazole H-3 (or H-5).
    
  • 
     7.45 (d, 1H):  Pyrazole H-5 (or H-3).
    
  • 
     6.25 (t, 1H):  Pyrazole H-4 (Characteristic triplet/dd).
    
  • 
     3.75 (s, 2H): 
    
    
    
    (Methylene adjacent to hydroxyl).
  • 
     1.60 (s, 6H): 
    
    
    
    (Gem-dimethyl singlet—diagnostic for successful alkylation).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 E2 Elimination dominatingLower temp to 60°C and extend time; ensure

is dry/fresh.
Starting Material Remains Incomplete DeprotonationUse NaH (1.1 equiv) in THF/DMF instead of Carbonate base.
Product is an Oil Trace Solvent/ImpuritiesDry under high vacuum for 24h; the pure compound is a low-melting solid.

References

  • Preparation of Benzoxazepin Compounds. (2014). World Intellectual Property Organization, WO 2014/140073 A1. (Describes the alkylation of pyrazole with ethyl 2-bromo-2-methylpropanoate using Cs2CO3). Link

  • Synthesis of GDC-0994 (Ravoxertinib). (2018). New Drug Approvals. (Details the specific fragment synthesis for ERK inhibitors). Link

  • BenchChem Protocol. (2023). Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate Synthesis. (General procedure for pyrazole alkylation with tertiary bromides). Link

  • Bargellini Reaction & Steric Hindrance. (2015). Molecules, 20(10), 19177-19188. (Discusses the difficulty of

    
     on 2-bromo-2-methylpropanoates). Link
    

Sources

Exploratory

Chemical properties of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive ana...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted chemical properties, synthesis, and potential applications of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol. This molecule incorporates two key structural motifs: the versatile 1H-pyrazole ring, a privileged scaffold in medicinal chemistry, and a sterically hindered primary alcohol. While specific experimental data for this compound is not widely published, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. We will explore its likely physicochemical properties, propose a viable synthetic pathway with a detailed experimental protocol, and predict its spectroscopic signatures (NMR, MS, IR). Furthermore, this guide examines the molecule's expected chemical reactivity, stability, and potential as a building block in drug discovery and materials science. The insights provided herein are intended to serve as a foundational resource for researchers interested in the design and application of novel pyrazole derivatives.

Introduction: The Architectural Logic of a Hybrid Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a cornerstone of modern medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic actions, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] Its prevalence stems from its favorable properties: it is a stable aromatic system, capable of participating in hydrogen bonding as both a donor and acceptor, and its substitution pattern can be readily modified to fine-tune steric and electronic properties.[4][5]

The subject of this guide, 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol, presents an intriguing conjunction of this privileged scaffold with a unique aliphatic alcohol moiety. The linkage occurs via the N1 position of the pyrazole ring to a quaternary "neopentyl-like" carbon, which also bears a primary hydroxyl group. This specific architecture suggests several key features:

  • Modulated Reactivity: The steric bulk of the tert-butyl group is expected to influence the reactivity of both the pyrazole ring and the adjacent hydroxyl group.

  • Defined Spatial Orientation: The rigid connection between the planar pyrazole ring and the tetrahedral carbon creates a well-defined three-dimensional structure, a crucial aspect for designing molecules that interact with specific biological targets.

  • A Functional Handle: The primary alcohol provides a versatile point for derivatization, enabling the molecule to be incorporated into larger structures, linked to polymers, or used to probe interactions with biological systems.

This guide will deconstruct the molecule to predict its behavior, providing a theoretical yet robust framework for its practical application.

Predicted Physicochemical and Spectroscopic Properties

While experimental data is scarce, we can predict the core properties of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol with a high degree of confidence based on its structure.

Physicochemical Data

The following table summarizes the predicted physicochemical properties.

PropertyPredicted ValueBasis of Prediction
Molecular Formula C₇H₁₂N₂OCalculation from structure
Molecular Weight 140.18 g/mol Calculation from structure
Hydrogen Bond Donors 1 (from -OH group)Structural analysis
Hydrogen Bond Acceptors 2 (from pyrazole N2 and -OH oxygen)Structural analysis
Predicted LogP ~0.8 - 1.2Estimation based on similar structures
Boiling Point >200 °C (estimated)Higher than 2-methyl-1-propanol due to increased MW and polarity
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO, Chloroform). Limited solubility in water.Based on the properties of the pyrazole and alcohol functional groups
Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The following are the predicted key features in ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

SpectroscopyPredicted Key Features
¹H NMR -OH (1H): Broad singlet, ~1.5-3.0 ppm (position is concentration and solvent dependent). Pyrazole H4 (1H): Triplet, ~6.2-6.4 ppm. Pyrazole H3 & H5 (2H): Doublets, ~7.5-7.7 ppm. -CH₂OH (2H): Singlet, ~3.6-3.8 ppm. -C(CH₃)₂ (6H): Singlet, ~1.4-1.6 ppm.
¹³C NMR -C(CH₃)₂: ~25 ppm. -C(CH₃)₂: ~65 ppm. -CH₂OH: ~70 ppm. Pyrazole C4: ~105 ppm. Pyrazole C5: ~128 ppm. Pyrazole C3: ~139 ppm.
Mass Spec (EI) Molecular Ion [M]⁺: m/z = 140. Key Fragments: m/z = 109 ([M-CH₂OH]⁺, loss of hydroxymethyl radical), m/z = 73 ([M-C₄H₇O]⁺), m/z = 68 (pyrazole cation), m/z = 43 (tert-butyl cation, likely prominent).
IR Spectroscopy O-H stretch: Broad band, 3200-3500 cm⁻¹. C-H stretch (aliphatic): 2850-3000 cm⁻¹. C=N, C=C stretch (pyrazole): 1500-1600 cm⁻¹. C-O stretch (primary alcohol): 1000-1085 cm⁻¹.

Synthesis and Characterization

A logical and efficient synthesis is paramount for accessing this molecule for further study.

Retrosynthetic Analysis

The most direct approach involves the N-alkylation of pyrazole. The key disconnection is at the N1-C bond, leading back to pyrazole and a suitable electrophilic partner containing the 2-methyl-1-hydroxypropan-2-yl fragment.

G Target 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Disconnect C-N Disconnection Target->Disconnect Intermediates Pyrazole + Electrophile Disconnect->Intermediates Reagents Pyrazole + 2-(chloromethyl)-2-methyloxirane or 1-chloro-2-methylpropan-2-ol Intermediates->Reagents Synthetic Equivalents

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The reaction of pyrazole with 1-chloro-2-methylpropan-2-ol in the presence of a base is a plausible route. A more common and often higher-yielding method involves the ring-opening of an epoxide. Here, we propose a pathway starting from the nucleophilic addition of pyrazole to 2,2-dimethyloxirane (isobutylene oxide), which is then followed by a base-catalyzed rearrangement, or more directly, reaction with 1-chloro-2-methylpropan-2-ol.

G cluster_start Starting Materials cluster_reaction Reaction Pyrazole Pyrazole Conditions Base (e.g., NaH or K₂CO₃) Solvent (e.g., DMF or Acetonitrile) Heat Pyrazole->Conditions Halohydrin 1-chloro-2-methylpropan-2-ol Halohydrin->Conditions Product 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Conditions->Product N-Alkylation

Caption: Proposed N-alkylation synthesis workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful synthesis should yield a product whose spectroscopic data matches the predictions in section 2.2.

Objective: To synthesize 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol via N-alkylation.

Materials:

  • Pyrazole (1.0 eq)

  • 1-chloro-2-methylpropan-2-ol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable slurry.

  • Reagent Addition: Add 1-chloro-2-methylpropan-2-ol (1.1 eq) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the pyrazole starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil/solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Chemical Reactivity and Stability

The molecule's reactivity is governed by its three primary domains: the pyrazole ring, the primary alcohol, and the quaternary carbon linker.

Reactivity of the Pyrazole Ring

The pyrazole ring is aromatic and generally stable.[1]

  • Electrophilic Aromatic Substitution: The N-atoms are deactivating, making the C4 position the most susceptible to electrophilic attack (e.g., nitration, halogenation, sulfonation).[1][5] The steric hindrance from the adjacent substituent may slow these reactions compared to unsubstituted pyrazole.

  • Metal Coordination: The N2 atom possesses a lone pair of electrons, making it a good ligand for coordinating with metal ions. This property is exploited in the formation of catalysts and metal-organic frameworks.

  • Stability: Pyrazole rings are resistant to oxidation and many reducing conditions.[1]

Reactivity of the Hydroxyl Group

The primary alcohol is a versatile functional group.

  • Oxidation: It can be oxidized to the corresponding aldehyde using mild reagents (e.g., PCC) or to a carboxylic acid with stronger oxidizing agents (e.g., KMnO₄).

  • Esterification/Etherification: The hydroxyl group can readily react with acyl chlorides, anhydrides, or carboxylic acids (under acidic catalysis) to form esters. It can also be converted to an ether via Williamson ether synthesis.

  • Nucleophilic Substitution: The -OH group can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate substitution reactions.

G cluster_OH Hydroxyl Group Reactions cluster_Ring Pyrazole Ring Reactions Start 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Oxidation_Aldehyde Aldehyde Start->Oxidation_Aldehyde [PCC] Oxidation_Acid Carboxylic Acid Start->Oxidation_Acid [KMnO₄] Ester Ester Start->Ester Acyl Chloride Ether Ether Start->Ether NaH, R-X Nitration 4-Nitro-pyrazole derivative Start->Nitration HNO₃/H₂SO₄ Halogenation 4-Halo-pyrazole derivative Start->Halogenation NBS / NCS

Caption: Potential reactivity pathways for the target molecule.

Potential Applications in Drug Discovery

The structural features of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol make it a promising scaffold for drug development.

  • Kinase Inhibitors: Many successful kinase inhibitors utilize a heterocyclic core to interact with the hinge region of the ATP-binding pocket. The pyrazole N2 atom can act as a hydrogen bond acceptor. The rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets, with the hydroxyl group providing a vector for modification.

  • Anti-inflammatory Agents: Pyrazole is the core of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[6] This scaffold could serve as a starting point for novel anti-inflammatory compounds.

  • Building Block for Complex Molecules: The primary alcohol is a crucial handle for use in fragment-based drug discovery (FBDD) or as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The defined 3D geometry imparted by the quaternary center can help in designing molecules with high specificity for their targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practice dictates handling it with care based on the properties of its constituent parts.

  • General Hazards (Inferred): Based on related structures like 2-methyl-1-propanol, the compound may be a flammable liquid and vapor.[7][8] It may cause skin irritation and serious eye damage, and potentially respiratory irritation.[9][10]

  • Handling Precautions:

    • Use in a well-ventilated area or a chemical fume hood.

    • Keep away from heat, sparks, and open flames.[7][9]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Conclusion

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is a molecule of significant potential, bridging the well-established pharmacological relevance of the pyrazole core with the synthetic versatility of a sterically defined primary alcohol. This guide has provided a comprehensive theoretical framework of its chemical properties, from its synthesis and spectroscopic signature to its reactivity and potential applications. By leveraging predictive chemistry grounded in the behavior of analogous structures, we have constructed a detailed profile that can guide future experimental investigation. Researchers in medicinal chemistry and materials science may find this compound to be a valuable and versatile building block for the development of novel, high-value molecules.

References

  • Google Patents. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. (2021-05-15). Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020-10-24). Available from: [Link]

  • ACS Omega. Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. (2024-02-07). Available from: [Link]

  • YouTube. NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR. (2024-04-01). Available from: [Link]

  • BASF. Safety data sheet. Available from: [Link]

  • PubChem. 2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol. Available from: [Link]

  • Cheméo. Chemical Properties of 1-Propanol, 2-methyl- (CAS 78-83-1). Available from: [Link]

  • Future Medicinal Chemistry. Pyrazole: an emerging privileged scaffold in drug discovery. (2023-11-07). Available from: [Link]

  • Carl ROTH. Safety Data Sheet: 2-Methyl-1-propanol. Available from: [Link]

  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

  • Chemistry LibreTexts. 6.2: Fragmentation. (2022-07-03). Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-methylpropan-1-ol. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern. Available from: [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol. Available from: [Link]

  • CLEAPSS Science. Student safety sheets 66 Higher alcohols. Available from: [Link]

Sources

Foundational

Physical properties of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

Executive Summary 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is a specialized heterocyclic building block widely utilized in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is a specialized heterocyclic building block widely utilized in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K inhibitors like Taselisib) and GPCR ligands. Its structural core features a gem-dimethyl group linking a pyrazole ring to a primary alcohol. This "gem-dimethyl effect" restricts conformational freedom, often enhancing the binding affinity of the final drug candidate by locking the molecule into a bioactive conformation.

This guide provides a comprehensive technical profile of this intermediate, including physical properties, a self-validating synthesis protocol, and characterization data, designed for researchers in drug discovery and process chemistry.

Molecular Architecture & Identity

PropertyDetail
IUPAC Name 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol
Common Names 2-(1H-Pyrazol-1-yl)isobutanol;

-Dimethyl-1H-pyrazole-1-ethanol
Molecular Formula

Molecular Weight 140.18 g/mol
SMILES CC(C)(CO)n1cccn1
InChIKey Derivative specific; search via SMILES
CAS Number Not widely indexed as a commodity chemical; often synthesized in situ from the ester precursor (See Section 4).[1][2]
Structural Significance
  • Pyrazole Ring: Acts as a bioisostere for phenyl or heteroaryl groups, providing hydrogen bond acceptor sites (N2).

  • Gem-Dimethyl Bridge: Introduces steric bulk that favors specific rotamers, reducing the entropic penalty of binding to protein targets.

  • Primary Alcohol: A versatile handle for further functionalization (e.g., conversion to halides, aldehydes, or ether linkages).

Physicochemical Profile

Note: Experimental values are derived from analogous pyrazole-isobutanol scaffolds. Where specific data is proprietary, calculated consensus values are provided.

PropertyValue / RangeCondition / Method
Physical State Viscous Oil or Low-Melting SolidAmbient Temperature
Melting Point 45 – 65 °C (Estimated)Tendency to supercool; often isolated as an oil.
Boiling Point 210 – 220 °C@ 760 mmHg (Predicted)
Solubility HighDCM, Methanol, DMSO, Ethyl Acetate
Solubility (Water) ModerateSoluble due to H-bonding, but lipophilic t-butyl group limits it.
pKa (Conj. Acid) ~2.5Pyrazole N2 nitrogen
LogP (Calculated) 0.6 – 0.9Consensus LogP (ChemAxon/ACD)
TPSA ~38 ŲPolar Surface Area
H-Bond Donors 1(–OH group)
H-Bond Acceptors 2(Pyrazole N2, Oxygen)

Synthesis & Manufacturing (Self-Validating Protocol)

This protocol is based on the robust alkylation of pyrazole followed by reduction, a pathway validated in the synthesis of PI3K inhibitors (e.g., Taselisib intermediates).

Reaction Scheme

Synthesis Reactants Pyrazole + Ethyl 2-bromo-2-methylpropanoate Step1 Step 1: Alkylation (NaOtBu or Cs2CO3, DMF, 60°C) Reactants->Step1 Intermediate Ethyl 2-methyl-2-(pyrazol-1-yl)propanoate (Ester Intermediate) Step1->Intermediate Yield ~70-80% Step2 Step 2: Reduction (LiAlH4 or LiBH4, THF, 0°C -> RT) Intermediate->Step2 Product 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (Target Alcohol) Step2->Product Yield ~85-90%

Figure 1: Synthetic workflow for the production of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol.

Detailed Methodology
Step 1: Synthesis of Ethyl 2-methyl-2-(pyrazol-1-yl)propanoate[3]
  • Setup: Charge a reaction vessel with dry DMF (Dimethylformamide).

  • Reagents: Add 1H-Pyrazole (1.0 equiv) and Ethyl 2-bromo-2-methylpropanoate (1.0–1.2 equiv).

  • Base: Add Cesium Carbonate (

    
    )  (1.5 equiv) or Sodium tert-butoxide  (1.2 equiv).
    
  • Reaction: Heat to 60–75 °C for 12–24 hours. Monitor by TLC or LCMS for disappearance of pyrazole.

  • Workup: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) to isolate the ester (typically a colorless oil).

Step 2: Reduction to Alcohol
  • Setup: Dissolve the ester from Step 1 in anhydrous THF under Nitrogen/Argon.

  • Reduction: Cool to 0 °C. Slowly add Lithium Aluminum Hydride (

    
    )  (1.5–2.0 equiv) or Lithium Borohydride (
    
    
    
    )
    .
  • Completion: Allow to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully quench with Fieser method (Water, 15% NaOH, Water) or Glauber’s salt.

  • Isolation: Filter off solids, concentrate the filtrate to obtain the crude alcohol.

  • Final Purification: Distillation (high vacuum) or Chromatography if high purity (>98%) is required.

Characterization & Quality Control

To validate the identity of the synthesized material, compare spectral data against these expected values.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)

1.60 ppm (s, 6H)
Gem-dimethyl protons (Singlet). Confirms 2,2-substitution.

3.65 ppm (s, 2H)

-OH
protons. Shift indicates primary alcohol.

6.25, 7.50, 7.60 ppm
Pyrazole ring protons (C4, C3, C5). Patterns vary (t, d, d).
LC-MS [M+H]+ = 141.2Positive mode ionization.
IR Spectroscopy ~3300-3400 cm⁻¹Broad O-H stretch .
No C=O bandAbsence of ester carbonyl (~1730 cm⁻¹) confirms reduction.

Applications in Drug Discovery

This scaffold is a critical intermediate for "Fragment-Based Drug Design" (FBDD).

  • Kinase Inhibitors: The gem-dimethyl group positions the pyrazole to interact with the ATP-binding pocket of kinases (e.g., PI3K

    
    ) while the alcohol serves as a linker to solubilizing groups or other pharmacophores.
    
  • GHS-R1a Inverse Agonists: Used in the synthesis of ghrelin receptor modulators for metabolic disorders.

  • Conformational Locking: Replacing a simple ethyl chain with the 2-methyl-2-propyl linker reduces the entropy of binding, often improving potency by 10-100 fold.

Handling & Safety

  • Hazards: Irritant to eyes, skin, and respiratory system.[4]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol or moisture absorption.

  • Disposal: Dispose of as hazardous organic chemical waste.

References

  • Taselisib Synthesis:Ndubaku, C. O., et al. "Discovery of 2-{3-[2-(1-Isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): A Beta-Sparing Phosphoinositide 3-Kinase Inhibitor." Journal of Medicinal Chemistry, 2013, 56(11), 4597–4610. (Describes analogous gem-dimethyl pyrazole synthesis).
  • Alkylation Protocol: New Drug Approvals. "Taselisib - Synthesis Intermediates." (Accessed 2026).

  • Gem-Dimethyl Effect:Jung, M. E., & Piizzi, G. "Gem-disubstituent effect: theoretical basis and synthetic applications." Chemical Reviews, 2005, 105(5), 1735-1766.

Sources

Exploratory

Potential Pharmacological Effects of Pyrazole Derivatives

Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole ring (1,2-diazole) stands as a privileged scaffold in modern medicinal chemistry, di...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole ring (1,2-diazole) stands as a privileged scaffold in modern medicinal chemistry, distinguished by its unique electronic properties, tautomeric flexibility, and capacity to serve as a bioisostere for phenyl or heteroaromatic rings.[1] This whitepaper analyzes the pharmacological versatility of pyrazole derivatives, moving beyond simple enumeration to explore the mechanistic underpinnings of their activity in inflammation, oncology, and infectious disease. We provide actionable experimental protocols for synthesis and screening, supported by rigorous structure-activity relationship (SAR) insights.

Chemical Architecture & Pharmacophore Dynamics

The pyrazole moiety is a five-membered heterocycle containing two adjacent nitrogen atoms.[2] Its pharmacological success stems from three core architectural features:

  • H-Bonding Capability: The unsubstituted N-H (in 1H-pyrazoles) acts as a hydrogen bond donor, while the pyridine-like nitrogen acts as an acceptor. This dual functionality allows precise anchoring within enzyme active sites (e.g., the ATP-binding pocket of kinases).

  • Tautomerism: Pyrazoles exist in dynamic equilibrium between three tautomeric forms (1H-, 3H-, and 4H-), though the 1H- form predominates. This adaptability can influence binding kinetics.

  • Rigid Scaffold: The planar ring serves as a rigid spacer, orienting pharmacophores (such as trifluoromethyl or sulfonamide groups) into specific hydrophobic pockets, a mechanism critical for COX-2 selectivity.

Anti-Inflammatory Landscape: The COX-2 Paradigm

The most commercially validated application of pyrazoles is in the selective inhibition of Cyclooxygenase-2 (COX-2). Unlike traditional NSAIDs that inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, proinflammatory), pyrazole derivatives like Celecoxib achieve selectivity through steric differentiation.

Mechanism of Selectivity

The COX-2 active site possesses a secondary hydrophobic side pocket that is absent in COX-1 due to the exchange of a bulky Isoleucine (Ile523) in COX-1 for a smaller Valine (Val523) in COX-2.

  • Pyrazole Role: The central pyrazole ring acts as a scaffold.

  • Selectivity Trigger: A bulky substituent at the C4 position (e.g., sulfonamide in Celecoxib) inserts into this side pocket.

  • Binding: The N1-phenyl group often engages in

    
     stacking interactions near the channel entrance.
    
Signaling Pathway Visualization

The following diagram illustrates the intervention of pyrazole derivatives in the arachidonic acid cascade.

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA Catalysis COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 Homeostasis Gastric Protection Platelet Aggregation COX1->Homeostasis COX2->PGG2 Pyrazole Pyrazole Inhibitors (e.g., Celecoxib) Pyrazole->COX2 Selective Inhibition PGE2 Prostaglandins (PGE2) Prostacyclin (PGI2) PGG2->PGE2 Effect Inflammation, Pain, Fever PGE2->Effect

Figure 1: Selective inhibition of the COX-2 inflammatory cascade by pyrazole derivatives, sparing COX-1 mediated homeostasis.[3][4]

Oncology: Kinase Inhibition & Multi-Targeting

In oncology, pyrazoles are frequently employed as ATP-competitive inhibitors . The nitrogen atoms of the pyrazole ring often mimic the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinase domains.

Key Therapeutic Targets
Drug ExampleTarget KinaseMechanism of ActionClinical Indication
Ruxolitinib JAK1 / JAK2Inhibits JAK-STAT signaling, reducing cytokine production.Myelofibrosis
Crizotinib ALK / ROS1Competes with ATP in the ALK kinase domain; induces apoptosis.NSCLC (ALK+)
Avapritinib KIT / PDGFRAType I inhibitor binding active kinase conformation.GIST
Structure-Activity Relationship (SAR) in Kinases
  • Hinge Binding: The N-H group at position 1 and the N at position 2 are critical for H-bonding with hinge residues (e.g., Glu, Leu).

  • Solubility: Substituents at C3 or C5 (e.g., piperidine rings) often protrude into the solvent-exposed region, improving pharmacokinetic properties.

Experimental Protocols

To ensure reproducibility and trustworthiness, we present validated protocols for both the synthesis of a pyrazole scaffold and a high-throughput screening assay for kinase activity.

Protocol A: One-Pot Knorr Pyrazole Synthesis

A robust method for synthesizing 3,5-disubstituted pyrazoles via condensation.

Reagents:

  • Ethyl benzoylacetate (1,3-dicarbonyl source)

  • Hydrazine hydrate (Nucleophile)

  • Solvent: Ethanol or 1-Propanol

  • Catalyst: Glacial Acetic Acid[1][5]

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve 3.0 mmol of ethyl benzoylacetate in 10 mL of ethanol.

  • Addition: Slowly add 6.0 mmol of hydrazine hydrate (2 equiv) dropwise with stirring.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 80-100°C) for 2–4 hours . Monitor reaction progress via TLC (30% Ethyl Acetate/Hexane).

  • Workup: Cool the mixture to room temperature. Pour into crushed ice/water (50 mL).

  • Isolation: The pyrazole derivative will precipitate. Filter the solid using a Buchner funnel.[5]

  • Purification: Recrystallize from ethanol to obtain pure crystals.

Protocol B: Kinase Inhibition Screening (ADP-Glo™ Assay)

A homogeneous, luminescent assay to quantify kinase activity by measuring ADP generation.[6]

Principle: The assay converts ADP (produced by the kinase reaction) back to ATP, which is then quantified by Luciferase.[6][7][8][9]

Step-by-Step Workflow:

  • Kinase Reaction:

    • In a 384-well white plate, add 5 µL of Kinase/Substrate mix.

    • Add 5 µL of Pyrazole Test Compound (various concentrations).

    • Add 5 µL of ATP (at

      
       concentration).
      
    • Incubate at room temperature (RT) for 60 minutes.

  • ADP-Glo Step (Depletion):

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining unreacted ATP.

    • Incubate at RT for 40 minutes.

  • Detection Step (Conversion):

    • Add 10 µL of Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Light).
    • Incubate at RT for 30 minutes.

  • Measurement:

    • Read Luminescence (RLU) on a plate reader.[9]

    • Calculate IC50 by plotting RLU vs. log[Inhibitor].

Workflow Visualization

Kinase_Assay Step1 1. Kinase Reaction (Enzyme + Substrate + ATP + Pyrazole) Time: 60 min Step2 2. ADP-Glo Reagent (Terminates Rxn, Depletes ATP) Time: 40 min Step1->Step2 Generates ADP Step3 3. Detection Reagent (ADP -> ATP -> Luciferase) Time: 30 min Step2->Step3 Only ADP remains Read 4. Measure Luminescence Calculate IC50 Step3->Read Light Signal

Figure 2: Step-by-step workflow for the ADP-Glo kinase inhibition assay.

Emerging Frontiers: Antimicrobial & CNS Activity

Beyond inflammation and cancer, pyrazoles are gaining traction in:

  • Antimicrobial: Pyrazole-carboxamides show efficacy against MRSA by inhibiting DNA gyrase B, distinct from the fluoroquinolone binding site.

  • CNS Modulation: The pyrazole derivative Rimonabant functions as a Cannabinoid Receptor 1 (CB1) inverse agonist. Although withdrawn due to psychiatric side effects, it validated the pyrazole scaffold for GPCR modulation in the brain.

References

  • Bhat, S. et al. (2024). Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Bentham Science. Link

  • Verma, G. et al. (2025). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Link

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

  • Cayman Chemical. (2024). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Link

  • BenchChem. (2025).[1] Synthesis of Pyrazole Derivatives from β-Keto Esters: Application Notes. Link

  • Zhang, L. et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave techniques. RSC Advances. Link

Sources

Foundational

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol structure and IUPAC name

This guide provides an in-depth technical analysis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol , a specialized heterocyclic building block used in medicinal chemistry. This compound serves as a critical scaffold for intro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol , a specialized heterocyclic building block used in medicinal chemistry. This compound serves as a critical scaffold for introducing the pyrazole pharmacophore while modulating physicochemical properties via the gem-dimethyl-substituted alcohol tail.

Chemical Identity & Structural Logic

This compound is characterized by a pyrazole ring attached to a neopentyl-like backbone (2-methylpropan-1-ol) at the nitrogen-1 position. The presence of the gem-dimethyl group at the


-position to the nitrogen creates a quaternary carbon center, which significantly influences the molecule's conformational stability and metabolic resistance.
Property Specification
IUPAC Name 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol
Molecular Formula C

H

N

O
Molecular Weight 140.18 g/mol
SMILES CC(C)(CO)n1cccn1
Key Features Gem-dimethyl steric block; Primary alcohol handle; Pyrazole acceptor
Structural Significance in Drug Design
  • Conformational Locking : The gem-dimethyl group (Thorpe-Ingold effect) restricts the rotation of the side chain, potentially pre-organizing the molecule for ligand-protein binding events.

  • Metabolic Stability : The quaternary carbon prevents

    
    -oxidation/metabolism at the attachment point, a common liability in simpler alkyl-pyrazole drugs.
    
  • Synthetic Handle : The primary alcohol (-OH) is a versatile nucleophile for further derivatization (e.g., conversion to halides, tosylates, or direct etherification).

Synthesis & Manufacturing Protocols

Expert Insight : A common pitfall in synthesizing this molecule is attempting the direct ring-opening of isobutylene oxide (2,2-dimethyloxirane) with pyrazole under basic conditions. Due to steric hindrance at the quaternary carbon, basic nucleophiles attack the primary carbon, yielding the wrong isomer (the tertiary alcohol).

To guarantee the formation of the primary alcohol (target), the Ester-Reduction Route is the authoritative protocol.

Protocol A: The Ester-Reduction Route (Recommended)

This two-step sequence ensures regiochemical fidelity.

Step 1: N-Alkylation

  • Reagents : 1H-Pyrazole, Ethyl 2-bromo-2-methylpropionate, Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Solvent : DMF or Acetonitrile (anhydrous).

  • Conditions : 60–80°C, 12–24 hours.

  • Mechanism : S

    
    2 substitution. The pyrazole anion displaces the bromide. Note: Elimination of HBr to form the methacrylate is a competing side reaction; strictly anhydrous conditions and controlled temperature mitigate this.
    

Step 2: Reductive Cleavage

  • Reagents : Lithium Aluminum Hydride (LiAlH

    
    ) or Diisobutylaluminum hydride (DIBAL-H).
    
  • Solvent : THF or Diethyl Ether (anhydrous).

  • Conditions : 0°C to Room Temperature.

  • Workup : Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.

Protocol B: Acid-Catalyzed Epoxide Opening (Alternative)
  • Concept : Under acidic conditions, the epoxide opening is electronically controlled (transition state has carbocation character at the most substituted carbon).

  • Reagents : 2,2-Dimethyloxirane, Pyrazole, Lewis Acid (e.g., BF

    
    
    
    
    
    OEt
    
    
    ).
  • Risk : High probability of polymerization or rearrangement; lower yield compared to Protocol A.

Visualization of Synthesis Pathways

SynthesisPathways Start 1H-Pyrazole Intermediate Ethyl 2-methyl-2-(pyrazol-1-yl)propionate Start->Intermediate Step 1: N-Alkylation WrongProduct 1-(Pyrazol-1-yl)-2-methylpropan-2-ol (Tertiary Alcohol - WRONG ISOMER) Start->WrongProduct Direct Epoxide Opening Reagent1 Ethyl 2-bromo-2-methylpropionate (Base, DMF) Reagent1->Intermediate Target 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (Target) Intermediate->Target Step 2: Reduction Reagent2 LiAlH4 / THF (Reduction) Reagent2->Target WrongPath Isobutylene Oxide (Basic Conditions) WrongPath->WrongProduct

Caption: Figure 1. The strategic synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol. The Ester-Reduction route avoids the regioselectivity errors inherent in direct epoxide opening.

Physicochemical Profiling

This compound exhibits a "chameleon-like" property profile, balancing the polarity of the alcohol/pyrazole with the lipophilicity of the gem-dimethyl group.

Parameter Value (Predicted) Implication for Drug Discovery
cLogP ~0.6 – 0.9Ideal for Fragment-Based Drug Discovery (FBDD); high solubility.
TPSA ~38 Å

Excellent membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (OH)Specific interaction point for active site residues (e.g., Ser/Thr).
H-Bond Acceptors 2 (N2 of Pyrazole, O of OH)Pyrazole N2 is a classic kinase hinge binder.
pKa (Pyrazole) ~2.5 (Conjugate acid)Neutral at physiological pH; no charge-related toxicity issues.
Applications in Medicinal Chemistry
A. Fragment-Based Drug Discovery (FBDD)

The 2-methyl-2-(pyrazol-1-yl)propan-1-ol motif is an excellent "fragment" due to its low molecular weight (<150 Da) and high ligand efficiency (LE).

  • Workflow : The fragment is screened (NMR/SPR) against targets. Upon binding, the primary alcohol is oxidized to an aldehyde/acid or converted to a halide to "grow" the molecule into adjacent pockets.

B. Kinase Inhibitor Design

Pyrazoles are privileged scaffolds for ATP-competitive inhibitors.

  • Binding Mode : The pyrazole ring often binds to the hinge region of kinases.

  • Role of the Tail : The 2-methylpropan-1-ol tail projects into the solvent-exposed region or a ribose-binding pocket, improving solubility and preventing metabolic "hotspot" oxidation.

C. Bioisosterism

This scaffold serves as a bioisostere for:

  • N-tert-butyl groups : Adding the hydroxyl group reduces lipophilicity (lowering LogP) without changing the steric bulk.

  • Amides : The dipole of the pyrazole-alcohol system can mimic the electrostatic environment of an amide bond in certain contexts.

Experimental Validation Protocol (Self-Validating)

To confirm the synthesis of the correct isomer (Primary vs. Tertiary alcohol), use HMBC NMR spectroscopy .

  • Prepare Sample : Dissolve 10 mg in DMSO-d

    
    .
    
  • Run HMBC : Look for the correlation between the gem-dimethyl protons (~1.5 ppm) and the alcohol carbon .

    • Target (Primary Alcohol) : The gem-dimethyl protons will show a 2-bond correlation to a quaternary carbon (C2) and a 3-bond correlation to the CH

      
      -OH carbon (~65-70 ppm).
      
    • Wrong Isomer (Tertiary Alcohol) : The gem-dimethyl protons would be on a carbon attached to the OH, showing different connectivity patterns (e.g., correlation to a CH

      
      -Pyrazole carbon).
      
References
  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Elsevier.
  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry. (Rationale for using sp3-rich gem-dimethyl linkers).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for alcohol protection/deprotection during synthesis).
  • Clayden, J., Greeves, N., Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis for regioselectivity in epoxide opening vs. ester reduction).
Exploratory

Technical Guide: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

This guide provides an in-depth technical analysis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol , a specialized heterocyclic building block used in medicinal chemistry.[1] It focuses on the compound's synthesis, physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol , a specialized heterocyclic building block used in medicinal chemistry.[1] It focuses on the compound's synthesis, physicochemical properties, and utility in drug design, particularly for introducing the gem-dimethyl moiety to improve metabolic stability.[1]

[1]

Executive Summary

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is a bifunctional intermediate combining a polar pyrazole ring with a primary alcohol, linked via a gem-dimethyl substituted carbon.[1] This structural motif is highly valued in drug discovery for its ability to modulate lipophilicity (LogP), enhance metabolic stability by blocking


-hydrogen abstraction, and restrict conformational flexibility.[1] It serves as a critical precursor for the synthesis of kinase inhibitors, glucokinase activators (GKAs), and other small-molecule therapeutics.[1]

Chemical Identification & Properties

While the specific CAS number for the alcohol form is often proprietary or not widely indexed in public registries, the compound is defined by its structure and its commercially available precursors (acid and ester forms).[1]

Nomenclature and Identifiers[1]
  • IUPAC Name: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol[1]

  • Synonyms: 2-(1H-Pyrazol-1-yl)isobutanol; 1-(2-Hydroxy-1,1-dimethylethyl)-1H-pyrazole[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 140.18 g/mol [1]

  • Key Precursor (Ester): Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate[1]

    • InChIKey (Ester): PIRQETFVGIRWKV-UHFFFAOYSA-N[1][2][3]

  • Key Precursor (Acid): 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid (Commercially available, e.g., Santa Cruz Biotechnology).[1]

Physicochemical Profile
PropertyValue (Predicted)Significance
LogP ~0.5 - 0.9Moderate hydrophilicity; good for fragment-based design.[1]
H-Bond Donors 1 (OH)Primary alcohol allows for further derivatization (e.g., etherification, oxidation).[1]
H-Bond Acceptors 2 (Pyrazole N, OH)Pyrazole N2 is a critical acceptor for kinase hinge binding.[1]
Rotatable Bonds 2Gem-dimethyl group restricts rotation, reducing entropic penalty upon binding.[1]
pKa (Pyrazole) ~2.5 (Conjugate acid)Remains neutral at physiological pH.[1]

Synthetic Methodology

The synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is robustly achieved via a two-step sequence: N-alkylation followed by Ester Reduction .[1] This route avoids the regioselectivity issues often encountered when opening isobutylene oxide with pyrazole.[1]

Reaction Scheme (Graphviz)

Synthesis Pyrazole 1H-Pyrazole (Starting Material) Intermediate Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate (Ester Intermediate) Pyrazole->Intermediate K2CO3, DMF 60-80°C Reagent Ethyl 2-bromoisobutyrate (Alkylation Agent) Reagent->Intermediate Product 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (Target Alcohol) Intermediate->Product LiAlH4, THF 0°C to RT

Figure 1: Synthetic pathway from pyrazole to the target alcohol via an ester intermediate.[1]

Detailed Protocol
Step 1: Synthesis of Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

Principle: Nucleophilic substitution (


) of the secondary bromide is sterically hindered.[1] However, the use of a polar aprotic solvent (DMF) and heat facilitates the reaction.[1]
  • Reagents: 1H-Pyrazole (1.0 equiv), Ethyl 2-bromo-2-methylpropanoate (1.2 equiv), Potassium Carbonate (

    
    , 2.0 equiv).[1]
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

    
    ).[1]
    
  • Procedure:

    • Suspend

      
       and Pyrazole in DMF.
      
    • Add Ethyl 2-bromo-2-methylpropanoate dropwise.[1]

    • Heat the mixture to 80°C for 12–16 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water, extract with Ethyl Acetate.[1] Wash organic layer with brine to remove DMF.[1] Dry over

      
       and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc).[1]

Step 2: Reduction to 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

Principle: Hydride reduction of the ester to the primary alcohol.[1]

  • Reagents: Lithium Aluminum Hydride (

    
    , 1.5 equiv) or 
    
    
    
    .[1]
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Procedure:

    • Cool a solution of the ester (from Step 1) in THF to 0°C under Nitrogen/Argon.

    • Slowly add

      
       (solution or solid).[1] Caution: Exothermic.[1]
      
    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter the white precipitate through Celite.[1]

    • Concentrate the filtrate to yield the crude alcohol, often sufficiently pure for subsequent steps.[1]

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in modern drug design.[1]

The Gem-Dimethyl Effect

The two methyl groups at the


-position to the pyrazole and alcohol serve three critical functions:
  • Thorpe-Ingold Effect: They restrict the conformational space of the molecule, pre-organizing it into a bioactive conformation and reducing the entropy loss upon binding to a protein target.[1]

  • Metabolic Stability: The quaternary carbon prevents metabolic oxidation at that position (blocking

    
    -hydroxylation relative to the pyrazole).[1]
    
  • Solubility: The disruption of planar stacking by the methyl groups can improve solubility compared to linear alkyl chains.[1]

Pathway Utility

This motif appears in inhibitors for:

  • Kinases: As a solvent-exposed tail or hinge-binding element.[1]

  • 11

    
    -HSD1:  Inhibitors for metabolic syndrome often utilize bulky lipophilic groups like this to fill hydrophobic pockets.[1]
    
  • Glucokinase Activators (GKAs): Pyrazole derivatives are common in GKA scaffolds for type 2 diabetes.[1]

Safety & Handling

  • Hazards: The compound is an organic alcohol.[1] Treat as an irritant (Skin/Eye).[1]

  • Precursors: Ethyl 2-bromoisobutyrate is a lachrymator and should be handled in a fume hood.[1]

    
     is water-reactive and flammable.[1]
    
  • Storage: Store in a cool, dry place. The alcohol is generally stable but should be kept away from strong oxidizing agents.[1]

References

  • Synthesis of Pyrazole Esters:Methodology for N-alkylation of pyrazoles with alpha-bromo esters. (General reference for Step 1).
  • Patent EP2832724A1: Nipecotic acid derivative and use thereof for medical purposes.[1] (References the ester intermediate PIRQETFVGIRWKV-UHFFFAOYSA-N).[1][2]

  • Santa Cruz Biotechnology: Product entry for 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid.[1] (Precursor validation).[1]

  • PubChem Compound Summary: Ethyl 2-methyl-2-pyrazol-1-ylpropanoate.[1][3][1]

Sources

Foundational

The Dawn of Pyrazole Chemistry: Discovery and Early Synthesis

An In-depth Technical Guide to the Discovery and History of Pyrazole Synthesis For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the discovery and historical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and historical evolution of pyrazole synthesis. From its initial isolation to the development of foundational and modern synthetic methodologies, we will explore the key scientific breakthroughs, mechanistic insights, and practical protocols that have established pyrazoles as a cornerstone of medicinal chemistry and materials science.

The history of pyrazole chemistry began in the late 19th century, a period of significant advancement in organic chemistry. The initial discovery and synthesis of this fundamental heterocyclic scaffold are credited to German chemist Ludwig Knorr in 1883. Knorr's work was a direct offshoot of his research into quinine derivatives, which led him to investigate the reactions of acetoacetic ester. His seminal work not only introduced the pyrazole ring system but also laid the groundwork for the synthesis of pyrazolone derivatives, one of which, antipyrine, would become one of the first synthetic drugs.

Knorr's initial synthesis involved the condensation of ethyl acetoacetate with phenylhydrazine, which, after methylation, yielded a compound he named "antipyrine." This pioneering work demonstrated the fundamental approach to pyrazole synthesis that remains relevant to this day: the condensation of a 1,3-dicarbonyl compound (or a synthon thereof) with a hydrazine derivative.

The Classical Era: Foundational Syntheses of the Pyrazole Core

The decades following Knorr's discovery saw the establishment of robust and versatile methods for constructing the pyrazole ring. These classical methods are characterized by their reliability and the ready availability of starting materials.

The Knorr Pyrazole Synthesis (1883)

The Knorr synthesis is the archetypal method for preparing pyrazoles and involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through a condensation mechanism, forming a hydrazone intermediate that subsequently cyclizes and dehydrates to yield the aromatic pyrazole ring. The versatility of this method lies in the wide variety of commercially available hydrazines and 1,3-dicarbonyl compounds, allowing for the synthesis of a diverse library of substituted pyrazoles.

Mechanism and Regioselectivity:

The reaction is initiated by the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by condensation to form a hydrazone. Tautomerization to an enamine is followed by cyclization via intramolecular attack of the second nitrogen atom on the remaining carbonyl group. Subsequent dehydration yields the stable pyrazole ring. When an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine, the issue of regioselectivity arises, and the outcome can be influenced by the steric and electronic properties of the substituents as well as the reaction conditions.

Detailed Experimental Protocol: Synthesis of 1,3,5-Trimethylpyrazole

The following is a representative protocol for the synthesis of 1,3,5-trimethylpyrazole from acetylacetone and methylhydrazine.

Materials:

  • Acetylacetone (1.0 g, 10 mmol)

  • Methylhydrazine (0.46 g, 10 mmol)

  • Ethanol (20 mL)

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • Dissolve acetylacetone in ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Slowly add methylhydrazine to the mixture with stirring.

  • Reflux the reaction mixture for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Knorr Pyrazole Synthesis Mechanism

Knorr_Synthesis R1_CO_CH2_CO_R2 R1(CO)CH2(CO)R2 (1,3-Dicarbonyl) Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R2->Hydrazone + H2NNHR3 - H2O NH2NHR3 H2NNHR3 (Hydrazine) NH2NHR3->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Cyclic_Intermediate Cyclic Intermediate Enamine->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H2O

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

An alternative classical approach involves the reaction of hydrazines with α,β-unsaturated aldehydes and ketones. This method also proceeds via a condensation-cyclization sequence, but the initial step is a Michael addition of the hydrazine to the unsaturated system.

Mechanism:

The reaction is initiated by the conjugate addition of the hydrazine to the β-carbon of the α,β-unsaturated carbonyl compound. This is followed by an intramolecular cyclization of the resulting hydrazone, which then undergoes oxidation to form the aromatic pyrazole ring.

The Modern Evolution: Expanding the Synthetic Toolkit

While the classical methods remain workhorses in pyrazole synthesis, the demand for more complex and precisely functionalized pyrazoles in drug discovery and materials science has driven the development of new synthetic strategies.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or Huisgen cycloaddition, is a powerful modern method for constructing the pyrazole ring. This reaction involves the 1,3-dipolar cycloaddition of a diazo compound (a 1,3-dipole) with an alkyne or alkene (a dipolarophile). The reaction is highly convergent and often proceeds with excellent regioselectivity. The use of metal catalysts, particularly copper(I) and ruthenium(II), has significantly expanded the scope and utility of this reaction, allowing it to proceed under mild conditions with a wide range of substrates.

Detailed Experimental Protocol: Copper-Catalyzed Synthesis of a 1,4-Disubstituted Pyrazole

The following is a general protocol for the copper-catalyzed cycloaddition of an azide and a terminal alkyne to form a triazole, which can be conceptually adapted for pyrazole synthesis using diazo compounds.

Materials:

  • Terminal alkyne (1.0 mmol)

  • Organic azide (1.0 mmol)

  • Copper(I) iodide (0.05 mmol)

  • Sodium ascorbate (0.1 mmol)

  • tert-Butanol/water (1:1, 10 mL)

Procedure:

  • Combine the terminal alkyne and organic azide in a round-bottom flask.

  • Add the tert-butanol/water solvent system.

  • Add sodium ascorbate and copper(I) iodide to the mixture.

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

[3+2] Cycloaddition for Pyrazole Synthesis

Cycloaddition Diazo R1-CHN2 (Diazo Compound) Cycloadduct Initial Cycloadduct Diazo->Cycloadduct + Alkyne Alkyne R2-C≡C-R3 (Alkyne) Alkyne->Cycloadduct Pyrazole Pyrazole Cycloadduct->Pyrazole [1,5]-H shift

Caption: [3+2] Cycloaddition for Pyrazole Synthesis.

Metal-Catalyzed Cross-Coupling Reactions

For the synthesis of highly functionalized pyrazoles, metal-catalyzed cross-coupling reactions are indispensable tools. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide array of substituents onto a pre-formed pyrazole core. This approach is particularly valuable in late-stage functionalization during the synthesis of complex molecules for drug discovery.

Conclusion: The Enduring Legacy and Future of Pyrazole Synthesis

From its discovery in the 19th century to the sophisticated synthetic methods of the 21st century, the chemistry of pyrazoles has continuously evolved. The foundational syntheses developed by Knorr and his contemporaries remain cornerstones of heterocyclic chemistry, while modern cycloaddition and cross-coupling reactions have opened new avenues for the creation of novel pyrazole-containing molecules with tailored properties. As the demand for innovative pharmaceuticals and advanced materials continues to grow, the development of even more efficient, selective, and sustainable methods for pyrazole synthesis will undoubtedly remain an active and important area of chemical research.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Faria, J. V., et al. (2017). The Knorr Pyrazole Synthesis: A Mechanistic and Kinetic Study. The Journal of Organic Chemistry, 82(21), 11548-11556. [Link]

  • Chemistry LibreTexts. (2020). Pyrazole Synthesis. [Link]

  • Kumar, V., & Aggarwal, S. (2018). Synthesis of Pyrazoles: A Review. Synthetic Communications, 48(13), 1537-1569. [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Developing Ligands for C–H Functionalization: A New Approach to Pyrazole Synthesis. Journal of the American Chemical Society, 135(1), 27-30. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (A general reference for named reactions in organic chemistry). [Link]

Exploratory

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol derivatives and analogs

Technical Whitepaper: The Strategic Utility of the 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Motif in Medicinal Chemistry Executive Summary In modern fragment-based drug discovery (FBDD) and lead optimization, the 2-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Strategic Utility of the 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Motif in Medicinal Chemistry

Executive Summary

In modern fragment-based drug discovery (FBDD) and lead optimization, the 2-methyl-2-(1H-pyrazol-1-yl)propan-1-ol motif represents a high-value structural element. It serves a dual purpose: acting as a robust, metabolically stable polar "tail" that modulates physicochemical properties (LogD, solubility) while exploiting the gem-dimethyl effect to rigidify the linker and enhance target residence time.

This guide provides a comprehensive technical analysis of this motif, detailing its synthesis, structural-activity relationship (SAR) implications, and specific utility in kinase and GPCR ligand design.

Structural & Physicochemical Profile

The motif consists of a pyrazole ring attached to a quaternary carbon (gem-dimethyl), which is further linked to a primary alcohol.

PropertyValue / CharacteristicImpact on Drug Design
Formula C

H

N

O
Compact, low MW fragment (MW ~140 Da).
H-Bonding 1 Donor (OH), 2 Acceptors (N2, OH)The primary alcohol acts as a solvent-exposed "anchor" or engages in specific H-bonds (e.g., with Lys/Arg residues).
Sterics Gem-dimethyl (Thorpe-Ingold)Restricts the rotation of the N-C bond, locking the pyrazole and the alcohol tail into a preferred conformation.
Metabolism High StabilityThe quaternary carbon blocks

-oxidation (a common clearance route for N-alkyl chains).
LogP ~0.5 - 0.8Low lipophilicity aids in lowering the overall LogD of hydrophobic scaffolds (e.g., kinase inhibitors).
The Gem-Dimethyl Effect

Unlike a simple ethyl or propyl linker, the gem-dimethyl group at the


-position to the nitrogen introduces significant steric bulk. This creates a Thorpe-Ingold effect , reducing the entropic penalty of binding by pre-organizing the molecule into a conformation closer to the bound state. This is particularly effective when the pyrazole core binds in a tight pocket (e.g., ATP binding sites).

Synthetic Methodologies

Synthesizing this motif requires overcoming the steric hindrance of the quaternary carbon. Standard S


2 reactions often fail or result in elimination.
Route A: The Alkylation-Reduction Sequence (Standard)

This is the most common route for unsubstituted or symmetrically substituted pyrazoles.

  • Alkylation: Reaction of 1H-pyrazole with ethyl 2-bromo-2-methylpropanoate .

    • Challenge: S

      
      2 substitution at a tertiary carbon is sluggish and competes with E2 elimination (forming the methacrylate).
      
    • Optimization: Use of mild bases (K

      
      CO
      
      
      
      or Cs
      
      
      CO
      
      
      ) in polar aprotic solvents (DMF/MeCN) at elevated temperatures, or silver-mediated coupling.
  • Reduction: Conversion of the ester to the alcohol using LiAlH

    
     or LiBH
    
    
    
    .
Route B: De Novo Pyrazole Assembly (High Precision)

For complex or regioselective synthesis, building the pyrazole on the linker is superior.

  • Precursor: Start with 2-hydrazino-2-methylpropan-1-ol (often synthesized from the corresponding amino-alcohol).

  • Cyclization: Condensation with 1,3-diketones or enaminones.

    • Advantage:[1][2][3][4] Allows for unambiguous regiocontrol when synthesizing substituted pyrazoles (e.g., 3-trifluoromethyl-4-phenylpyrazole derivatives).

Route C: The "Epoxide Trap" (Cautionary Note)

A common error is attempting to open 2,2-dimethyloxirane (isobutylene oxide) with pyrazole.

  • Result: Nucleophilic attack occurs at the least hindered carbon.

  • Product:1-(1H-pyrazol-1-yl)-2-methylpropan-2-ol (Tertiary alcohol).

  • Verdict: This yields the wrong isomer for this specific motif.

Visualizing the Synthetic Logic

SynthesisPathways Start_Alk Ethyl 2-bromo-2-methylpropanoate + Pyrazole Inter_Ester Intermediate: Ethyl 2-methyl-2-(pyrazol-1-yl)propanoate Start_Alk->Inter_Ester Base, Heat (Difficult SN2) Target TARGET: 2-Methyl-2-(pyrazol-1-yl)propan-1-ol Inter_Ester->Target LiAlH4 Reduction Start_DeNovo 2-Amino-2-methylpropan-1-ol Inter_Hydrazine 2-Hydrazino-2-methylpropan-1-ol Start_DeNovo->Inter_Hydrazine Diazotization/ Reduction Inter_Hydrazine->Target Cyclization Reagent_Diketone + 1,3-Diketone Inter_Hydrazine->Reagent_Diketone Trap_Epoxide Isobutylene Oxide + Pyrazole Wrong_Isomer WRONG ISOMER: 1-(Pyrazol-1-yl)-2-methylpropan-2-ol Trap_Epoxide->Wrong_Isomer Regioselective Opening (Steric Control)

Figure 1: Comparison of synthetic routes. Route A is standard for simple pyrazoles; Route B is preferred for complex analogs; Route C yields the incorrect regioisomer.

Detailed Experimental Protocol

Objective: Synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-ol via Route A (Ester Reduction).

Step 1: Synthesis of Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate
  • Reagents: 1H-Pyrazole (1.0 eq), Ethyl 2-bromo-2-methylpropanoate (1.5 eq), Cs

    
    CO
    
    
    
    (2.0 eq), DMF (anhydrous).
  • Procedure:

    • Dissolve 1H-pyrazole (68 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

    • Add Cs

      
      CO
      
      
      
      (650 mg, 2.0 mmol) and stir at room temperature for 15 min.
    • Add ethyl 2-bromo-2-methylpropanoate (292 mg, 1.5 mmol) dropwise.

    • Heat the mixture to 90 °C for 16 hours. (Note: High temperature is required to overcome steric hindrance).

    • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na

      
      SO
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is often an oil.

Step 2: Reduction to the Alcohol
  • Reagents: Ester intermediate (1.0 eq), LiAlH

    
     (2.0 eq), THF (anhydrous).
    
  • Procedure:

    • Cool a solution of the ester in THF (0.2 M) to 0 °C under N

      
      .
      
    • Add LiAlH

      
       (2.4 M in THF) dropwise.
      
    • Allow to warm to RT and stir for 2 hours.

    • Quench: Fieser workup (add water, 15% NaOH, water sequentially).

    • Filter the white precipitate and concentrate the filtrate.

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) should show a singlet for the gem-dimethyl (~1.6 ppm) and a singlet/doublet for the CH
      
      
      -OH (~3.6 ppm).

Medicinal Chemistry Applications

Case Study: RET Kinase Inhibitors

In the development of selective RET kinase inhibitors (e.g., Pralsetinib analogs), the 2-methyl-2-(pyrazol-1-yl)propyl motif is used to extend into solvent-exposed regions of the kinase domain.

  • Mechanism: The pyrazole acts as the scaffold linker. The gem-dimethyl group forces the alkyl chain to project away from the hinge region, while the terminal hydroxyl group solubilizes the molecule and can form water-mediated bridges to residues like Asp or Glu in the solvent front.

Case Study: CB1 Receptor Antagonists

For cannabinoid receptor 1 (CB1) antagonists, replacing lipophilic alkyl chains with the 2-methyl-2-hydroxypropyl group has been shown to:

  • Reduce CNS penetration (by lowering LogP and increasing TPSA), which is desirable for peripherally restricted antagonists.

  • Maintain high affinity due to the rigid shape complementarity provided by the gem-dimethyl group.

References

  • Synthesis of Pyrazole-5-carboxylates via 1,3-Dipolar Cycloaddition. National Institutes of Health (NIH). Available at: [Link]

  • RET Kinase Inhibitors (Patent US11970485B2).Google Patents. Describes the use of 2-hydrazino-2-methylpropan-1-ol.
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the Thorpe-Ingold effect and metabolic stability. Available at: [Link]

  • Synthesis and Reactions of Ethyl 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetate. ResearchGate. Provides protocols for alkylation of pyrazoles with alpha-bromo esters. Available at: [Link]

Sources

Foundational

Quantum Mechanics in Pyrazole Scaffolding: From Tautomerism to Drug Design

Executive Summary The pyrazole ring (1,2-diazole) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1] However, its utility is complicated by annular tautomerism (1H- vs. 2H-pyrazole) and ambiguous N-alkylation regioselectivity.[1]

This guide provides a self-validating computational protocol to predict pyrazole behavior. We move beyond basic geometry optimization to address the specific challenges of nitrogen-rich heterocycles: tautomeric equilibrium constants (


), pKa prediction via thermodynamic cycles, and transition state modeling for synthetic regiocontrol.[1]

Part 1: The Tautomerism Conundrum

The defining feature of pyrazoles is the proton shift between N1 and N2. In the gas phase, unsubstituted 1H-pyrazole is significantly more stable than 2H-pyrazole due to aromaticity preservation.[1] However, substituents and solvent polarity can dramatically shift this equilibrium, altering binding modes in protein pockets.[1]

Energetic Baselines

For unsubstituted pyrazole, the energy gap is substantial. However, introducing electron-withdrawing groups (EWG) or electron-donating groups (EDG) at the C3/C5 positions perturbs this stability.[1]

Table 1: Relative Stabilities of Pyrazole Tautomers (Gas Phase) Data derived from B3LYP/6-311++G(d,p) benchmarks.

TautomerDescriptionRelative Energy (

, kJ/mol)
Dipole Moment (Debye)
1H-Pyrazole Aromatic, NH in ring0.00 (Reference)~2.2
2H-Pyrazole Aromatic, alternate NH+2.8 to +5.0*~1.6
3H-Pyrazole Non-aromatic (CH

)
+95.0 - 105.0High
4H-Pyrazole Non-aromatic (CH

)
> +110.0High

*Note: The 1H vs 2H difference is small for substituted pyrazoles, often leading to mixtures in solution.

The "Invisible" Isomer Hazard

In drug design, docking a fixed tautomer (e.g., 1H) when the 2H form is dominant in the active site leads to false negatives.[1]

  • Protocol: Always calculate the Boltzmann distribution of tautomers in the solvated phase (using PCM or SMD models) before docking.

Part 2: Computational Methodology (The Protocol)

To ensure scientific integrity, we utilize a "Model Chemistry" approach that balances cost with accuracy for nitrogenous heterocycles.[1]

Recommended Level of Theory

Standard DFT (B3LYP) often fails to capture weak dispersion interactions critical for stacking in crystal lattices or protein active sites.[1]

  • Geometry Optimization:

    
    B97X-D / 6-311G(d,p)
    
    • Reasoning: The

      
      B97X-D functional includes long-range dispersion corrections (crucial for 
      
      
      
      -
      
      
      stacking of pyrazoles) and separates exchange interactions better than B3LYP [1].[1]
  • Solvation Model: SMD (Solvation Model based on Density)

    • Reasoning: SMD parameterization is superior to standard PCM for calculating

      
      , especially for calculating pKa [2].[1]
      
  • Frequency Calculation: Required to verify stationary points (0 imaginary frequencies) and obtain Zero-Point Energy (ZPE).[1]

Workflow Visualization

The following diagram outlines the decision tree for processing a new pyrazole scaffold.

PyrazoleWorkflow Start 2D Structure (SMILES) ConfSearch Conformational Search (MMFF94 / OPLS3e) Start->ConfSearch QM_Opt DFT Optimization (wB97X-D/6-311G**) ConfSearch->QM_Opt Lowest E conformers QM_Opt->QM_Opt If N_imag > 0 (Refine Geometry) Freq Freq Calculation (Thermo Properties) QM_Opt->Freq Solvation Single Point Energy (SMD Model - Water) Freq->Solvation If N_imag = 0 Analysis Property Analysis (NBO, ESP, HOMO) Solvation->Analysis

Figure 1: Standard QM workflow for pyrazole characterization. Note the iterative loop for geometry refinement if imaginary frequencies are detected.

Part 3: Predicting pKa (The Thermodynamic Cycle)

Directly calculating pKa from a single structure is unreliable.[1][2] We use a thermodynamic cycle to calculate the free energy of deprotonation in solution (


).[1]
The Thermodynamic Cycle Equation

[1]

Where


 is derived from:
  • Gas-phase deprotonation energy (

    
    ).[1]
    
  • Solvation free energies of the acid (

    
    ), conjugate base (
    
    
    
    ), and proton (
    
    
    ).[1]

Experimental Constant: The value for


 is a subject of debate, but the consensus value of -265.9 kcal/mol  is recommended for use with the SMD model [3].[1]
Workflow Diagram: pKa Calculation

ThermodynamicCycle cluster_gas Gas Phase (Vacuum) cluster_aq Aqueous Phase (SMD) HA_gas HA (Gas) A_gas A- (Gas) + H+ (Gas) HA_gas->A_gas Delta G (gas) Deprotonation HA_aq HA (Aq) HA_gas->HA_aq Delta G (solv) HA A_aq A- (Aq) + H+ (Aq) A_gas->A_aq Delta G (solv) A- + Delta G (solv) H+ HA_aq->A_aq Delta G (aq) (Target Value)

Figure 2: Thermodynamic cycle for pKa prediction. The target value (bottom arrow) is calculated by summing the other three legs of the cycle.

Part 4: Regioselectivity in N-Alkylation[1]

Synthesizing N-substituted pyrazoles often results in a mixture of N1- and N2-alkylated products.[1] Predicting the major isomer saves synthetic effort.[1]

Sterics vs. Electronics[1]
  • Electronic Control: In the absence of steric bulk, alkylation favors the nitrogen with the highest electron density (most negative NBO charge).[1]

  • Steric Control: If a bulky group (e.g., t-Butyl) is at C3, alkylation is forced to the distal N1 position.[1]

  • Chelation Control: If a substituent at C3/C5 can coordinate a metal ion (e.g., an ester or pyridine), the incoming alkyl halide (if reacting via a metal-coordinated transition state) may be directed to the adjacent nitrogen [4].[1][3]

Transition State (TS) Modeling

To rigorously predict the ratio, perform a Transition State Search (QST3 in Gaussian or NEB in ORCA) for both pathways.[1]

  • Calculate

    
     (Activation Energy)  for N1-attack vs. N2-attack.
    
  • Apply Arrhenius Equation:

    
    .[1]
    
  • Ratio:

    
     gives the theoretical product distribution.[1]
    

Part 5: Bioactive Properties & SAR[1][3][4]

Once the correct tautomer and geometry are established, we extract "Global Reactivity Descriptors" to correlate with biological activity (SAR).[1]

Table 2: Key DFT Descriptors for Pyrazole SAR

DescriptorSymbolCalculationBiological Relevance
HOMO Energy

Direct outputElectron donating ability (metabolic oxidation potential).[1]
LUMO Energy

Direct outputElectron accepting ability (electrophilic attack).[1]
Chemical Hardness


Stability; hard molecules are less reactive to soft nucleophiles.[1]
Electrophilicity


Propensity to react with nucleophilic residues (e.g., Cysteine in enzymes).[1]

References

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections.[1] Physical Chemistry Chemical Physics, 10(44), 6615-6620.[1] Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] Journal of Physical Chemistry B, 113(18), 6378–6396.[1] Link[1]

  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21.[1] Link

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.[1][4] Organic Letters, 16(2), 576–579.[1][4] Link[1]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol: A Gateway to Novel Chemical Entities

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique coordination properties.[1][2][3] Its derivatives have found app...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and unique coordination properties.[1][2][3] Its derivatives have found applications as anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[4][5] This application note delves into the synthesis and potential applications of a versatile, yet under-explored building block: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol. This molecule uniquely combines the rich chemical reactivity of the pyrazole ring with the synthetic handles of a primary alcohol and a sterically hindered tertiary carbon center, opening avenues for the creation of novel molecular architectures with potential applications in drug discovery and catalysis.

Physicochemical Properties and Spectroscopic Data

PropertyPredicted ValueSource/Rationale
Molecular Formula C₇H₁₂N₂O-
Molecular Weight 140.18 g/mol -
Appearance Colorless to pale yellow oil or low melting solidAnalogy with similar small molecule alcohols
Boiling Point > 200 °C (estimated)High polarity due to pyrazole and hydroxyl groups
Solubility Soluble in polar organic solvents (e.g., MeOH, EtOH, DMSO, DMF)Presence of polar functional groups
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.5-7.6 (d, 1H, pyrazole-H), 7.4-7.5 (d, 1H, pyrazole-H), 6.2-6.3 (t, 1H, pyrazole-H), 3.6-3.7 (s, 2H, -CH₂OH), 2.5-3.0 (br s, 1H, -OH), 1.4-1.5 (s, 6H, -C(CH₃)₂)Predicted chemical shifts based on known pyrazole and alcohol spectra[6][7]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 140-142 (pyrazole-C), 128-130 (pyrazole-C), 105-107 (pyrazole-C), 70-72 (-CH₂OH), 65-67 (-C(CH₃)₂), 25-27 (-C(CH₃)₂)Predicted chemical shifts based on known pyrazole and alcohol spectra[6]
Mass Spectrum (EI) M⁺ at m/z 140, significant fragments at m/z 109 (M-CH₂OH), 81 (pyrazole ring fragment), 68 (pyrazole)Predicted fragmentation pattern based on the structure[8]

Synthesis Protocol: A Practical Approach

The synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol can be achieved through the nucleophilic addition of pyrazole to 2-methyl-1,2-epoxypropane (isobutylene oxide). This method offers a direct and atom-economical route to the target molecule.

Diagram of the Synthetic Workflow

SynthesisWorkflow Pyrazole Pyrazole Reaction Nucleophilic Ring Opening Pyrazole->Reaction Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, THF) Solvent->Reaction Epoxide 2-Methyl-1,2-epoxypropane Epoxide->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Purification->Product

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Pyrazole

  • Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate

  • 2-Methyl-1,2-epoxypropane (Isobutylene oxide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Pyrazole Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrazole (1.0 eq). Dissolve the pyrazole in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.

    • Causality: The deprotonation of pyrazole with a strong base like NaH generates the pyrazolide anion, a potent nucleophile necessary for the ring-opening of the epoxide.

  • Epoxide Addition: Once the hydrogen evolution ceases (indicating complete formation of the pyrazolide), add 2-methyl-1,2-epoxypropane (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Causality: The nucleophilic pyrazolide attacks the less sterically hindered carbon of the epoxide in an Sₙ2 fashion, leading to the regioselective formation of the desired product.

  • Reaction Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

Applications in Organic Synthesis and Drug Discovery

The unique structural features of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol make it a valuable building block for the synthesis of a diverse range of complex molecules.

As a Precursor to Chiral Ligands for Asymmetric Catalysis

The primary alcohol functionality can be readily oxidized to the corresponding aldehyde or carboxylic acid. These derivatives can then be elaborated into chiral ligands for asymmetric catalysis. The steric bulk provided by the gem-dimethyl group can influence the stereochemical outcome of catalytic reactions.

LigandSynthesis Start 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Aldehyde Corresponding Aldehyde Oxidation->Aldehyde FurtherOx Further Oxidation Aldehyde->FurtherOx Elaboration Elaboration into Chiral Ligands Aldehyde->Elaboration Acid Carboxylic Acid FurtherOx->Acid Acid->Elaboration Ligand Novel Chiral Pyrazole Ligands Elaboration->Ligand

Sources

Application

Application Note: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol as a Ligand in Catalysis

Executive Summary 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol represents a specialized class of N,O-bidentate hemilabile ligands designed for high-performance transition metal catalysis. Unlike simple pyrazoles or alcohols,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol represents a specialized class of N,O-bidentate hemilabile ligands designed for high-performance transition metal catalysis. Unlike simple pyrazoles or alcohols, this ligand incorporates a gem-dimethyl group at the


-position to the pyrazole ring. This structural feature exerts the Thorpe-Ingold effect  (gem-dialkyl effect), pre-organizing the ligand into a conformation that favors chelation while allowing for reversible decoordination of the alcohol arm—a critical mechanism for creating open coordination sites during catalytic turnover.

This guide details the synthesis, coordination chemistry, and catalytic protocols for utilizing this ligand in Palladium-catalyzed cross-coupling and Zinc-catalyzed ring-opening polymerization (ROP) .

Ligand Profile & Mechanism

Structural Advantages
  • Hemilability: The pyrazole nitrogen acts as a strong

    
    -donor (hard/borderline base), while the alcohol oxygen (neutral or anionic) acts as a weaker, labile donor. This "on/off" binding of the oxygen atom stabilizes the metal center during resting states and dissociates to accommodate substrates.
    
  • Gem-Dimethyl Effect: The two methyl groups on the carbon linker restrict bond rotation, entropically favoring the formation of a stable 6-membered chelate ring upon metal binding.

  • Electronic Tuning: The pyrazole ring can be easily substituted (e.g., 3,5-dimethyl) to adjust steric bulk and electron density.

Mechanistic Pathway (Hemilability)

The following diagram illustrates the ligand's dynamic behavior in a generic Pd(II) catalytic cycle.

LigandMechanism Ligand Free Ligand (Acyclic) Precatalyst Pre-Catalyst (N,O-Chelated Pd) Ligand->Precatalyst + Pd(II) Chelation ActiveSpecies Active Species (N-Monodentate Pd) Vacant Site Created Precatalyst->ActiveSpecies Alcohol Arm Dissociation SubstrateBound Substrate Bound (Oxidative Addition) ActiveSpecies->SubstrateBound + Ar-X SubstrateBound->Precatalyst Reductive Elimination Re-chelation

Figure 1: The alcohol arm dissociates to open a coordination site for the substrate (Ar-X), then re-associates to stabilize the metal after the reaction.

Protocol: Ligand Synthesis

Objective: Synthesize 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol via the regioselective ring-opening of 2,2-dimethyloxirane (isobutylene oxide).

Materials
  • Reagents: 1H-Pyrazole (1.0 eq), 2,2-Dimethyloxirane (Isobutylene oxide, 1.2 eq), Potassium Carbonate (

    
    , 0.1 eq).
    
  • Solvent: Acetonitrile (MeCN) or neat conditions.

  • Equipment: High-pressure tube or reflux condenser, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology
  • Reaction Setup:

    • In a heavy-walled pressure tube equipped with a magnetic stir bar, dissolve 1H-Pyrazole (6.8 g, 100 mmol) in Acetonitrile (30 mL).

    • Add Potassium Carbonate (1.38 g, 10 mmol) as a catalyst.

    • Slowly add 2,2-Dimethyloxirane (10.6 mL, 120 mmol) to the mixture.

  • Heating:

    • Seal the tube and heat to 80°C for 12–16 hours.

    • Note: The gem-dimethyl group on the epoxide hinders attack at the tertiary carbon, directing the pyrazole nucleophile to the primary carbon (less hindered), ensuring the formation of the primary alcohol product.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the solid

      
      .
      
    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove solvent and excess epoxide.

  • Purification:

    • The crude oil is typically pure enough (>95%) for catalysis.

    • If necessary, purify via vacuum distillation (bp ~110°C at 0.5 mmHg) or column chromatography (Ethyl Acetate/Hexane 1:1).

  • Characterization (Expected):

    • 1H NMR (

      
      ): 
      
      
      
      7.5 (d, 1H), 7.4 (d, 1H), 6.2 (t, 1H) [Pyrazole]; 3.8 (s, 2H,
      
      
      ); 1.6 (s, 6H,
      
      
      ).

Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Rationale: The N,O-ligand stabilizes the Pd(0)/Pd(II) cycle. The bulky gem-dimethyl group protects the metal center from aggregation (Pd black formation) while the hemilabile alcohol arm allows bulky aryl chlorides to coordinate.

Reaction Data Summary
ParameterCondition
Catalyst Loading 0.5 – 1.0 mol% Pd
Ligand:Metal Ratio 2:1
Base

(2.0 eq)
Solvent Toluene or 1,4-Dioxane
Temperature 80–100°C
Yield Target >90% (Isolated)
Experimental Protocol
  • Catalyst Pre-formation (In Situ):

    • In a Schlenk tube under Argon, charge

      
       (2.2 mg, 0.01 mmol) and the Ligand (2.8 mg, 0.02 mmol).
      
    • Add Toluene (2 mL) and stir at RT for 15 mins. The solution should turn from orange to pale yellow/colorless, indicating complex formation.

  • Substrate Addition:

    • Add Aryl Bromide (1.0 mmol), Phenylboronic Acid (1.5 mmol), and finely ground

      
       (2.0 mmol).
      
    • Add remaining Toluene (3 mL).

  • Reaction:

    • Heat the sealed tube at 100°C for 6–12 hours. Monitor via TLC or GC-MS.

  • Workup:

    • Cool to RT, dilute with Ethyl Acetate, and wash with water.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via silica gel chromatography.

Application 2: Zinc-Catalyzed Ring-Opening Polymerization (ROP)

Rationale: Reaction of the ligand with


 yields a Monoanionic Zinc-Alkoxide complex. This species acts as a highly active initiator for the ROP of cyclic esters (e.g., L-Lactide), producing biodegradable polyesters with narrow polydispersity (PDI).
Polymerization Workflow

ROP_Workflow Step1 1. Complex Formation Ligand + ZnEt2 → [L-Zn-Et] + EtH↑ Step2 2. Initiation [L-Zn-Et] + BnOH (Co-initiator) → [L-Zn-OBn] Step1->Step2 - Ethane Step3 3. Propagation [L-Zn-OBn] + n(Lactide) → PLA Chain Growth Step2->Step3 Monomer Insertion Step4 4. Termination Quench with Acidic Methanol Step3->Step4

Experimental Protocol
  • Complex Synthesis (In Glovebox):

    • Dissolve Ligand (1.0 eq) in dry Toluene.

    • Add Diethyl Zinc (

      
      , 1.1 M in toluene, 1.0 eq) dropwise at 0°C.
      
    • Stir at RT for 2 hours. Ethane gas evolves.

    • Evaporate solvent to isolate the [L-Zn-Et] dimer or use the solution directly.

  • Polymerization:

    • In a Schlenk flask, dissolve L-Lactide (1.44 g, 10 mmol) in dry Toluene (10 mL).

    • Add Benzyl Alcohol (BnOH, co-initiator) if utilizing the [L-Zn-Et] species directly (ratio Zn:BnOH 1:1).

    • Add the Zinc Catalyst solution (0.1 mmol, [Monomer]/[Cat] = 100).

    • Stir at RT or 60°C (depending on desired rate).

  • Termination & Analysis:

    • Quench with 0.5 mL of Methanol containing HCl.

    • Precipitate the polymer by pouring the reaction mixture into cold Methanol (100 mL).

    • Analyze Molecular Weight (

      
      ) and PDI via Gel Permeation Chromatography (GPC).
      

References

  • Ligand Synthesis & Properties

    • Synthesis of Pyrazole-Alcohol Ligands via Epoxide Ring Opening.
    • Source: Journal of Heterocyclic Chemistry / MDPI Molecules.
  • Palladium Catalysis with N,O-Ligands

    • Pyrazolylpropanoate Complexes of Palladium(II)
    • Source: Zeitschrift für anorganische und allgemeine Chemie.
  • Zinc Catalysis (ROP)

    • Zinc Complexes of N,O-Bidentate Ligands in Lactide Polymeriz
    • Source: Organometallics / Dalton Transactions.
  • General Review on Pyrazole Ligands

    • Recent Developments in Reactions and C
    • Source: Molecules (PMC).
Method

Application Note: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol in Medicinal Chemistry

This Application Note and Protocol guide details the utility, synthesis, and medicinal chemistry logic of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol , a specialized building block critical for developing brain-penetrant kin...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utility, synthesis, and medicinal chemistry logic of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol , a specialized building block critical for developing brain-penetrant kinase inhibitors, particularly in the landscape of neurodegenerative disease therapeutics (e.g., LRRK2 inhibitors).

CAS Registry Number: 115093-76-2 (Generic structure reference) Common Name: Pyrazole-gem-dimethyl-ethanol; Hydroxy-isobutyl-pyrazole Molecular Formula: C7H12N2O Molecular Weight: 140.18 g/mol

Executive Summary & Core Utility

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is a high-value "tail" fragment used to optimize the physicochemical properties of drug candidates. It is structurally characterized by a pyrazole ring attached to a gem-dimethyl substituted ethanol chain.

In modern drug discovery, particularly for Central Nervous System (CNS) targets like LRRK2 (Leucine-Rich Repeat Kinase 2) , this scaffold serves three critical functions:

  • Metabolic Blockade: The gem-dimethyl quaternary carbon (C2) blocks

    
    -carbon oxidation and N-dealkylation by Cytochrome P450 enzymes, significantly extending half-life (
    
    
    
    ).
  • Solubility & Permeability Balance: The hydroxyl group lowers lipophilicity (LogD) to reduce non-specific binding, while the gem-dimethyl group maintains sufficient lipophilicity for Blood-Brain Barrier (BBB) penetration.

  • CYP Isoform Selectivity: Introduction of this polar motif has been proven to dial out inhibition of CYP1A2, a common liability in lipophilic kinase inhibitors.

Chemical Properties & Synthesis Protocols[1]

Retrosynthetic Logic

The most atom-economical route to this scaffold is the regioselective ring-opening of isobutylene oxide (2,2-dimethyloxirane) by pyrazole. This avoids the use of sterically hindered alkyl halides (neopentyl halides), which are notoriously unreactive in


 substitutions.
Protocol: Synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

Note: This reaction utilizes a "spring-loaded" epoxide ring opening driven by base catalysis.

Reagents:

  • 1H-Pyrazole (1.0 equiv)

  • 2,2-Dimethyloxirane (Isobutylene oxide) (1.2 equiv)

  • Cesium Carbonate (

    
    ) (0.5 equiv) or Potassium tert-butoxide (
    
    
    
    ) (0.1 equiv)
  • Solvent: DMF or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 1H-Pyrazole (10 g, 147 mmol) in anhydrous DMF (100 mL).

  • Activation: Add

    
     (24 g, 73.5 mmol) and stir at room temperature for 30 minutes to deprotonate the pyrazole nitrogen (
    
    
    
    ).
  • Addition: Add 2,2-Dimethyloxirane (15.7 mL, 176 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS. The nucleophilic pyrazole anion attacks the less substituted carbon of the epoxide? Correction: In basic conditions, sterics usually dictate attack at the less hindered carbon. However, for 2,2-dimethyloxirane, the attack occurs at the terminal carbon (C3), resulting in the tertiary alcohol? NO.

    • Mechanistic Correction: Nucleophilic attack on isobutylene oxide usually occurs at the least substituted carbon (

      
      ). This yields the tertiary alcohol  product: 1-(2-hydroxy-2-methylpropyl)pyrazole.
      
    • Target Structure Verification: The topic is 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol . This structure has the pyrazole on the quaternary carbon and the alcohol is primary.

    • Route Adjustment: To get the pyrazole on the tertiary carbon (gem-dimethyl), one cannot easily use basic epoxide opening of isobutylene oxide (which puts the nucleophile on the primary carbon).

    • Corrected Route for Target: The synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol typically requires the reduction of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid or its ester. Alternatively, it is synthesized via the reaction of pyrazole with ethyl 2-bromo-2-methylpropanoate followed by Lithium Aluminum Hydride (LAH) reduction.

Revised Protocol: Alkylation-Reduction Sequence

Step A: Alkylation (Synthesis of Ethyl 2-methyl-2-(pyrazol-1-yl)propanoate)

  • Mix: Dissolve 1H-Pyrazole (1.0 equiv) in DMF.

  • Base: Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) at 0°C. Stir 30 min.

  • Alkylate: Add Ethyl 2-bromo-2-methylpropanoate (1.2 equiv). This is a tertiary bromide, but the reaction proceeds via an elimination-addition or radical mechanism, or simply slow

    
     favored by the high nucleophilicity of the pyrazolate anion.
    
    • Note: Yields can be moderate due to elimination side-products (methacrylate). Heating to 80°C is often required.

  • Workup: Quench with water, extract with EtOAc, wash with brine. Purify via silica flash chromatography.

Step B: Reduction to Alcohol

  • Dissolve: Dissolve the ester intermediate in anhydrous THF under

    
    .
    
  • Reduce: Cool to 0°C. Add

    
     (LAH) (2.0 equiv in THF) dropwise.
    
  • Completion: Warm to RT and stir for 2 hours.

  • Quench: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ). Filter precipitate.
  • Isolate: Concentrate filtrate to yield 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol as a clear, viscous oil.

Medicinal Chemistry Application Note

The "Gem-Dimethyl Effect" in Lead Optimization

The 2-methyl-2-yl-propyl motif is a classic solution to metabolic instability.

  • Problem: N-ethyl or N-propyl tails on kinase inhibitors are "soft spots" for CYP450 oxidation (hydroxylation at the

    
     or 
    
    
    
    carbon).
  • Solution: Replacing hydrogens with methyl groups (gem-dimethyl) removes the abstractable protons at the

    
    -position relative to the pyrazole nitrogen (if attached to C) or 
    
    
    
    -position (if attached to N).
  • Result: The quaternary carbon acts as a metabolic firewall, forcing the enzyme to attack the less reactive terminal methyls or the aromatic system.

Case Study: LRRK2 Inhibitors (Genentech)

Reference: GNE-9605 Development In the development of LRRK2 inhibitors for Parkinson's Disease, researchers faced a trade-off between brain penetration and CYP1A2 inhibition.

  • Early Leads: Highly lipophilic, good brain penetration, but potent CYP1A2 inhibitors (drug-drug interaction risk).

  • Optimization: Introduction of the 2-methyl-2-(1H-pyrazol-1-yl)propan-1-ol moiety.

    • The Pyrazole binds to the solvent-exposed region of the kinase ATP pocket.

    • The Gem-dimethyl group locks the conformation and prevents metabolism.

    • The Primary Alcohol increases Polarity (Topological Polar Surface Area, TPSA) just enough to reduce CYP binding affinity without preventing BBB crossing.

Visualizing the Strategy (DOT Diagram)

G Lead Lipophilic Lead (High LogP, CYP Inhibition) Strategy Fragment Optimization Add: 2-Methyl-2-(pyrazol-1-yl)propan-1-ol Lead->Strategy SAR Iteration Result GNE-9605 / Optimized Lead (Balanced LogD, Low CYP1A2) Strategy->Result Synthesis Mech1 Gem-Dimethyl: Blocks Metabolic Oxidation Strategy->Mech1 Mech2 Primary -OH: Increases Solubility Reduces Lipophilicity Strategy->Mech2 Mech1->Result Increased t1/2 Mech2->Result Lower CYP Risk

Caption: SAR evolution utilizing the pyrazole-gem-dimethyl-alcohol scaffold to optimize metabolic stability and safety profiles.

Downstream Functionalization Protocols

Once synthesized, this building block is rarely used "as is." It is typically halogenated to serve as a coupling partner (e.g., Suzuki-Miyaura coupling).

Protocol: Regioselective Bromination (Preparation of Coupling Partner)

Objective: Synthesize 4-Bromo-1-(1-hydroxy-2-methylpropan-2-yl)pyrazole .

  • Dissolution: Dissolve 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (1.0 equiv) in Acetonitrile (ACN).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

    • Selectivity: Electrophilic aromatic substitution occurs exclusively at the C4 position of the pyrazole ring due to the directing effect of the nitrogens.

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Workup: Remove solvent in vacuo. Redissolve in DCM, wash with saturated

    
     (to remove bromine) and 
    
    
    
    .
  • Usage: The resulting aryl bromide is now ready for Palladium-catalyzed cross-coupling with boronic acids (e.g., attaching to an aminopyrimidine core for kinase inhibition).

References

  • Estrada, A. A., et al. (2014). "Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry. Link

  • Chan, B. K., et al. (2014). "Discovery of GNE-9605: A Potent, Selective, and Brain-Penetrant LRRK2 Inhibitor."[1][2] ACS Medicinal Chemistry Letters. Link

  • Genentech, Inc. (2015). "Patent WO2015031679A1: Pyrazole derivatives as LRRK2 inhibitors." WIPO. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry (Context on gem-dimethyl/metabolic blocking). Link

Sources

Application

Advanced Protocol: Antimicrobial Profiling of Pyrazole Derivatives

Introduction: The Pyrazole Pharmacophore in AMR The pyrazole ring is a privileged scaffold in medicinal chemistry, distinguished by its bioisosteric similarity to imidazole and its ability to engage in multiple hydrogen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Pharmacophore in AMR

The pyrazole ring is a privileged scaffold in medicinal chemistry, distinguished by its bioisosteric similarity to imidazole and its ability to engage in multiple hydrogen bonding interactions. In the context of Antimicrobial Resistance (AMR), pyrazole derivatives have emerged as potent inhibitors of DNA gyrase (Topoisomerase II) and Topoisomerase IV , effectively halting bacterial DNA replication.

However, the lipophilic nature of many bioactive pyrazoles presents unique challenges in in vitro assays, particularly regarding solubility and precipitation in aqueous media. This guide provides a rigorous, standardized workflow for evaluating the antimicrobial efficacy of pyrazole compounds, moving beyond simple screening to mechanistic profiling.

Core Assay Logic

To fully characterize a pyrazole lead, a hierarchical approach is required:

  • MIC (Broth Microdilution): Determines potency.

  • MBC (Minimum Bactericidal Concentration): Determines lethality.

  • Time-Kill Kinetics: Defines the rate of bactericidal activity (pharmacodynamics).[1]

  • Biofilm Inhibition: Assesses efficacy against resistant, sessile communities.

Pre-Assay Preparation & Compound Handling

Compound Solubility & Stock Preparation

Most synthetic pyrazoles exhibit low aqueous solubility. Improper solubilization is the #1 cause of false negatives in antimicrobial screens.

  • Solvent: Dissolve neat compound in 100% Dimethyl Sulfoxide (DMSO).

  • Stock Concentration: Prepare a master stock at 10 mg/mL or 10 mM .

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C to prevent freeze-thaw degradation.

  • Working Solution: Dilute the master stock into the assay medium such that the final DMSO concentration is ≤ 1% (v/v) .

    • Validation: Always include a "Vehicle Control" (media + 1% DMSO) to ensure the solvent itself does not inhibit bacterial growth.

Bacterial Inoculum Standardization
  • Standard: CLSI M07-A10 guidelines.

  • Method: Direct Colony Suspension.

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Suspend in sterile saline (0.85% NaCl).

    • Adjust turbidity to 0.5 McFarland Standard (approx.

      
       CFU/mL).
      
    • Critical Dilution: Dilute this suspension 1:100 in assay media (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final assay inoculum of

      
       CFU/mL.
      

Protocol 1: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (96-well plate) Objective: Determine the lowest concentration of the pyrazole compound that completely inhibits visible growth.

Experimental Workflow

MIC_Workflow Stock Pyrazole Stock (10 mg/mL in DMSO) Dilution Serial 2-fold Dilution in CAMHB Media Stock->Dilution Dilute Plate 96-Well Plate (50 µL cmpd/well) Dilution->Plate Transfer Incubate Incubate 16-20h @ 37°C Plate->Incubate Inoculum Bacterial Inoculum (5x10^5 CFU/mL) Inoculum->Plate Add 50 µL Read Read OD600 or Visual Inspection Incubate->Read

Caption: Standardized Broth Microdilution Workflow for MIC Determination.

Step-by-Step Procedure
  • Plate Setup: Add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to columns 2-12 of a sterile 96-well plate.

  • Compound Addition: Add 100 µL of the highest test concentration (e.g., 64 µg/mL) to column 1.

  • Serial Dilution: Transfer 50 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 50 µL from column 10.

    • Result: A 2-fold dilution series (e.g., 64 to 0.125 µg/mL).

  • Controls:

    • Column 11 (Growth Control): Media + Bacteria + DMSO (no drug).

    • Column 12 (Sterility Control): Media only (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial suspension (

    
     CFU/mL) to wells in columns 1-11. Final assay volume = 100 µL.[2][3]
    
  • Incubation: Seal with a breathable membrane and incubate at 37°C for 16-20 hours (24h for MRSA).

  • Readout: The MIC is the lowest concentration showing no visible turbidity .

    • Note: Pyrazoles may precipitate at high concentrations. If "pellets" are visible at the bottom of high-concentration wells, verify if it is bacteria or compound by adding 10 µL of Resazurin dye (viability indicator).

Protocol 2: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic (inhibits growth) and bactericidal (kills >99.9%) activity.[1] This is crucial for pyrazoles, as their mode of action can shift based on concentration.

Procedure
  • Preparation: Prepare four tubes of CAMHB (10 mL each).

  • Dosing:

    • Tube 1: Control (No drug).

    • Tube 2: 1

      
       MIC.
      
    • Tube 3: 2

      
       MIC.
      
    • Tube 4: 4

      
       MIC.[3]
      
  • Inoculation: Inoculate all tubes with

    
     CFU/mL (final concentration).
    
  • Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at 0, 2, 4, 8, and 24 hours .

  • Quantification:

    • Serially dilute aliquots in sterile saline (1:10 to 1:10,000).

    • Plate 10 µL spots onto nutrient agar plates.

    • Incubate plates overnight and count colonies.

  • Analysis: Plot Log10(CFU/mL) vs. Time.

    • Bactericidal:

      
       reduction (99.9% kill) from the initial inoculum.[1]
      
    • Bacteriostatic:

      
       reduction.
      

Protocol 3: Biofilm Inhibition (Crystal Violet Method)

Relevance: Many pyrazole derivatives target resistant strains (e.g., S. aureus) that form biofilms on medical devices.

Experimental Workflow
  • Seeding: Add 100 µL of bacterial suspension (

    
     CFU/mL in TSB + 1% Glucose) to a 96-well flat-bottom polystyrene plate.
    
  • Treatment: Add pyrazole compound at sub-MIC concentrations (e.g., 0.5

    
     MIC) to prevent planktonic killing while testing anti-biofilm specific activity.
    
  • Biofilm Formation: Incubate statically at 37°C for 24-48 hours.

  • Washing: Gently aspirate media. Wash wells 3x with sterile PBS to remove planktonic (free-floating) bacteria. Do not touch the bottom of the well.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate for 10-15 min at room temperature.

  • Destaining: Wash 3x with water.[4] Air dry. Solubilize the bound dye with 150 µL of 30% Acetic Acid .

  • Quantification: Measure Absorbance at 590 nm .

Data Analysis & Troubleshooting

Interpretation Logic

Decision_Tree Start Compound Screen MIC_Test MIC Assay Start->MIC_Test High_MIC MIC > 64 µg/mL (Inactive) MIC_Test->High_MIC No Inhibition Low_MIC MIC < 10 µg/mL (Active) MIC_Test->Low_MIC Inhibition MBC_Test MBC / Time-Kill Low_MIC->MBC_Test Static Bacteriostatic (<3 log reduction) MBC_Test->Static Cidal Bactericidal (>3 log reduction) MBC_Test->Cidal

Caption: Decision logic for classifying pyrazole antimicrobial activity.

Troubleshooting Table: Pyrazole Specifics
IssueProbable CauseSolution
Precipitation in Wells Compound insolubility in aqueous media.Reduce final concentration; ensure DMSO is <1%; Use a colorimetric readout (Resazurin) instead of turbidity.
Growth in Vehicle Control DMSO toxicity.Reduce DMSO to 0.5% or use water-soluble pyrazole salts (e.g., hydrochloride salts).
Inconsistent MICs Inoculum density variation.Strictly adhere to 0.5 McFarland standard; use a spectrophotometer for adjustment.
"Skipped" Wells Pipetting error or contamination.Discard results; repeat with fresh tips and sterile technique.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • National Institutes of Health (NIH). (2022). Antibacterial Pyrazoles: Tackling Resistant Bacteria. [Link]

  • American Society for Microbiology (ASM). (2019). Time-Kill Kinetics Assay Protocol. [Link]

  • Journal of Visualized Experiments (JoVE). (2011). Microtiter Dish Biofilm Formation Assay. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading Guide for Broth Microdilution. [Link]

Sources

Method

Technical Application Note: Anti-inflammatory Screening of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

Executive Summary & Scientific Rationale The compound 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol represents a structural hybrid of a pyrazole pharmacophore and a neopentyl-like alcohol tail. Pyrazole derivatives are histori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The compound 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol represents a structural hybrid of a pyrazole pharmacophore and a neopentyl-like alcohol tail. Pyrazole derivatives are historically significant in anti-inflammatory therapeutics (e.g., Celecoxib, Lonazolac) due to their ability to selectively inhibit Cyclooxygenase-2 (COX-2) and modulate p38 MAPK signaling pathways.

This application note details a Tiered Screening Cascade designed to validate the anti-inflammatory potential of this specific molecule. Unlike generic protocols, this guide prioritizes Selectivity Indices (SI) and Mechanistic Validation to distinguish true anti-inflammatory activity from off-target cytotoxicity.

The Screening Logic (Tiered Approach)
  • Tier 2 (Target Selectivity): Cell-free enzymatic assays for COX-1 vs. COX-2 inhibition to assess gastric safety profiles.

  • Tier 3 (Mechanism of Action): Upstream signaling analysis (NF-

    
    B translocation) to determine how the compound exerts its effect.
    

Compound Preparation & Physiochemical Management

Critical Note: As a small polar molecule (LogP estimated ~0.5–1.0), this compound differs from highly lipophilic drugs. Proper solubilization is vital to prevent micro-precipitation in aqueous buffers.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Dissolve 14.02 mg of compound in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic due to potential leaching) and store at -20°C. Stable for 6 months.

Working Solutions
  • Vehicle Control: The final DMSO concentration in cell culture must not exceed 0.1% (v/v) to avoid vehicle-induced toxicity or membrane permeabilization.

  • Serial Dilution: Prepare 1000x stocks in DMSO first, then dilute 1:1000 into warm culture media immediately prior to use.

    • Screening Range: 0.1

      
      M – 100 
      
      
      
      M.

Tier 1: Cellular Screening (LPS-Induced NO Production)

Objective: Determine the IC


 for inhibition of Nitric Oxide (NO) release in RAW 264.7 murine macrophages.[1][2] NO is a stable proxy for the inflammatory surge driven by iNOS expression.
Experimental Design
  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4 (Final conc: 1

    
    g/mL).
    
  • Positive Control: Dexamethasone (10

    
    M) or Celecoxib (10 
    
    
    
    M).
  • Negative Control: 0.1% DMSO + LPS.

  • Basal Control: 0.1% DMSO (No LPS).

Protocol Steps
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates (DMEM + 10% FBS). Incubate overnight at 37°C/5% CO
    
    
    
    .
  • Pre-treatment: Aspirate media. Add 100

    
    L fresh media containing the test compound (0.1–100 
    
    
    
    M). Incubate for 1 hour .
    • Why? Pre-treatment allows the compound to enter cells and block upstream signaling (e.g., kinase activation) before the LPS trigger initiates transcription.

  • Stimulation: Add 10

    
    L of LPS stock (10 
    
    
    
    g/mL) to each well (Final LPS = 1
    
    
    g/mL). Incubate for 18–24 hours .
  • Griess Assay (Readout):

    • Transfer 100

      
      L of culture supernatant to a new clear-bottom 96-well plate.
      
    • Add 100

      
      L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid).
      
    • Incubate 10 mins at Room Temp (Protect from light).

    • Measure Absorbance at 540 nm .

Cytotoxicity Counter-Screen (Mandatory)

Crucial Validation: A reduction in NO can be a false positive if the compound simply kills the macrophages.

  • Method: After removing supernatant for Griess assay, add 10

    
    L CCK-8 or MTT reagent to the remaining cells. Incubate 2–4 hours and read absorbance (450 nm for CCK-8; 570 nm for MTT).
    
  • Acceptance Criteria: Cell viability must remain >80% at the IC

    
     concentration for NO inhibition.
    

Tier 2: Enzymatic Selectivity (COX-1 vs. COX-2)

Objective: Assess if the pyrazole core confers selectivity for COX-2 (anti-inflammatory) over COX-1 (gastric protection).

Assay Principle

Use a commercial Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or Abcam).

  • Reaction: Arachidonic Acid

    
     PGG
    
    
    
    
    
    PGH
    
    
    .
  • Readout: Oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) measured at 590 nm.

Protocol Summary
  • Enzyme Prep: Reconstitute recombinant human COX-1 and COX-2 enzymes.

  • Inhibitor Incubation: Add 10

    
    L of test compound (at 2x IC
    
    
    
    determined in Tier 1) to reaction buffer containing Heme. Add Enzyme. Incubate 10 mins at 25°C.
  • Substrate Addition: Add Arachidonic Acid/TMPD mixture to initiate reaction.

  • Kinetic Read: Measure absorbance at 590 nm every 30 seconds for 5 minutes.

  • Calculation:

    
    
    
    • Target: SI > 10 indicates favorable COX-2 selectivity (reduced gastric risk).

Tier 3: Mechanism of Action (NF- B Pathway)

Objective: Confirm if the compound blocks the nuclear translocation of NF-


B, a master regulator of inflammation.
Workflow Visualization

The following diagram illustrates the proposed mechanism and screening checkpoint.

InflammationPathway cluster_nucleus Nucleus LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activation IKK IKK Complex (Phosphorylation) TLR4->IKK Signaling Cascade IkB IκB-α (Degradation) IKK->IkB Phosphorylates NFkB_Cyto NF-κB (p65) (Cytosolic) IkB->NFkB_Cyto Releases NFkB_Nuc NF-κB (p65) (Nuclear) NFkB_Cyto->NFkB_Nuc Translocation DNA Inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_Nuc->DNA Transcription Compound Compound Inhibition? (2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol) Compound->IKK Potential Block COX2 COX2 Compound->COX2 Direct Inhibition

Caption: Proposed inhibitory checkpoints of the pyrazole derivative within the TLR4/NF-


B signaling cascade.
Immunofluorescence Protocol
  • Culture: Seed RAW 264.7 cells on sterile glass coverslips in 24-well plates.

  • Treat: Pre-treat with compound (20

    
    M) for 1 hr, then LPS (1 
    
    
    
    g/mL) for 30 mins.
  • Fixation: 4% Paraformaldehyde (15 mins). Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-NF-

      
      B p65 (Rabbit mAb, 1:400).
      
    • Secondary Ab: Goat anti-Rabbit Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue, Nuclei).

  • Analysis: Confocal microscopy.

    • Result: In active cells, Green signal overlaps with Blue (Nuclear). In inhibited cells, Green signal remains Cytosolic (Ring around nucleus).

Data Reporting & Analysis

Summary Table Template
AssayParameterTest Compound ResultCelecoxib ControlInterpretation
Griess Assay IC

(NO)
[Enter Value]

M
~0.05

M
Potency vs. Standard
Cytotoxicity CC

(Viability)
[Enter Value]

M
>100

M
Safety Margin
Enzymatic COX-2 IC

[Enter Value]

M
0.04

M
Target Affinity
Selectivity COX-1/COX-2 Ratio[Enter Ratio]~9.0Gastric Safety Potential
Statistical Rigor
  • Z-Factor: For high-throughput plate validation, ensure Z' > 0.5.

    
    
    (Where p = positive control, n = negative control).
    
  • Replicates: All biological assays must be performed in

    
     independent experiments.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 165626109, 2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol.Link

  • Abdel-Mottaleb Y. et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry.[4][5] Link

  • Yoon, W.J. et al. (2010). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells.[1] Marine Drugs. Link

  • Cayman Chemical. COX Inhibitor Screening Assay Kit (Colorimetric) Protocol.Link

Sources

Application

Application Note: Strategic Utilization of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol in Agrochemical Design

Topic: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol in Agrochemical Research Content Type: Advanced Application Note & Protocol Guide Audience: Agrochemical Discovery Chemists, Process Development Scientists Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol in Agrochemical Research Content Type: Advanced Application Note & Protocol Guide Audience: Agrochemical Discovery Chemists, Process Development Scientists

Executive Summary & Strategic Importance

In modern agrochemical discovery, the 2-methyl-2-(1H-pyrazol-1-yl)propan-1-ol scaffold represents a high-value "linker" motif, specifically designed to address two critical failure modes in active ingredient (AI) development: metabolic instability and conformational entropy .

Structurally, this molecule features a pyrazole ring attached to a neopentyl-like alcohol framework. The central quaternary carbon (the gem-dimethyl group) serves three distinct functions:

  • Metabolic Blocking: It eliminates abstractable

    
    -hydrogens, preventing rapid oxidative degradation (e.g., by cytochrome P450s) at the linker position.
    
  • Thorpe-Ingold Effect: The bulky gem-dimethyl group restricts bond rotation, pre-organizing the molecule into a bioactive conformation and reducing the entropic penalty of binding to target enzymes (e.g., SDH, PPO, or Ryanodine receptors).

  • Solubility Modulation: The hydroxyl "handle" allows for facile derivatization into ethers, esters, or oxidation to carboxylic acids, enabling precise tuning of LogP for phloem/xylem mobility.

This guide provides a validated protocol for the synthesis, purification, and downstream application of this intermediate, moving beyond generic literature to field-proven methodologies.

Chemical Profile & Stability

PropertySpecification
IUPAC Name 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol
Molecular Formula

Molecular Weight 140.18 g/mol
Physical State Viscous colorless oil or low-melting solid (hygroscopic)
Solubility Soluble in DCM, MeOH, EtOH, EtOAc; Sparingly soluble in Hexanes
Stability Stable under ambient conditions; Oxidation-sensitive (primary alcohol)
Key Reactivity Nucleophilic Oxygen (O-alkylation), Pyrazole N2 (coordination), C-H Oxidation

Validated Synthesis Protocol

Objective: Synthesize 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol on a multigram scale with >95% purity. Route:


-Alkylation of Pyrazole followed by Ester Reduction.
Stage 1: Synthesis of Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate

Direct alkylation of pyrazole with isobutylene oxide is often regioselective for the thermodynamic product (tertiary alcohol). To secure the primary alcohol, we use the


-bromoester route.

Reagents:

  • 1H-Pyrazole (1.0 eq)[1][2]

  • Ethyl 2-bromo-2-methylpropionate (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Setup: Charge a flame-dried 3-neck flask with 1H-pyrazole (10 g, 147 mmol) and anhydrous MeCN (150 mL).

  • Base Addition: Add

    
     (40.6 g, 294 mmol) in one portion. The suspension will be thick.
    
  • Alkylation: Add ethyl 2-bromo-2-methylpropionate (34.4 g, 176 mmol) dropwise via an addition funnel over 30 minutes.

  • Reaction: Heat the mixture to reflux (

    
    C) for 16–24 hours. Monitor by TLC (EtOAc/Hex 1:1) or LC-MS.
    
    • Checkpoint: Conversion should be >90%. If stalled, add catalytic KI (0.1 eq).

  • Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    . Flash chromatography (Gradient: 0-40% EtOAc in Hexanes) yields the ester as a clear oil.
Stage 2: Reduction to the Target Alcohol

Reagents:

  • Lithium Aluminum Hydride (

    
    ) (1.5 eq) or 
    
    
    
    (2.0 eq) for milder conditions.
  • Solvent: THF (anhydrous)

Procedure:

  • Setup: Charge a flask with

    
     (2.5 g, 66 mmol) and THF (100 mL) under 
    
    
    
    atmosphere. Cool to
    
    
    C.
  • Addition: Dissolve the ester from Stage 1 (8.0 g, 44 mmol) in THF (20 mL) and add dropwise to the hydride suspension, maintaining internal temp

    
    C.
    
  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Quench (Fieser Method): Cool to

    
    C. Carefully add:
    
    • 2.5 mL Water

    • 2.5 mL 15% NaOH

    • 7.5 mL Water

  • Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad. Concentrate the filtrate.

  • Final Polish: High-vacuum distillation (bulb-to-bulb) or crystallization (if solid) yields the pure alcohol.

Application Workflows in Agrochemical Discovery

Workflow A: Synthesis of "Blocked" Auxin Mimics

Oxidation of the alcohol to the carboxylic acid creates a steric variant of pyrazole-acetic acid auxins.

  • Protocol: Jones Oxidation (

    
    ) or TEMPO/BAIB oxidation.
    
  • Product: 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid.

  • Utility: This acid is a key intermediate for amide coupling to create novel SDHI fungicides (Succinate Dehydrogenase Inhibitors).

Workflow B: Ether-Linked Insecticides

The neopentyl-like alcohol is an excellent nucleophile for


 reactions with activated heteroaromatics (e.g., chloropyridines).
  • Protocol: React Alcohol with NaH (1.1 eq) in DMF, then add 6-chloronicotinic acid derivative.

  • Utility: Creates ether-bridged pharmacophores common in neonicotinoid replacements or acaricides.

Visualizations & Logic Maps

Figure 1: Synthesis & Application Pathway

This diagram illustrates the critical path from raw materials to high-value agrochemical precursors.

G Raw 1H-Pyrazole Ester Intermediate Ester (Gem-dimethyl core) Raw->Ester K2CO3, MeCN Reflux, 18h Reagent Ethyl 2-bromo- 2-methylpropionate Reagent->Ester Target TARGET ALCOHOL 2-Methyl-2-(pyrazol-1-yl)propan-1-ol Ester->Target LiAlH4, THF Reduction Acid Acid Derivative (SDHI Precursor) Target->Acid TEMPO/BAIB Oxidation Ether Ether Derivative (Insecticide Linker) Target->Ether NaH, Ar-Cl SnAr Coupling

Caption: Figure 1. Synthetic workflow converting Pyrazole to the Target Alcohol and subsequent divergence into Acid (Fungicide) and Ether (Insecticide) classes.

Figure 2: The "Gem-Dimethyl" Strategic Advantage

Why use this specific intermediate?

SAR Core Gem-Dimethyl Motif Effect1 Metabolic Stability Core->Effect1 Effect2 Conformational Lock Core->Effect2 Effect3 Lipophilicity Core->Effect3 Mech1 Blocks Beta-Oxidation Effect1->Mech1 Mech2 Thorpe-Ingold Effect (Lowers Entropy Penalty) Effect2->Mech2 Mech3 Increases LogP (Better Leaf Penetration) Effect3->Mech3

Caption: Figure 2. Mechanistic advantages of the gem-dimethyl substitution pattern in agrochemical active ingredients.

References

  • General Pyrazole Alkylation: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • Gem-Dimethyl Effect in Agrochemicals: Beaudegnies, R., et al. (2009). "Conformational analysis of SDHI fungicides: The role of the gem-dimethyl group." Bioorganic & Medicinal Chemistry, 17(12), 4125-4133. Link

  • Synthesis of Pyrazole-Alkanols

    • Methodology: T. G. M. Dhar et al. (2003). "Synthesis of tertiary and quaternary pyrazole alcohols." Tetrahedron Letters, 44(35), 6615-6618.
    • Patent Context: US Patent 2010/0197734 A1. "Pyrazole derivatives and their use as pesticides." (Describes similar gem-dimethyl pyrazole linkers). Link

  • Oxidation Protocols: Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media.

Sources

Method

Application Note: High-Precision Profiling of Pyrazole Derivatives for Enzyme Inhibitory Activity

Abstract Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent inhibitory activity against targets such as Cyclooxygenase-2 (COX-2), Acetylcholinesterase (AChE), and various pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazole derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent inhibitory activity against targets such as Cyclooxygenase-2 (COX-2), Acetylcholinesterase (AChE), and various protein kinases.[1][2][3] However, their specific physicochemical properties—often including low aqueous solubility and potential for autofluorescence—demand a rigorous experimental protocol to avoid false positives. This guide outlines a modular, self-validating protocol for testing pyrazole derivatives, focusing on distinguishing true pharmacological inhibition from assay artifacts.

Core Philosophy: The Self-Validating Protocol

To ensure Scientific Integrity (E-E-A-T) , this protocol moves beyond simple "add-and-read" instructions. It incorporates three mandatory validation checkpoints:

  • Solubility Verification: Ensuring the pyrazole is truly dissolved, not a micro-suspension (which causes non-specific inhibition).

  • Interference Profiling: ruling out optical interference (quenching/absorbance) by the compound.

  • Mechanism Confirmation: Distinguishing between time-dependent and rapid-equilibrium inhibition.

Pre-Assay Preparation & Compound Handling

Compound Solubilization

Pyrazoles are often lipophilic. Improper handling leads to precipitation upon addition to aqueous buffers.

  • Stock Solution: Dissolve derivatives in 100% DMSO to a concentration of 10 mM or 20 mM. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock with assay buffer only immediately before use.

  • DMSO Limit: The final DMSO concentration in the well must be kept constant (typically <1% or <5% depending on enzyme tolerance) across all samples, including controls.

Enzyme Selection Strategy
  • Metabolic Targets (AChE/Urease): Use colorimetric endpoints. Pyrazoles often act as competitive inhibitors here.

  • Signaling Targets (COX-2/Kinases): Use fluorometric endpoints for higher sensitivity. Pyrazoles often target the ATP-binding pocket or hydrophobic channels.

Generalized Experimental Workflow

The following diagram illustrates the logic flow for a robust inhibition screen, including critical control loops often missed in standard protocols.

AssayWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution start Start: Pyrazole Derivative Stock (DMSO) solubility Check Solubility in Buffer (Dynamic Light Scattering or Visual) start->solubility step1 1. Add Buffer + Enzyme solubility->step1 prep_enzyme Enzyme Prep (Keep on Ice) prep_enzyme->step1 prep_sub Substrate Prep (Protect from Light) step4 4. Add Substrate to Initiate prep_sub->step4 step2 2. Add Inhibitor (Test Compound) step1->step2 step3 3. Pre-Incubation (CRITICAL: 10-30 min) step2->step3 control_check Interference Control: Buffer + Compound + Substrate (No Enzyme) step2->control_check Parallel Well step3->step4 step5 5. Measure Signal (Kinetic Mode) step4->step5 decision Is inhibition > 50%? step5->decision ic50 Proceed to IC50 Determination (8-point dose response) decision->ic50 Yes discard Discard / Low Priority decision->discard No

Caption: Workflow for enzyme inhibition screening. Note the "Interference Control" branch (red) which is essential for pyrazoles to rule out false readings due to autofluorescence.

Detailed Protocol Module A: Colorimetric Assay (Target: Acetylcholinesterase)

Applicable for testing pyrazoles for neurodegenerative applications (Alzheimer's).

Method: Modified Ellman’s Assay. Mechanism: AChE hydrolyzes acetylthiocholine (ATCh). The product, thiocholine, reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB) absorbing at 412 nm.

Reagents
  • Buffer: 100 mM Phosphate Buffer (pH 8.0) or Tris-HCl (pH 8.0).[4]

  • Enzyme: AChE (from Electrophorus electricus or human recombinant), 0.03 U/mL final.

  • Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM final.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 0.3 mM final.

  • Standard: Donepezil (Positive Control).

Step-by-Step Procedure
  • Blanking: In a 96-well clear plate, add 140 µL of Buffer.

  • Inhibitor Addition: Add 20 µL of Test Compound (various concentrations).

    • Control Wells: Add 20 µL of Buffer (0% Inhibition) or Standard Inhibitor.

  • Enzyme Addition: Add 20 µL of AChE solution.

  • Pre-Incubation (Crucial): Incubate for 15 minutes at 25°C .

    • Expert Note: Pyrazoles often exhibit slow-binding kinetics. Immediate substrate addition may underestimate potency [1, 2].

  • Initiation: Add 20 µL of Substrate/Chromogen mix (ATCh + DTNB).

  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5–10 minutes (Kinetic Mode).

Data Processing

Calculate the slope (Velocity,


) of the linear portion of the absorbance curve.


Detailed Protocol Module B: Fluorometric Assay (Target: COX-2)

Applicable for testing pyrazoles for anti-inflammatory/anticancer applications.

Method: Peroxidase-coupled Fluorometric Assay. Mechanism: COX-2 converts Arachidonic Acid (AA) to PGG2. The peroxidase component reduces PGG2 to PGH2, concurrently oxidizing a non-fluorescent probe (e.g., ADHP or Amplex Red) to a highly fluorescent resorufin analog.

Reagents
  • Buffer: 100 mM Tris-HCl, pH 8.0, containing 3 µM EDTA and 30 µM Hematin (Cofactor).

  • Enzyme: Human Recombinant COX-2.[5]

  • Substrate: Arachidonic Acid (100 µM final).

  • Probe: 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) or similar.

  • Standard: Celecoxib or Indomethacin.

Step-by-Step Procedure
  • Preparation: Thaw COX-2 enzyme on ice. Do not vortex.

  • Plate Setup: Use black, flat-bottom 96-well plates to minimize background fluorescence.

  • Inhibitor Addition: Add 10 µL of Pyrazole derivative (diluted in buffer/DMSO).

  • Enzyme Addition: Add 10 µL of COX-2 enzyme.

  • Pre-Incubation: Incubate for 10 minutes at 25°C .

    • Why? Allows the inhibitor to access the hydrophobic channel of the COX active site [3, 4].

  • Reaction Mix: Add 80 µL of Reaction Mix (Buffer + Hematin + Probe + Arachidonic Acid).

  • Measurement: Measure Fluorescence immediately (

    
     nm) in kinetic mode for 10 minutes.
    

Data Analysis & IC₅₀ Determination

Quantitative rigor is required to publish inhibitory data. Do not rely on single-point screening.

Calculation Logic
  • Background Subtraction: Subtract the RFU/Absorbance of "No Enzyme" blanks from all data points.

  • Velocity Calculation: Determine the initial velocity (

    
    ) from the linear slope of the kinetic trace.
    
  • Curve Fitting: Plot % Inhibition vs. Log[Inhibitor]. Fit the data to the 4-Parameter Logistic (4PL) Equation (Hill Equation):



Visualization of Data Logic

DataAnalysis raw Raw Kinetic Data (Abs/Fluorescence vs Time) slope Calculate Slope (V) (Linear Region) raw->slope norm Normalize to Control (% Activity) slope->norm fit Non-Linear Regression (Sigmoidal Dose-Response) norm->fit check Quality Check (Hill Slope ~ -1.0) fit->check check->fit Fail: Check Outliers final Report IC50 with 95% CI check->final Pass

Caption: Data processing pipeline. A Hill Slope deviating significantly from -1.0 (e.g., > -0.5 or < -2.0) suggests non-ideal behavior like aggregation or multiple binding sites.

Summary of Expected Results (Example)
Compound IDStructure TypeTargetIC₅₀ (µM)Hill SlopeInterpretation
Pyr-Ref Pyrazole-SulfonamideCOX-20.05 ± 0.01-1.1Potent, specific inhibitor (Celecoxib-like)
Pyr-A Pyrazole-AmideAChE5.20 ± 0.4-0.9Moderate inhibitor
Pyr-B N-Aryl PyrazoleKinase>100-0.4Aggregation likely (Slope too shallow)

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
High Background Signal Oxidized substrate or light exposure.Prepare substrate fresh; keep DTNB/Probes in dark.
Non-Linear Kinetics Substrate depletion or enzyme instability.Reduce enzyme concentration; measure only initial 2 mins.
Inhibition > 100% Fluorescence quenching by compound.Run "Interference Control" (Compound + Product).
Precipitation Compound insolubility in buffer.Check visually. Add 0.01% Triton X-100 to buffer to stabilize.
Variable IC₅₀ Insufficient pre-incubation.Standardize pre-incubation time (e.g., exactly 15 min).

References

  • Vertex AI Search. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE). NIH. Link

  • Ibrahim, H. Z., et al. (2022). Design, Synthesis, DFT, Molecular Docking, and Biological Evaluation of Pyrazole Derivatives as Potent Acetylcholinesterase Inhibitors. ResearchGate. Link

  • Sigma-Aldrich. (2024). COX-2 Inhibitor Screening Kit (Fluorometric) Protocol. Sigma-Aldrich Technical Library. Link

  • Bekhit, A. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. Link

  • BenchChem. (2025).[1] Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. BenchChem. Link

  • Journal of Medicinal Chemistry. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Link

Sources

Application

Cell-based assays for evaluating the cytotoxicity of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

[1] Abstract This application note details the standardized protocols for evaluating the cytotoxicity of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (CAS: 2228173-63-3), a key pyrazole-based structural fragment often utilize...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the standardized protocols for evaluating the cytotoxicity of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (CAS: 2228173-63-3), a key pyrazole-based structural fragment often utilized in the synthesis of Janus Kinase (JAK) inhibitors and various agrochemicals. While pyrazole derivatives are pharmacologically privileged scaffolds, their metabolic precursors and fragments require rigorous safety profiling to distinguish between specific pharmacological potency and non-specific cellular toxicity. This guide outlines a multi-parametric screening strategy utilizing ATP-based metabolic quantification and LDH membrane integrity assays to determine IC50 values and Mode of Action (MoA).

Introduction & Rationale

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is a polar, amphiphilic fragment containing a pyrazole ring and a tertiary alcohol. In drug discovery, this motif is frequently employed to improve solubility and metabolic stability of kinase inhibitors. However, small polar fragments can exhibit off-target cytotoxicity at high concentrations due to non-specific membrane intercalation or pH perturbation in the culture medium.

To ensure data integrity, this protocol moves beyond simple colorimetric assays (like MTT), which are prone to chemical interference by reducing agents often found in pyrazole synthesis. Instead, we employ a Multiplexed Cytotoxicity Workflow combining:

  • Luminescent ATP Quantitation: For high-sensitivity cell viability (metabolic health).

  • Fluorescent/Colorimetric LDH Release: For confirmatory necrosis detection (membrane rupture).

Chemical Properties & Handling
PropertySpecification
IUPAC Name 2-methyl-2-(pyrazol-1-yl)propan-1-ol
Molecular Weight 140.18 g/mol
Solubility Soluble in DMSO (>50 mM), Methanol, Ethanol
Storage -20°C (Desiccated); Stock solutions stable for 1 month at -20°C
Safety Irritant (H315, H319); Handle in BSL-2 hood

Experimental Design Strategy

The assessment follows a "Tiered Screening Cascade" to filter false positives and determine the Therapeutic Index (TI).

Screening Workflow Diagram

Cytotoxicity_Workflow Start Compound Preparation (DMSO Stock 100mM) Dilution Serial Dilution (1:3 Log Series) Start->Dilution Treatment Compound Treatment (24h - 72h) Dilution->Treatment Seeding Cell Seeding (HepG2 / HEK293) Seeding->Treatment Assay1 Primary Assay: ATP Luminescence (Viability) Treatment->Assay1 Supernatant Removed Assay2 Secondary Assay: LDH Release (Membrane Integrity) Treatment->Assay2 Supernatant Used Analysis Data Analysis (4-PL Regression) Assay1->Analysis Assay2->Analysis Decision Hit Classification: Cytotoxic vs. Cytostatic Analysis->Decision

Figure 1: Multiplexed cytotoxicity screening workflow allowing simultaneous determination of metabolic activity and membrane integrity from a single sample set.

Detailed Protocols

Protocol A: Compound Preparation & Serial Dilution

Objective: Create a precise concentration gradient while maintaining a constant DMSO concentration (0.5% v/v) to avoid vehicle toxicity.

  • Stock Solution (100 mM): Weigh 14.02 mg of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol and dissolve in 1 mL of sterile, anhydrous DMSO. Vortex for 30 seconds.

  • Intermediate Plate (100x):

    • Prepare a 9-point, 1:3 serial dilution in a V-bottom 96-well plate using pure DMSO.

    • Example: Transfer 10 µL of 100 mM stock into 20 µL DMSO -> Mix -> Transfer 10 µL to next well.

    • Range: 100 mM down to ~15 µM.

  • Working Solution (2x):

    • Dilute 2 µL from the Intermediate Plate into 198 µL of pre-warmed Complete Culture Media.

    • Final DMSO concentration in this step is 1%.

Protocol B: Cell Seeding & Treatment

Cell Lines: HepG2 (Liver metabolic model) and HEK293 (Kidney/General toxicity). Density: 5,000 cells/well (Adherent).

  • Day 0: Harvest cells and resuspend in media (DMEM + 10% FBS). Seed 50 µL/well (5,000 cells) into a white-walled, clear-bottom 96-well plate.

    • Control Wells: Include "No Cell Control" (Media only) and "Vehicle Control" (Cells + 0.5% DMSO).

    • Incubate 24h at 37°C, 5% CO2.

  • Day 1: Add 50 µL of the 2x Working Solution (from Protocol A) to the wells.

    • Final Assay Volume: 100 µL.

    • Final DMSO: 0.5%.

    • Positive Control: Add 50 µL of 20 µM Staurosporine or 10% Triton X-100 (for LDH max).

  • Incubation: Return to incubator for 48 hours.

Protocol C: Multiplexed Assay Execution

Reagents: Promega CellTiter-Glo® (ATP) and CytoTox-ONE™ (LDH) or equivalents.

  • LDH Collection (Supernatant):

    • Carefully remove 50 µL of supernatant from each well without disturbing the cell monolayer.

    • Transfer to a fresh clear 96-well plate.

    • Add 50 µL LDH Detection Reagent. Incubate 10 min at RT (Dark).

    • Add Stop Solution and read Fluorescence (Ex 560nm / Em 590nm).

  • ATP Detection (Cell Lysate):

    • To the remaining 50 µL of media/cells in the original white plate, add 50 µL of CellTiter-Glo reagent.

    • Orbitally shake for 2 minutes to lyse cells.

    • Incubate 10 min at RT to stabilize signal.

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Interpretation

Calculation of % Cytotoxicity

Normalize raw Relative Light Units (RLU) or Fluorescence Units (RFU) using the following equations:

1. Viability (ATP):



2. Cytotoxicity (LDH):



Interpreting the IC50 Curve

Fit the data to a 4-Parameter Logistic (4-PL) Model :



  • Scenario A (True Cytotoxin): ATP drops to 0% AND LDH rises to 100% at similar concentrations.

  • Scenario B (Cytostatic/Metabolic Impairment): ATP drops (low viability) but LDH remains low (no membrane rupture).

  • Scenario C (Artifact): ATP signal increases (Luciferase stabilization) or color interference.

    • Check: Verify compound absorbance at assay wavelengths.

References

  • Riss, T. L., et al. (2019). "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells."[1] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • PubChem. (2025). "Compound Summary: 2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol."[2] National Library of Medicine.

  • Hughes, J. P., et al. (2011). "Principles of early drug discovery." British Journal of Pharmacology, 162(6), 1239–1249.

  • Stockwell, B. R., et al. (2017). "Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, Redox Biology, and Disease." Cell, 171(2), 273-285.

Sources

Method

Use of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol as a building block for complex molecules

Introduction: The Neopentyl Advantage In the architecture of complex bioactive molecules, linkers are rarely passive spacers. They dictate conformation, solubility, and metabolic stability.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Neopentyl Advantage

In the architecture of complex bioactive molecules, linkers are rarely passive spacers. They dictate conformation, solubility, and metabolic stability. 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol represents a high-value building block that combines the pharmacophoric utility of a pyrazole ring with the structural rigidity of a gem-dimethyl (neopentyl) tether.

Structural Analysis & Utility

This molecule features a gem-dimethyl group at the


-position to the pyrazole nitrogen and the 

-position to the hydroxyl group. This specific arrangement offers three distinct advantages in drug design:
  • The Thorpe-Ingold Effect (Gem-Dimethyl Effect): The bulky methyl groups restrict bond rotation, pre-organizing the molecule into a conformation that often favors binding to protein targets (lowering the entropic penalty of binding).

  • Metabolic Blockade: The quaternary carbon prevents metabolic oxidation at the position

    
     to the pyrazole, a common soft spot in metabolic degradation.
    
  • Physicochemical Balance: The pyrazole moiety lowers LogP compared to phenyl analogs, while the neopentyl skeleton maintains lipophilic contact points necessary for hydrophobic pockets.

Chemical Properties & Stability

PropertyValue / Description
Chemical Formula C

H

N

O
Molecular Weight 140.19 g/mol
Solubility Soluble in DCM, MeOH, DMSO, THF. Moderate water solubility due to the pyrazole/alcohol polarity.
Stability Highly stable under ambient conditions. The neopentyl position protects the alcohol from elimination reactions.
pKa (Pyrazole) ~2.5 (Conjugate acid). The neutral pyrazole is a weak H-bond acceptor.[1]

Synthetic Protocol: Accessing the Building Block

While this building block is commercially available from specialized vendors, in-house synthesis is often required to access derivatives or scale up. The following protocol utilizes a robust alkylation-reduction sequence that avoids the regioselectivity issues of epoxide opening.

Workflow Diagram

Synthesis_Workflow Start Starting Materials: Pyrazole + Ethyl 2-bromo-2-methylpropionate Step1 Step 1: N-Alkylation (K2CO3, Acetone, Reflux) Start->Step1 SN2 Displacement Inter Intermediate: Ethyl 2-methyl-2-(pyrazol-1-yl)propanoate Step1->Inter Yield: ~85% Step2 Step 2: Reduction (LiAlH4, THF, 0°C -> RT) Inter->Step2 Ester Reduction Product Product: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Step2->Product Yield: ~90%

Figure 1: Two-step synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol avoiding regioisomeric byproducts.

Detailed Methodology
Step 1: Synthesis of Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate
  • Reagents: Pyrazole (1.0 equiv), Ethyl 2-bromo-2-methylpropionate (1.2 equiv), Potassium Carbonate (K

    
    CO
    
    
    
    , 2.0 equiv).
  • Solvent: Anhydrous Acetone or DMF.

  • Procedure:

    • Suspend Pyrazole and K

      
      CO
      
      
      
      in solvent.
    • Add the bromo-ester dropwise.

    • Reflux for 16–24 hours. (Note: The reaction is sluggish due to the tertiary halide; addition of catalytic KI or use of Cs

      
      CO
      
      
      
      can accelerate it).
    • Workup: Filter salts, concentrate filtrate, and partition between EtOAc/Water.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Reduction to Alcohol
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 1.5 equiv) or LiBH
    
    
    
    .
  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool LiAlH

      
       suspension in THF to 0°C under N
      
      
      
      .
    • Add the ester (dissolved in THF) dropwise.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water) or Glauber’s salt.

    • Isolation: Filter precipitate, dry organics (MgSO

      
      ), and concentrate. The product is usually pure enough for the next step.
      

Application Protocol: Functionalizing the Neopentyl Alcohol

Critical Technical Insight: The hydroxyl group in 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is at a neopentyl position .

  • Challenge: Direct S

    
    2 displacement (e.g., converting OH 
    
    
    
    Br
    
    
    Amine) is extremely difficult due to steric hindrance from the
    
    
    -gem-dimethyl group.
  • Solution: Rely on Oxidation or O-Alkylation pathways.[2]

Recommended Transformations
Pathway A: Reductive Amination (The "Extension" Route)

To attach an amine fragment, do not try to alkylate the amine with the neopentyl halide. Instead, oxidize to the aldehyde.

  • Oxidation: Swern Oxidation or Dess-Martin Periodinane (DMP).

    • Protocol: Treat alcohol (1 equiv) with DMP (1.2 equiv) in DCM at 0°C. Reaction is typically fast (1-2 h).

    • Product: 2-Methyl-2-(1H-pyrazol-1-yl)propanal.

  • Reductive Amination:

    • React aldehyde with amine (R-NH

      
      ) and NaBH(OAc)
      
      
      
      in DCE.
    • Result: Efficient formation of the C-N bond despite steric bulk.

Pathway B: Ether Synthesis (The "Rigid Linker" Route)
  • Deprotonation: Treat alcohol with NaH (1.2 equiv) in DMF/THF at 0°C.

  • Alkylation: Add an active electrophile (e.g., Benzyl bromide, heteroaryl chloride).

    • Note: The neopentyl alkoxide is a strong base but a poor nucleophile; this works best with highly reactive electrophiles.

Decision Tree for Functionalization

Functionalization_Logic Root 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Oxidation Oxidation Strategy (Recommended) Root->Oxidation Activation Activation Strategy (Leaving Group) Root->Activation Aldehyde Aldehyde Intermediate Oxidation->Aldehyde DMP / Swern Acid Carboxylic Acid Oxidation->Acid Jones / Pinnick Tosylate Tosylate/Mesylate Activation->Tosylate TsCl, Py RedAm Reductive Amination (Access to Amines) Aldehyde->RedAm Amide Amide Coupling (Access to Amides) Acid->Amide SN2 SN2 Displacement Tosylate->SN2 Fail High Failure Rate (Steric Hindrance) SN2->Fail Slow/No Rxn

Figure 2: Strategic decision tree. Oxidation pathways are preferred over direct substitution due to the neopentyl effect.

Case Study: Improving Kinase Inhibitor Potency

Scenario: A drug discovery team is optimizing a pyrazole-based kinase inhibitor. The initial hit uses a flexible ethyl linker (-CH


CH

-) between the pyrazole and a solubilizing tail. Problem: The molecule suffers from low metabolic stability and moderate potency (IC

= 450 nM). Intervention: Replacement of the ethyl linker with the 2-methyl-2-propyl linker using 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol.

Results:

  • Potency: IC

    
     improved to 35 nM. The gem-dimethyl group locked the pyrazole into the bioactive conformation required for the ATP hinge region.
    
  • Stability: Half-life (t

    
    ) in liver microsomes increased from 15 min to >60 min due to the blockage of 
    
    
    
    -oxidation.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Lombardo, F., et al. (2004). The role of structural modifications on the ADME properties of drug candidates. Mini Reviews in Medicinal Chemistry, 4(3), 261-275. (Context: Neopentyl blocking groups for metabolic stability).
  • National Center for Biotechnology Information. PubChem Compound Summary for Ethyl 2-bromo-2-methylpropionate (Precursor). Link

Sources

Application

Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of high-throughput screening (HTS) methodologies specifically tailored for the discovery of novel bioactive com...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of high-throughput screening (HTS) methodologies specifically tailored for the discovery of novel bioactive compounds from pyrazole-based chemical libraries.

Introduction: The Privileged Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] This distinction arises from its remarkable versatility and presence in a multitude of clinically approved drugs across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] The unique physicochemical properties of the pyrazole core contribute to favorable pharmacokinetic profiles and potent biological activities.[1] Consequently, the systematic screening of pyrazole libraries has become a cornerstone of modern drug discovery efforts.

High-throughput screening (HTS) is an indispensable technology in this endeavor, enabling the rapid and automated evaluation of vast numbers of chemical compounds against specific biological targets.[2] This application note will delineate the critical steps and considerations for designing and executing a successful HTS campaign for pyrazole libraries, from initial assay development to hit validation and prioritization.

I. Strategic Planning for a Pyrazole HTS Campaign

A successful HTS campaign is underpinned by meticulous planning and a clear understanding of the biological question being addressed. The initial steps involve target selection and validation, followed by the crucial decision of which screening modality to employ.[3]

Target Identification and Validation

The foundation of any screening campaign is a well-validated biological target.[3] This could be a specific enzyme, receptor, protein-protein interaction, or a cellular pathway implicated in a disease state. Key considerations include:

  • Biological Rationale: A strong link between the target and the disease of interest is paramount.

  • Druggability: The target should possess a binding pocket or allosteric site amenable to modulation by small molecules.

  • Assayability: A robust and scalable assay must be conceivable for the target.

Choosing the Right Screening Approach: Biochemical vs. Cell-Based Assays

The choice between a biochemical and a cell-based assay is a critical decision that will influence the entire screening cascade.[4]

  • Biochemical Assays: These assays utilize purified biological molecules (e.g., enzymes, receptors) to directly measure the interaction of a compound with the target.[5] They are generally simpler to develop and less prone to off-target effects. However, they lack the physiological context of a cellular environment.

  • Cell-Based Assays: These assays are conducted using living cells and can provide more physiologically relevant data by assessing a compound's effect on a specific cellular process or signaling pathway.[4] While more complex, they offer insights into cell permeability and potential cytotoxicity early in the discovery process.

Assay Type Advantages Disadvantages Best Suited For
Biochemical - Direct target engagement measurement- Higher throughput- Lower variability- Lacks physiological context- May miss compounds requiring metabolic activation- Screening for enzyme inhibitors- Quantifying binding affinity
Cell-Based - More physiologically relevant- Assesses cell permeability and cytotoxicity- Can identify pathway modulators- More complex to develop- Higher variability- Prone to off-target effects- Phenotypic screening- Identifying modulators of signaling pathways

II. The Pyrazole Library: Preparation and Quality Control

The quality of the screening library is a critical determinant of the success of an HTS campaign. A well-curated pyrazole library should be structurally diverse and possess drug-like physicochemical properties.

Library Design and Acquisition

Pyrazole libraries can be acquired from commercial vendors or synthesized in-house.[6] Key considerations for library selection include:

  • Structural Diversity: The library should encompass a wide range of pyrazole core substitutions and functional groups to maximize the chances of identifying hits.

  • Physicochemical Properties: Compounds should adhere to established drug-likeness criteria (e.g., Lipinski's Rule of Five) to enhance the probability of downstream success.

  • Purity and Integrity: All compounds must be of high purity to avoid false positives.

Library Preparation and Management Protocol

Proper handling and storage of the compound library are essential to maintain its integrity.

Protocol: Pyrazole Library Plating

  • Compound Solubilization: Dissolve individual pyrazole compounds in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (typically 10-20 mM).

  • Plate Formatting: Using an automated liquid handler, dispense the stock solutions into 96-well or 384-well master plates.

  • Intermediate Plates: Create intermediate plates by diluting the master plates with DMSO to the desired concentration for screening.

  • Assay-Ready Plates: Generate assay-ready plates by dispensing a small volume of the intermediate plate solutions into the final screening plates (e.g., 384- or 1536-well plates).

  • Storage: Store all plates at -20°C or -80°C in a desiccated environment to prevent degradation.

Quality Control

Regular quality control checks are necessary to ensure the identity, purity, and concentration of the library compounds.[7] This is typically achieved using techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

III. Assay Development and Optimization

The development of a robust and reliable HTS assay is a multi-step process that requires careful optimization of various parameters.[8]

Selection of Assay Technology

A variety of assay technologies are available for HTS, each with its own advantages and disadvantages. For pyrazole library screening, proximity-based assays are often employed due to their sensitivity and homogeneous format.

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based technology is highly sensitive and well-suited for detecting and quantifying large molecules and protein-protein interactions in complex biological matrices.[9][10]

  • HTRF® (Homogeneous Time-Resolved Fluorescence): This technology combines fluorescence resonance energy transfer (FRET) with time-resolved fluorescence measurement, resulting in a high signal-to-noise ratio and reduced background fluorescence.[9]

Technology Principle Advantages Considerations
AlphaLISA® Proximity-induced chemiluminescenceHigh sensitivity, robust in complex matricesPotential for bead-related artifacts
HTRF® Time-resolved FRETLow background, broad applicabilityRequires specific fluorophore pairs
Assay Miniaturization and Automation

To reduce costs and increase throughput, HTS assays are typically miniaturized into 384- or 1536-well plate formats.[2] This necessitates the use of automated liquid handling systems for precise and reproducible dispensing of reagents and compounds.

Assay Validation

Before initiating the full-scale screen, the assay must be rigorously validated to ensure its performance and reliability. Key validation parameters include:

  • Z'-factor: A statistical measure of the separation between the positive and negative controls. A Z'-factor > 0.5 is generally considered acceptable for HTS.

  • Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control.

  • Reproducibility: The consistency of the assay results across multiple plates and experimental runs.

IV. The High-Throughput Screening Workflow

The HTS workflow is a highly automated process that involves several key steps.[2]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up A Pyrazole Library Preparation & QC C Automated Dispensing (Compounds & Reagents) A->C B Assay Reagent Preparation B->C D Incubation C->D E Signal Detection (Plate Reader) D->E F Data Analysis & Hit Identification E->F G Hit Confirmation & Validation F->G H Dose-Response Analysis G->H

Caption: A generalized workflow for a high-throughput screening campaign.

V. Data Analysis and Hit Identification

HTS campaigns generate vast amounts of data that require sophisticated analysis to identify genuine "hits."[11]

Primary Data Analysis

The raw data from the plate reader is first normalized to account for plate-to-plate variability. Hits are typically identified based on a predefined activity threshold, often expressed as a percentage of the control or a Z-score.

Hit Confirmation and Triage

Primary hits must be confirmed through re-testing in the primary assay.[5] This step helps to eliminate false positives arising from experimental error. Confirmed hits are then triaged based on several criteria:

  • Potency: The concentration at which the compound elicits a response.

  • Efficacy: The maximum response produced by the compound.

  • Structure-Activity Relationship (SAR): Initial assessment of the relationship between the chemical structure and biological activity.

  • Computational Assessment: In silico methods can be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and flag potentially problematic compounds.[12][13]

VI. Hit Validation and Prioritization

The goal of hit validation is to confirm that the observed activity is due to direct interaction with the intended target and not an artifact.[8][14]

Orthogonal Assays

An orthogonal assay is a secondary assay that measures the same biological endpoint as the primary assay but uses a different technology or methodology.[14] This is a crucial step to eliminate technology-specific artifacts.

Counter-Screens

Counter-screens are designed to identify compounds that interfere with the assay technology itself (e.g., fluorescent compounds in a fluorescence-based assay).[8]

Cytotoxicity and Selectivity Profiling

For cell-based screens, it is essential to assess the cytotoxicity of the hit compounds to distinguish between specific modulation of the target and general toxicity.[15] Selectivity profiling against related targets is also critical to understand the compound's specificity.

Protocol: MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole hit compounds for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[16]

VII. From Hit to Lead: The Next Steps

Following rigorous validation and prioritization, the most promising pyrazole hits advance to the hit-to-lead stage of the drug discovery pipeline. This involves medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of the initial hits to generate a lead compound for further preclinical development.

VIII. Troubleshooting Common HTS Issues

Problem Potential Cause(s) Troubleshooting Steps
High Hit Rate - Assay interference- Non-specific compound activity- Low screening concentration- Run counter-screens- Increase detergent concentration- Increase screening concentration
Poor Z'-factor - Reagent instability- Inconsistent liquid handling- Cell plating variability- Check reagent quality and stability- Calibrate and maintain liquid handlers- Optimize cell seeding protocol
Poor Reproducibility - Edge effects on plates- Inconsistent incubation times- Compound precipitation- Use barrier plates or avoid outer wells- Ensure consistent timing for all plates- Check compound solubility in assay buffer

IX. Conclusion

High-throughput screening of pyrazole libraries is a powerful strategy for the identification of novel drug candidates. A successful campaign requires a multidisciplinary approach that integrates biology, chemistry, automation, and data science. By following the principles and protocols outlined in this application note, researchers can increase the likelihood of discovering promising new therapeutics.

References

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9(2), 142-157. Retrieved from [Link]

  • Jiménez-Luna, J., et al. (2021). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. Journal of Chemical Information and Modeling, 61(11), 5345-5357. Retrieved from [Link]

  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ResearchGate. Retrieved from [Link]

  • Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1211-1221. Retrieved from [Link]

  • Hadian, K., & Groll, M. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS discovery, 26(5), 653–659. Retrieved from [Link]

  • Hadian, K., & Groll, M. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ResearchGate. Retrieved from [Link]

  • WuXi AppTec. (2024, December 6). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML [Video]. YouTube. Retrieved from [Link]

  • Brand, S., et al. (2017). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry, 60(21), 8859-8878. Retrieved from [Link]

  • Miller, M. J., et al. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 26(2), 434. Retrieved from [Link]

  • Martínez-Pérez, F., et al. (2019). Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. Scientific Reports, 9(1), 10041. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Scientific Reports, 13(1), 7904. Retrieved from [Link]

  • SBH Sciences. (2025, April 17). A Comparison of AlphaLISA and HTRF: Which Method Is Best For You? (Part III). Retrieved from [Link]

  • Front Line Genomics. (2024, August 21). Sample Preparation for NGS – A Comprehensive Guide. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(12), 1546-1560. Retrieved from [Link]

  • Riss, T. L., & Moravec, R. A. (2004). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Assay and Drug Development Technologies, 2(5), 569-575. Retrieved from [Link]

  • Turkish Computational and Theoretical Chemistry. (2026, January 6). In-Silico profiling of new pyrazoline derivatives as histone deacetylase 2 and 6 inhibitors. ResearchGate. Retrieved from [Link]

  • Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in molecular biology, 1439, 77–98. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). The Importance of Quality Control in NGS Library Preparation Workflows: A Review of Applications using the Agilent Automated Electrophoresis Portfolio. Retrieved from [Link]

  • Inglese, J., et al. (2007). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of biomolecular screening, 12(5), 609–621. Retrieved from [Link]

  • Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2028. Retrieved from [Link]

  • Khan, K. M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1157-1166. Retrieved from [Link]

  • Al-Majidi, S. M. R., et al. (2022). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Rasayan Journal of Chemistry, 15(1), 585-592. Retrieved from [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(7), 843. Retrieved from [Link]

  • Sadybekov, A., & Katritch, V. (2017). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. International journal of molecular sciences, 18(7), 1359. Retrieved from [Link]

  • Foley, J. W., et al. (2024, January 25). High-throughput sequencing (HTS) oligos and methods to prepare oligos for HTS applications. protocols.io. Retrieved from [Link]

  • An, R., & Grissom, S. F. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 97(2), 87-94. Retrieved from [Link]

  • Jana, S. B., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports, 15(1), 12345. Retrieved from [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). High-throughput assays for promiscuous inhibitors. Journal of medicinal chemistry, 51(12), 3354–3363. Retrieved from [Link]

  • Sahoo, A. K., et al. (2011). High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. Journal of Applied Pharmaceutical Science, 1(1), 02-10. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(10), 1785-1804. Retrieved from [Link]

  • Peternel, L., et al. (2009). Cytotoxicity tests for high-throughput drug discovery. Journal of biomolecular screening, 14(9), 1133–1140. Retrieved from [Link]

  • BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]

  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies. Retrieved from [Link]

  • Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(4), 1-10. Retrieved from [Link]

  • Téblick, L., et al. (2024). Comparison of ELISA and HTRF pros and cons. ResearchGate. Retrieved from [Link]

  • Khan, A. S., et al. (2018). Different approaches for high-throughput sequencing (HTS) sample preparation and potential quality control (QC) opportunities. ResearchGate. Retrieved from [Link]

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Method

Application Note: Green Synthesis Approaches for Pyrazole Derivatives

Executive Summary Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. Traditionally, the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib (Celebrex), Sildenafil (Viagra), and Rimonabant. Traditionally, the synthesis of these heterocycles (e.g., via Knorr condensation) has been plagued by the use of volatile organic compounds (VOCs), toxic hydrazine handling, and poor atom economy.

This Application Note details three validated "Green Chemistry" protocols for synthesizing pyrazole derivatives. These methods prioritize Solvent-Free Mechanochemistry , Microwave-Assisted Aqueous Synthesis (MAOS) , and Ionic Liquid Mediation . By adopting these protocols, laboratories can expect to reduce reaction times from hours to minutes, eliminate up to 95% of solvent waste, and achieve yields exceeding 90%.

Scientific Foundation: The Sustainable Shift

The classical Knorr pyrazole synthesis involves the condensation of 1,3-dicarbonyl compounds with hydrazines using ethanol or acetic acid as solvents under reflux. Green approaches modify this pathway by altering the energy input (microwave/mechanical) or the medium (water/ionic liquids), thereby driving the dehydration step more efficiently.

Mechanistic Logic

The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and cyclization. In green protocols, this is accelerated by:

  • Mechanochemistry: Physical shear forces increase surface contact area, overcoming activation energy barriers without thermal heating.

  • Aqueous Microwaves: Water acts as a pseudo-organic solvent at high temperatures (dielectric heating) and stabilizes the transition state via hydrogen bonding.

PyrazoleMechanism cluster_green Green Accelerators Start 1,3-Dicarbonyl + Hydrazine Inter1 Hydrazone Intermediate Start->Inter1 Nucleophilic Attack (Fast) Inter2 Cyclization (Dehydration) Inter1->Inter2 Rate Limiting Step Product Pyrazole Derivative Inter2->Product - H2O MAOS Microwave: Dielectric Heating MAOS->Inter2 Stabilizes TS Mechno Ball Milling: Shear Force Mechno->Start Increases Contact IL Ionic Liquid: Acid Catalysis IL->Inter2 Proton Transfer

Figure 1: Mechanistic pathway of pyrazole synthesis highlighting intervention points for green acceleration technologies.

Experimental Protocols

Protocol A: Solvent-Free Mechanochemical Synthesis (Ball Milling)

Best For: High throughput screening, insoluble starting materials, and avoiding solvent waste entirely. Mechanism: Grinding generates localized heat and fresh surfaces (tribochemistry), promoting condensation without bulk heating.

Materials
  • Reactants: Chalcone (1.0 mmol), Phenylhydrazine (1.0 mmol).

  • Catalyst: Sodium Bisulfate (

    
    ) or p-Toluenesulfonic acid (p-TSA) (10 mol%).
    
  • Equipment: Retsch MM400 Mixer Mill or planetary ball mill.

  • Grinding Media: Stainless steel jar (10 mL) with two 5mm stainless steel balls.

Step-by-Step Methodology
  • Loading: Weigh the chalcone (208 mg), phenylhydrazine (108 mg), and catalyst (15 mg) directly into the stainless steel jar.

  • Milling: Secure the jar in the ball mill. Set the frequency to 20–25 Hz (approx. 1200–1500 rpm).

  • Reaction: Grind for 10–20 minutes . Note: Monitor the jar temperature; it should remain near ambient, though localized friction heat occurs.

  • Extraction: Open the jar (caution: pressure release). Add 5 mL of water to the solid residue to dissolve the catalyst.

  • Filtration: Filter the solid crude product. Wash with cold water (2 x 5 mL) to remove any remaining catalyst or unreacted hydrazine.

  • Purification: Recrystallize from ethanol/water (9:1) if necessary.

Expected Yield: 88–95% E-Factor: < 0.5 (Excellent)

Protocol B: Microwave-Assisted Aqueous Synthesis (MAOS)

Best For: Rapid library synthesis, scaling up, and utilizing water as a benign solvent. Mechanism: Water absorbs microwave energy efficiently. At elevated temperatures/pressures, the dielectric constant of water drops, allowing it to dissolve organic reactants better while facilitating proton transfer.

Materials
  • Reactants: Ethyl acetoacetate (10 mmol), Hydrazine hydrate (10 mmol).

  • Solvent: Deionized Water (5 mL).

  • Catalyst: None (Catalyst-free) or mild surfactant (e.g., 10 mol% SDS if reactants are highly hydrophobic).

  • Equipment: Monowave reactor (e.g., Anton Paar Monowave 300) with sealed pressure vials.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave vial, add ethyl acetoacetate (1.30 g) and hydrazine hydrate (0.50 g).

  • Solvation: Add 5 mL of water. Stir briefly. The mixture may appear biphasic initially.

  • Irradiation: Cap the vial. Program the microwave:

    • Ramp: 2 minutes to reach target temp.

    • Hold:80°C for 5–10 minutes .

    • Stirring: High (600 rpm).

  • Cooling: Use compressed air cooling to drop temperature to 40°C.

  • Isolation: The product usually precipitates out of the water upon cooling. Filter the solid precipitate.

  • Work-up: Wash with cold water. Dry in a vacuum oven at 50°C.

Expected Yield: 90–98% Time Efficiency: 10 mins vs. 4 hours (conventional reflux).

Protocol C: Ionic Liquid Mediated Synthesis (Recyclable)

Best For: Complex multicomponent reactions (e.g., Pyranopyrazoles) and industrial processes requiring catalyst recycling. Mechanism: The ionic liquid acts as both solvent and Brønsted/Lewis acid catalyst, stabilizing charged intermediates.

Materials
  • Reactants: Aromatic aldehyde (1 mmol), Malononitrile (1 mmol), 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol).

  • Ionic Liquid: [Bmim][

    
    ] (1-Butyl-3-methylimidazolium hexafluorophosphate) or [Et3NH][
    
    
    
    ] (2 mL).
  • Equipment: Standard round-bottom flask with magnetic stirring.

Step-by-Step Methodology
  • Reaction Setup: Add all three components to the flask containing the ionic liquid.

  • Heating: Stir at 60°C for 15–30 minutes. The mixture will become homogeneous.

  • Monitoring: Check progress via TLC (Ethyl acetate:Hexane 3:7).

  • Extraction: Once complete, cool to room temperature. Add 5 mL of water. The hydrophobic product will precipitate, while the IL remains or forms a separate phase (depending on IL hydrophobicity).

  • Recycling: Filter the solid product. The filtrate (containing IL) can be dried under vacuum (80°C, 1 hour) to remove water and reused up to 5 times with minimal loss of activity.

Expected Yield: 92–96% Recyclability: Catalyst retains >90% efficiency after 4 cycles.

Comparative Data Analysis

The following table contrasts the Green protocols against the traditional Knorr method (Ethanol reflux).

ParameterTraditional (Ethanol Reflux)Mechanochemical (Ball Mill)Microwave (Aqueous)Ionic Liquid ([Bmim]PF6)
Reaction Time 4 – 12 Hours10 – 20 Minutes5 – 10 Minutes15 – 30 Minutes
Yield (%) 65 – 75%88 – 95%90 – 98%92 – 96%
Solvent Waste High (VOCs)None (Solvent-Free)Low (Water only)Low (Recyclable)
Energy Input High (Prolonged Heat)Low (Mechanical)Medium (Targeted)Medium (Mild Heat)
Scalability HighLow/MediumMediumHigh

Critical Process Parameters & Troubleshooting

Safety Considerations
  • Hydrazine Handling: Even in green protocols, hydrazine derivatives are toxic and potential carcinogens. Weigh in a fume hood. In mechanochemistry, ensure the milling jar is tightly sealed to prevent aerosolization of dust containing hydrazine residues.

  • Pressure: Microwave reactions in water generate pressure. Ensure vials are rated for at least 20 bar.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Mechanochem) Caking of reagents on jar walls.Add a small amount (0.1 mL) of ethanol as a liquid-assisted grinding (LAG) agent to lubricate the mix.
Biphasic Mixture (MAOS) Reactants are too hydrophobic.Add 10 mol% SDS (surfactant) or use a 1:1 Water/Ethanol mix if strictly water fails.
Product Oiling (Ionic Liquid) Incomplete precipitation.Cool the mixture to 4°C before adding water. Scratch the flask side to induce crystallization.

Workflow Visualization

GreenWorkflow cluster_methods Select Green Methodology Input Starting Materials (1,3-Dicarbonyl + Hydrazine) Method1 Method A: Ball Milling (Solvent-Free) Input->Method1 Method2 Method B: Microwave (Water Solvent) Input->Method2 Method3 Method C: Ionic Liquid (Catalytic/Recyclable) Input->Method3 Process Reaction (5 - 30 Minutes) Method1->Process Mechanical Energy Method2->Process Dielectric Heating Method3->Process Catalytic Medium Workup Work-up (Water Wash / Filtration) Process->Workup Output Final Pyrazole Product (>90% Yield) Workup->Output

Figure 2: Decision matrix and workflow for selecting the appropriate green synthesis protocol.

References

  • Review of Green Methods: Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie, 2025.[1] Link

  • Microwave/Water Protocol: Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. ACS Sustainable Chemistry & Engineering, 2025. Link[2]

  • Mechanochemistry Protocol: A green protocol ball milling synthesis of dihydropyrano[2,3-c]pyrazole using nano-silica/aminoethylpiperazine. BMC Chemistry, 2023. Link

  • Ionic Liquid Protocol: Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis. PMC, 2014. Link

  • Catalyst-Free Aqueous Method: Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium.[3] Journal of Sulfur Chemistry, 2025. Link

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Pyrazole N-Alkylation Reactions

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing N-subs...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing N-substituted pyrazoles. As vital scaffolds in pharmaceuticals and agrochemicals, the regioselective and efficient alkylation of pyrazoles is a frequent challenge. This resource provides in-depth, field-tested insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole N-alkylation is resulting in a mixture of N1 and N2 regioisomers. How can I improve the regioselectivity?

This is the most common challenge in pyrazole alkylation, arising from the similar nucleophilicity of the two nitrogen atoms in unsymmetrically substituted pyrazoles.[1] The control of regioselectivity is a delicate balance of steric, electronic, and solvent effects.

Root Cause Analysis & Solutions:

  • Steric Hindrance: The most predictable factor governing regioselectivity is steric bulk. Alkylation generally occurs at the less sterically hindered nitrogen atom.[2][3]

    • Actionable Advice:

      • Analyze Your Substrate: If your pyrazole has a bulky substituent at the C3 or C5 position, the alkylating agent will preferentially react with the more accessible nitrogen.

      • Modify the Alkylating Agent: Employing a bulkier alkylating agent can amplify this steric differentiation, further favoring the less hindered nitrogen.

  • Choice of Base and Solvent System: The nature of the pyrazolate anion in solution significantly influences the reaction outcome. This is dictated by the base and solvent combination.

    • Scientific Rationale: Strong bases like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF will generate a "free" pyrazolate anion. In this state, the negative charge is delocalized across both nitrogens, often leading to mixtures.[1] Weaker bases, such as potassium carbonate (K₂CO₃), or alkali metals with larger ionic radii (like Cs₂CO₃), can lead to the formation of ion pairs.[3] The cation's association with one of the nitrogen atoms can sterically shield it, directing the alkylating agent to the other nitrogen.

    • Actionable Advice:

      • For N1-Alkylation of 3-Substituted Pyrazoles: A common and effective system is K₂CO₃ in DMSO.[4]

      • Experiment with Different Bases: If NaH in DMF gives poor selectivity, consider switching to Cs₂CO₃ in DMF or K₂CO₃ in acetonitrile.[3] The change in the cation can alter the ion-pairing equilibrium and improve selectivity.

      • Solvent Polarity: Polar aprotic solvents (DMF, DMAc, NMP) are generally preferred for good yields.[4][5] However, in some cases, less polar solvents like THF with a strong base can provide better selectivity by promoting tighter ion pairing.[3]

  • Intramolecular Interactions: The structure of the alkylating agent itself can influence regioselectivity through non-covalent interactions in the transition state. For instance, an alkylating agent with a hydrogen bond donor/acceptor moiety can interact with a substituent on the pyrazole ring, favoring alkylation at the proximal nitrogen.[6]

    • Actionable Advice: This is a substrate-specific consideration. If your pyrazole has a group capable of hydrogen bonding (e.g., an amide), and your alkylating agent has a complementary group, this may be the dominant directing factor. Computational modeling can be insightful in these cases to predict favorable transition states.[6]

Q2: I am experiencing very low to no yield in my pyrazole N-alkylation reaction. What are the likely causes and how can I fix it?

Low yields can be attributed to several factors ranging from the reactivity of your starting materials to suboptimal reaction conditions.

Root Cause Analysis & Solutions:

  • Insufficient Deprotonation: The pyrazole N-H needs to be sufficiently deprotonated to form the nucleophilic pyrazolate anion.

    • Actionable Advice:

      • Base Strength: Ensure your base is strong enough to deprotonate the pyrazole. Sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. For less acidic pyrazoles (those with electron-donating groups), a stronger base like NaH may be necessary.

      • Moisture: Strong bases like NaH are highly sensitive to moisture. Ensure your solvent and glassware are rigorously dried. Any residual water will quench the base and prevent deprotonation.

  • Poor Reactivity of the Alkylating Agent: The electrophilicity of the alkylating agent is critical.

    • Scientific Rationale: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride with a less reactive pyrazole, the reaction may be sluggish. Additionally, electron-withdrawing groups on the alkylating agent can decrease the stability of the carbocation in an Sₙ1-type mechanism or hinder the Sₙ2 attack, slowing the reaction.[2][7]

    • Actionable Advice:

      • Change the Leaving Group: If possible, switch from an alkyl chloride or bromide to the corresponding iodide.

      • Consider Alternative Electrophiles: For challenging alkylations, consider more reactive electrophiles like triflates or tosylates. Trichloroacetimidates under acidic conditions have also been shown to be effective alternatives to traditional alkyl halides, avoiding the need for a strong base.[2][7]

  • Suboptimal Temperature and Reaction Time:

    • Actionable Advice:

      • Temperature: Many N-alkylation reactions require heating.[5][8] If your reaction is not proceeding at room temperature, try gradually increasing the temperature (e.g., to 50-80 °C). However, be aware that higher temperatures can sometimes lead to decreased regioselectivity or decomposition.

      • Monitoring: Use TLC or LC-MS to monitor the reaction progress. A common pitfall is stopping the reaction prematurely. Some reactions may require extended times (12-24 hours) to reach completion.

  • Side Reactions:

    • Over-alkylation: The N-alkylated pyrazole product is still nucleophilic and can react with another equivalent of the alkylating agent to form a quaternary pyrazolium salt.[9] This is more likely to occur if an excess of the alkylating agent is used or at high temperatures.

      • Solution: Use a stoichiometry of 1:1 or a slight excess of the pyrazole. Add the alkylating agent slowly to the solution of the deprotonated pyrazole to maintain a low instantaneous concentration of the electrophile.

Data & Protocols

Table 1: Common Bases and Solvents for Pyrazole N-Alkylation
BasepKa of Conjugate AcidTypical SolventsKey Characteristics & Use Cases
Sodium Hydride (NaH)~36THF, DMFVery strong, non-nucleophilic base. Good for less acidic pyrazoles. Requires anhydrous conditions.
Potassium Carbonate (K₂CO₃)10.3DMF, Acetonitrile, DMSOMild, inexpensive base. Often provides good N1 selectivity for 3-substituted pyrazoles.[4]
Cesium Carbonate (Cs₂CO₃)10.3DMF, AcetonitrileMore soluble than K₂CO₃. The large Cs⁺ cation can influence regioselectivity through ion-pairing effects.[3]
Potassium tert-Butoxide (KOtBu)~19THF, DioxaneStrong, non-nucleophilic base. Can be effective when other bases fail, but may promote side reactions.[3]
DBU13.5Acetonitrile, TolueneStrong, non-nucleophilic organic base. Useful for reactions where inorganic bases are not suitable.[3]
Protocol 1: General Procedure for N1-Alkylation of a 3-Substituted Pyrazole
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-substituted pyrazole (1.0 equiv.).

  • Solvent & Base Addition: Add anhydrous DMF (to make a 0.1-0.5 M solution) followed by cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Deprotonation: Stir the suspension at room temperature for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.2 equiv.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[10]

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Poor Regioselectivity

This diagram outlines a decision-making process for addressing issues with regioselectivity in pyrazole N-alkylation.

G start Problem: Mixture of N1/N2 Isomers sterics Is there a significant steric difference between C3 and C5 substituents? start->sterics base_solvent Modify Base/Solvent System sterics->base_solvent No alkylating_agent Modify Alkylating Agent sterics->alkylating_agent Yes base_na_k Switch from Na+ to K+ or Cs+ cation (e.g., NaH -> Cs2CO3) base_solvent->base_na_k alkylating_agent->base_solvent bulky_agent Increase steric bulk of alkylating agent alkylating_agent->bulky_agent thermo_control Consider Thermodynamic vs. Kinetic Control equilibration Use conditions that allow for equilibration to the thermodynamically more stable isomer. thermo_control->equilibration sub_yes Yes sub_no No solvent_polarity Change solvent polarity (e.g., DMF -> THF) base_na_k->solvent_polarity solvent_polarity->thermo_control end_node Achieved Regioselectivity bulky_agent->end_node equilibration->end_node

Caption: A decision tree for troubleshooting poor regioselectivity.

Diagram 2: General Mechanism of Base-Mediated Pyrazole N-Alkylation

This diagram illustrates the fundamental steps of the pyrazole N-alkylation reaction.

G Pyrazole R-Pyrazole-H Pyrazolate [R-Pyrazolate]⁻ Pyrazole->Pyrazolate Base + Base Pyrazolate_ion [R-Pyrazolate]⁻ ProtonatedBase + Base-H⁺ Product R-Pyrazole-R' Pyrazolate_ion->Product AlkylHalide + R'-X LeavingGroup + X⁻

Caption: The two-step mechanism of pyrazole N-alkylation.

References

  • Pyrazole Reactions. (2018). Heterocyclic Compounds AZC 2018 Organic Chemistry, Pharmacy.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2023). MDPI.[Link]

  • Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. (2020). ResearchGate.[Link]

  • N-alkylation method of pyrazole. (1996).
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI.[Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II). Schrödinger.[Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2018). ResearchGate.[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar.[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journal of Organic Chemistry.[Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2020). ACS Omega.[Link]

Sources

Optimization

Technical Support Center: Optimizing Pyrazole Solubility in Assays

Executive Summary Pyrazole derivatives are privileged scaffolds in medicinal chemistry due to their bioisosteric properties and hydrogen-bonding potential.[1] However, their planar heteroaromatic structure often leads to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives are privileged scaffolds in medicinal chemistry due to their bioisosteric properties and hydrogen-bonding potential.[1] However, their planar heteroaromatic structure often leads to high crystal lattice energy and poor aqueous solubility. In biological assays, this manifests as compound precipitation ("crash-out") , colloidal aggregation , and promiscuous inhibition , leading to erratic IC50 data and false positives.

This guide provides field-proven protocols to overcome these physicochemical limitations without altering your core pharmacophore.

Section 1: Critical Troubleshooting (Q&A)
Q1: My pyrazole compounds precipitate immediately upon dilution from DMSO stock into the aqueous assay buffer. How can I prevent this "crash-out"?

The Issue: Direct dilution from 100% DMSO to an aqueous buffer creates a massive polarity shock. Pyrazoles, being lipophilic, often exist in a supersaturated state in DMSO. When they hit the water, the "hydration shell" cannot form fast enough, causing the molecules to re-aggregate and precipitate—a phenomenon known as the "kinetic solubility limit."

The Solution: Intermediate Solvent Transition (Step-Wise Dilution) Do not dilute directly from 10 mM stock to the final assay concentration if you are seeing precipitation. Use an intermediate dilution step to lower the dielectric constant gradient.

Protocol: The "Soft-Landing" Dilution Method

  • Start: 10 mM Compound Stock in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into a 50% DMSO / 50% Water (or Assay Buffer) solution.

    • Result: 1 mM compound in 50% DMSO.

    • Why: This prevents immediate crystal nucleation.

  • Final Step: Dilute the Intermediate solution into the final Assay Buffer.

    • Target: Final DMSO concentration should be <1% (or as tolerated by your assay).[2]

Technical Note: If precipitation persists, replace the water in the intermediate step with PEG-400 or Propylene Glycol . These co-solvents bridge the polarity gap better than water alone.

Q2: I am observing variable IC50 values and "flat" dose-response curves. Could this be colloidal aggregation?

The Issue: Pyrazoles are notorious for forming colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, leading to false-positive inhibition. This is not precipitation (visible solid) but a suspension of nano-sized particles that scatter light and inhibit proteins promiscuously.

The Diagnostic: The Detergent Sensitivity Test True pharmacological inhibition is insensitive to non-ionic detergents. Colloidal aggregation is highly sensitive to them.

Protocol: Detergent Validation

  • Control Arm: Run your standard enzymatic assay (Compound + Enzyme + Substrate).

  • Test Arm: Run the same assay with the addition of 0.01% - 0.1% Triton X-100 or Tween-20 in the buffer.

  • Analysis:

    • Scenario A: Inhibition is lost or IC50 shifts significantly (e.g., from 1 µM to >100 µM) in the presence of detergent.

      • Verdict:False Positive. Your compound was aggregating. The detergent disrupted the colloid.

    • Scenario B: Inhibition remains consistent.

      • Verdict:True Inhibitor.

Mechanism: Non-ionic detergents disrupt the hydrophobic forces holding the colloid together without denaturing most enzymes, exposing the true monomeric species of your pyrazole [1, 5].

Q3: I need to dose cells at high concentrations (>50 µM), but DMSO toxicity is killing the cells before the compound does. What is the alternative?

The Issue: Most cell lines tolerate only 0.1% - 0.5% DMSO. To achieve 50 µM compound concentration from a standard stock, you might exceed this limit.

The Solution: Cyclodextrin Complexation Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . It forms a "host-guest" inclusion complex, encapsulating the hydrophobic pyrazole ring within its cavity while presenting a hydrophilic exterior to the media. This can increase solubility by 10,000-fold without cellular toxicity [2, 3].

Protocol: HP-β-CD Formulation

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline. Filter sterilize (0.22 µm).

  • Complexation: Add your solid pyrazole compound to the vehicle.

  • Energy Input: Sonicate for 30 minutes at room temperature or stir overnight.

  • Usage: Use this solution directly to treat cells. It eliminates the need for DMSO entirely.

Section 2: Quantitative Data & Reference Tables

Table 1: Solubility Enhancement Strategies for Pyrazoles

StrategyMechanismSolubility GainAssay Compatibility
DMSO (Standard) Dipolar aprotic solvationHigh (Stock)Low (<1% tolerance)
PEG-400 Co-solvent Polarity bridgingModerate (2-10x)Moderate (up to 5%)
HP-β-Cyclodextrin Inclusion complexationVery High (10^3 - 10^5x) High (Non-toxic)
pH Adjustment Ionization of NH groupHigh (pH dependent)Low (Buffer restricted)
Section 3: Visual Workflows
Diagram 1: The Solubility Optimization Decision Tree

Caption: A logical flowchart for selecting the correct solubility strategy based on assay behavior.

SolubilityOptimization Start Compound Precipitates in Assay Buffer CheckDMSO Is DMSO > 1%? Start->CheckDMSO ReduceDMSO Reduce DMSO via Concentrated Stock CheckDMSO->ReduceDMSO Yes StepDilution Try Step-Wise Dilution (50% DMSO Intermediate) CheckDMSO->StepDilution No ReduceDMSO->StepDilution Success1 Soluble -> Proceed StepDilution->Success1 Clear Solution Fail1 Still Precipitates? StepDilution->Fail1 Cloudy/Ppt Detergent Add 0.01% Triton X-100 (Check for Aggregation) Fail1->Detergent Yes Agg_Result Inhibition Lost? Detergent->Agg_Result FalsePos False Positive (Colloidal Aggregator) Agg_Result->FalsePos Yes (IC50 shifts) TrueInhib True Inhibitor (Solubility Issue) Agg_Result->TrueInhib No (IC50 stable) Cyclodextrin Formulate with HP-beta-Cyclodextrin TrueInhib->Cyclodextrin Try Formulation

Diagram 2: Kinetic Solubility Assay Protocol (Nephelometry)

Caption: Workflow for quantifying the kinetic solubility limit of pyrazoles before screening.

KineticAssay Stock 10mM DMSO Stock Dilution Serial Dilution in Buffer (96-well) Stock->Dilution 2% DMSO Final Incubation Incubate 90 min @ RT (Shaking) Dilution->Incubation Read Measure Light Scattering (Nephelometry/OD600) Incubation->Read Analysis Plot Solubility Curve Determine 'Crash' Point Read->Analysis

Section 4: Standardized Protocols
Protocol A: Kinetic Solubility Screening (Nephelometry)

Use this to determine the maximum safe concentration for your assay.

  • Preparation: Prepare a 10 mM stock of the pyrazole derivative in DMSO.

  • Plate Setup: In a clear-bottom 96-well plate, add 196 µL of your specific Assay Buffer (e.g., PBS, pH 7.4) to columns 1-10.

  • Spiking: Add 4 µL of DMSO stock to column 1 (Final: 200 µM, 2% DMSO). Mix well.

  • Serial Dilution: Perform 1:2 serial dilutions across the plate.

  • Incubation: Shake at 500 rpm for 90 minutes at room temperature.

  • Readout: Measure light scattering (Nephelometry) or Absorbance at 600 nm (turbidity).

  • Interpretation: The concentration at which OD600 rises above the baseline (buffer only) is your Kinetic Solubility Limit . Do not exceed this in bioassays [4].

References
  • Shoichet, B. K. (2006). Interpreting the activity of clone-forming compounds in enzyme and cell-based assays. Nature Chemical Biology. Link

  • BOC Sciences. (2023). Cyclodextrin Solutions for API Solubility Boost. BOC Sciences Technical Guides.

  • Evonik. (2023). Enhancing the solubility of poorly soluble drugs.[3][4] Evonik Health Care. Link

  • Di, L., & Kerns, E. H. (2006). Kinetic solubility assays in drug discovery. Current Opinion in Drug Discovery & Development. Link

  • Feng, B. Y., et al. (2006). Small-molecule aggregates inhibit amyloid polymerization. Nature Chemical Biology. Link

Sources

Troubleshooting

Technical Support Center: Precision Separation of Pyrazole Isomers

Status: Online Current Operator: Senior Application Scientist Ticket Focus: HPLC Method Refinement for Nitrogenous Heterocycles Introduction: The Pyrazole Challenge Welcome to the technical support hub. You are likely he...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Current Operator: Senior Application Scientist Ticket Focus: HPLC Method Refinement for Nitrogenous Heterocycles

Introduction: The Pyrazole Challenge

Welcome to the technical support hub. You are likely here because pyrazole isomers are failing your standard C18 screening.

The Scientific Reality: Pyrazoles present a "perfect storm" for chromatographic difficulty:

  • Tautomerism: Unsubstituted pyrazoles exist in rapid equilibrium (

    
    - and 
    
    
    
    -tautomers), causing peak broadening.
  • Basicity: The pyridine-like nitrogen (N2) has a lone pair that acts as a hard base (pKa ~2.5–4.0), aggressively binding to acidic silanols on silica columns.

  • Structural Similarity: Regioisomers often differ only by the position of a substituent, resulting in nearly identical

    
     values.
    

This guide abandons generic advice to focus on the specific physicochemical manipulation required for these heterocycles.

Module 1: Stationary Phase Selection Logic
User Query: "My regioisomers co-elute on a standard C18 column. What is the next logical step?"

Technical Response: Standard C18 columns rely on hydrophobic subtraction. Since pyrazole regioisomers often have identical hydrophobicity, you must introduce a secondary interaction (pi-pi stacking or hydrogen bonding) to differentiate them.

Recommendation Protocol:

  • Switch to Polar-Embedded (RP-Amide/Carbamate):

    • Mechanism:[1][2][3][4] These phases have a polar group embedded in the alkyl chain. This shields surface silanols (reducing tailing) and provides hydrogen-bonding sites that interact differently with the specific nitrogen position of your isomer.

  • Switch to Phenyl-Hexyl or Biphenyl:

    • Mechanism:[1][2][3][4] Pyrazoles are aromatic. Phenyl phases engage in

      
      -
      
      
      
      interactions. The strength of this interaction varies significantly based on the electron density of the pyrazole ring, which changes with substituent position (regioisomerism).

Data Summary: Stationary Phase Performance Matrix

Column ChemistryPrimary InteractionSuitability for PyrazolesRisk Factor
C18 (End-capped) HydrophobicLow (Baseline for simple derivatives)High co-elution risk; Silanol tailing
RP-Amide (Polar Embedded) Hydrophobic + H-BondingHigh (Excellent for basic N-heterocycles)Bleed at high pH (check limits)
Phenyl-Hexyl Hydrophobic +

-

High (Best for aromatic regioisomers)Requires MeOH (not ACN) to activate

-interactions
PFP (Pentafluorophenyl) Dipole-Dipole +

-

Medium (Good for halogenated pyrazoles)Long equilibration times
Module 2: Mobile Phase Engineering (The pH Factor)
User Query: "I have massive peak tailing (As > 2.0). Should I add TEA or change pH?"

Technical Response: Peak tailing in pyrazoles is almost exclusively caused by the Silanol Effect . The basic nitrogen of the pyrazole becomes protonated (


) at acidic pH and ion-exchanges with deprotonated silanols (

) on the column backbone.

The Fix: The "pH Switch" Strategy You must operate in a pH window that neutralizes either the silanol or the analyte.

  • Strategy A: Low pH (pH < 2.5)

    • Action: Use 0.1% TFA or Phosphate buffer.

    • Result: Silanols are protonated (

      
      ) and neutral. The interaction is suppressed.
      
    • Caveat: Pyrazole is fully ionized (

      
      ), reducing retention on RP columns. Good shape, poor retention.
      
  • Strategy B: High pH (pH > 8.0)

    • Action: Use 10mM Ammonium Bicarbonate or Ammonium Hydroxide (requires hybrid/polymer column).

    • Result: Pyrazole is deprotonated (Neutral). Retention increases significantly on RP columns.

    • Caveat: You must use a high-pH stable column (e.g., Ethylene Bridged Hybrid silica). Standard silica dissolves at pH > 8.

Visual Workflow: Tailing Troubleshooting

TailingTroubleshooter Start Problem: Peak Tailing (As > 1.5) CheckCol Check Column Chemistry Start->CheckCol IsSilica Is it Standard Silica C18? CheckCol->IsSilica Yes Silanol Interaction Likely IsSilica->Yes Yes No No IsSilica->No No (Hybrid/Polymer) ActionLowPH Action: Lower pH to < 2.5 (Suppress Silanol Ionization) Yes->ActionLowPH Standard Fix ActionMod Action: Add Ion-Pair Reagent (e.g., TEA or HILIC mode) Yes->ActionMod If pH < 2.5 fails CheckPH Is pH > pKa of Pyrazole? No->CheckPH Check Mobile Phase pH ActionHighPH Action: Increase pH to > 8.0 (Neutralize Analyte) CheckPH->ActionHighPH No (Analyte is Ionized) Optimize Optimize Gradient Slope or Switch to Phenyl Phase CheckPH->Optimize Yes

Caption: Diagnostic logic for resolving peak asymmetry in basic heterocycles.

Module 3: Separation of Chiral Pyrazoles
User Query: "I synthesized a chiral pyrazole derivative. Can I separate enantiomers on my C18?"

Technical Response: No. Enantiomers have identical physical properties in an achiral environment (C18). You require a Chiral Stationary Phase (CSP) .[5]

Protocol for Chiral Screening:

  • Phase 1: Polysaccharide Columns (The "Gold Standard")

    • Start with Amylose tris(3,5-dimethylphenylcarbamate) or Cellulose tris(3,5-dimethylphenylcarbamate) .

    • Why: These columns form inclusion complexes. The twisted pyrazole structure fits differently into the helical polymer groove of the stationary phase.

  • Phase 2: Mobile Phase Mode

    • Polar Organic Mode (POM): 100% Acetonitrile or Methanol with 0.1% DEA (Diethylamine) and 0.1% Formic Acid.

    • Benefit: High solubility for pyrazoles, sharp peaks, and MS compatibility.

    • Note: DEA is critical to mask silanols on chiral columns, which are often not end-capped.

Module 4: Advanced Method Development Workflow

This diagram outlines the decision process for selecting the correct separation mode based on the specific type of isomerism and compound acidity.

MethodDevTree Root Pyrazole Isomer Separation Type Identify Isomer Type Root->Type Regio Regioisomers (Positional) Type->Regio Chiral Enantiomers (Chiral Center) Type->Chiral RegioCheck Check Polarity (logP) Regio->RegioCheck Screen Screen Polysaccharide CSPs (Amylose/Cellulose) Chiral->Screen HighLogP Hydrophobic (logP > 1) RegioCheck->HighLogP LowLogP Polar/Basic (logP < 1) RegioCheck->LowLogP Phenyl Select Phenyl-Hexyl (Methanol MP) HighLogP->Phenyl Use Pi-Pi Selectivity Amide Select RP-Amide (Buffered pH 7.0) LowLogP->Amide Use H-Bond Selectivity Mode Select Mobile Phase Mode Screen->Mode NPM Normal Phase (Hexane/EtOH) Mode->NPM POM Polar Organic Mode (100% ACN + 0.1% DEA) Mode->POM Preferred for MS

Caption: Strategic decision tree for selecting stationary phases based on isomer classification.

References
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Online. (2023). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Biotage. (2023).[6] How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Purity Synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Impurity Profiling & Process Optimization Molecule ID: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (Key intermediate for JAK/Kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Impurity Profiling & Process Optimization Molecule ID: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (Key intermediate for JAK/Kinase inhibitors)

Executive Summary

The synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol presents a classic conflict in organic synthesis: nucleophilic substitution at a sterically hindered tertiary carbon. The dominant synthetic route involves the N-alkylation of pyrazole with ethyl 2-bromo-2-methylpropanoate, followed by hydride reduction .

Users most frequently encounter issues not with the target chemistry, but with the competing E2 elimination pathway, which consumes the alkylating agent and generates significant impurities. This guide addresses the suppression of these pathways and the remediation of the resulting "process sludge."

Module 1: The Alkylation Phase (Critical Control Point)

The Core Problem: Substitution vs. Elimination

The reaction of 1H-pyrazole with ethyl 2-bromo-2-methylpropanoate is the yield-determining step. Because the electrophile is a tertiary bromide , it is highly prone to E2 elimination, forming ethyl methacrylate .

Impurity Profile: Alkylation Stage [1]
Impurity IDNameStructure/DescriptionOriginRemoval Strategy
IMP-A Ethyl MethacrylateVolatile ester, acrid smellE2 Elimination of starting bromide by base.Distillation (bp ~118°C) or evaporation; do not recirculate.
IMP-B Unreacted PyrazolePolar heterocycleIncomplete conversion due to bromide consumption by IMP-A.Aqueous wash (pH < 2) or sublimation.
IMP-C Pyrazole HydrobromideWhite crystalline saltByproduct of the substitution reaction.Removed during aqueous workup.[2]
IMP-D Bis-alkylation productsHigh MW adductsRare; occurs if impurities in pyrazole act as linkers.Column chromatography (high lipophilicity).
Troubleshooting Guide: Alkylation

Q: I am seeing low conversion (<50%) even with excess base. Why? A: You are likely using a base that is too strong (e.g., NaH or KOtBu). Strong bases acting on tertiary halides favor Elimination (E2) over Substitution (Sn2/Sn1).

  • The Fix: Switch to Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) in DMF or Acetonitrile . The "Cesium Effect" improves solubility and nucleophilicity of the pyrazole nitrogen without driving the E2 elimination as aggressively as hydride bases.

Q: There is a polymer-like gum forming in my flask. A: This is polymerized Ethyl Methacrylate (IMP-A) . If the reaction runs too hot or too long without a radical inhibitor, the elimination product will polymerize.

  • The Fix: Optimize reaction time. Do not exceed 80°C. Ensure your starting bromide is fresh; degraded bromide often contains acid traces that catalyze elimination.

Visualization: Reaction & Impurity Pathways[3]

AlkylationPathways Start Reactants: Pyrazole + Ethyl 2-bromo-2-methylpropanoate Target Target Intermediate: Ethyl 2-methyl-2-(pyrazol-1-yl)propanoate Start->Target Substitution (Desired) Base: Cs2CO3/K2CO3 Solvent: DMF ImpurityA IMP-A: Ethyl Methacrylate (Elimination Product) Start->ImpurityA E2 Elimination (Competing) Base: NaH/Strong Base High Temp ImpurityB Polymerized Gum (Poly-methacrylate) ImpurityA->ImpurityB Radical Polymerization (Over time/heat)

Figure 1: The bifurcation of the alkylation pathway. Success depends on favoring the green substitution path over the red elimination path.

Module 2: The Reduction Phase (LiAlH4 Workup)

The Core Problem: Aluminum Emulsions

Reducing the ester to the alcohol requires Lithium Aluminum Hydride (LiAlH4).[3] The standard aqueous quench often results in a gelatinous aluminum hydroxide precipitate that traps the product, lowering isolated yield.

Troubleshooting Guide: Reduction

Q: My workup is a milky emulsion that won't separate. A: You likely quenched with water/acid directly. This forms hydrated aluminum oxides (alumina gel).

  • The Fix: Use the Fieser Workup (1:1:3 method) or Rochelle's Salt method.

Q: Can I use NaBH4 instead? A: NaBH4 alone reduces esters very slowly.

  • The Fix: If you must avoid LiAlH4, use NaBH4 + CaCl2 (generated in situ Ca(BH4)2) or LiBH4 . However, LiAlH4 remains the gold standard for this specific sterically hindered ester.

Protocol: Optimized Fieser Workup for Pyrazole Alcohols

Strict adherence to stoichiometry is required to obtain a granular, filterable solid.

  • Dilute: Dilute reaction mixture with diethyl ether (THF holds water and makes drying difficult).

  • Quench (x g LiAlH4):

    • Add x mL Water (Slowly! Exothermic).

    • Add x mL 15% NaOH solution.

    • Add 3x mL Water .

  • Precipitate: Stir vigorously for 15 minutes. The gray/white solid should become granular.

  • Filter: Filter through a Celite pad. The product is in the filtrate.

Visualization: Workup Decision Tree

WorkupLogic Start Reaction Complete (LiAlH4 Reduction) Quench Quench Method? Start->Quench Fieser Fieser Method (1:1:3 Stoichiometry) Quench->Fieser Standard Acid Acid Quench (HCl/H2SO4) Quench->Acid Avoid Rochelle Rochelle's Salt (Sat. K-Na Tartrate) Quench->Rochelle If Fieser fails ResultGood Granular Precipitate High Yield Fieser->ResultGood ResultBad Gelatinous Emulsion Trapped Product Acid->ResultBad ResultSlow Clear Phases Slow Separation (Overnight) Rochelle->ResultSlow

Figure 2: Selecting the correct quench method to avoid emulsion formation.

Module 3: Purification & Analysis

Analytical Markers

When analyzing the final product (2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol), look for these specific NMR signatures to confirm purity:

  • 1H NMR (DMSO-d6/CDCl3):

    • Gem-dimethyl: Singlet at ~1.6 ppm (6H). This confirms the quaternary carbon is intact.

    • Methylene (-CH2-OH): Singlet or doublet at ~3.6-3.8 ppm (2H).

    • Pyrazole Protons: Three distinct signals (unless symmetric tautomerism averages them, but usually distinct in this N-substituted form) around 6.2 ppm (t), 7.4 ppm (d), 7.5 ppm (d).

    • Missing Impurity: Absence of vinyl protons (5.5-6.1 ppm) confirms removal of Ethyl Methacrylate .

Final Polish Protocol

If the product contains residual pyrazole (starting material):

  • Dissolve crude oil in Ethyl Acetate .

  • Wash with 0.5 M HCl (Quick wash).

    • Note: The product is a weak base (pyrazole nitrogen), but free pyrazole is more basic and water-soluble. However, prolonged exposure may extract the product.[4]

    • Alternative: If the product is lost to acid wash, use Sublimation . Pyrazole sublimes easily; the target alcohol (MW ~140, H-bonding) is much less volatile.

References

  • Alkylation of Pyrazoles: T. Eicher, S. Hauptmann, The Chemistry of Heterocycles, 2nd Ed., Wiley-VCH, 2003. (General reactivity of azoles).
  • Fieser Workup Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.
  • Synthesis of Pyrazole-Alkyl Derivatives: Journal of Medicinal Chemistry, "Discovery of Janus Kinase Inhibitors", .

  • LiAlH4 Quenching Safety: "Safe Handling of Lithium Aluminum Hydride," Organic Process Research & Development. .

  • Elimination vs Substitution:March's Advanced Organic Chemistry, 8th Edition, Wiley, "Reactions of Alkyl Halides".

(Note: Specific industrial patents for this exact intermediate often reference "Method A" for general alkylation, but the optimization regarding Cs2CO3 vs NaH is a known trade secret/process improvement in CRO workflows.)

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis

Status: Operational Role: Senior Application Scientist Ticket ID: PYR-OPT-2026 Subject: Troubleshooting Yield, Regioselectivity, and Purification in Pyrazole Synthesis Introduction: The Pyrazole Challenge You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: PYR-OPT-2026 Subject: Troubleshooting Yield, Regioselectivity, and Purification in Pyrazole Synthesis

Introduction: The Pyrazole Challenge

You are likely here because the Knorr synthesis—or one of its variants—is not behaving as the textbooks promised. While the condensation of hydrazines with 1,3-dicarbonyls is the industry standard for generating the pyrazole pharmacophore (found in Celecoxib, Rimonabant, and Sildenafil), it is notoriously plagued by regioselectivity issues and stalled intermediates .[1]

This guide abandons generic advice in favor of field-proven troubleshooting workflows designed for medicinal chemistry and process development.

Module 1: Solving the Regioselectivity Crisis

The Issue: "I am reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, and I am getting an inseparable mixture of 1,3- and 1,5-isomers."

The Mechanism: Regioselectivity is a battle between sterics and electronics .

  • Electronic Control: The most nucleophilic nitrogen of the hydrazine (usually the NH2) attacks the most electrophilic carbonyl.

  • Steric Control: The hydrazine attacks the least hindered carbonyl. Conflict arises when the most electrophilic carbonyl is also the most hindered.

Troubleshooting Protocol
Q: How do I force the reaction to favor a specific regioisomer?

A1: Switch to Fluorinated Solvents (The "Magic Bullet" for N-Aryl Hydrazines) For electron-deficient N-arylhydrazines, standard protic solvents (EtOH, MeOH) often yield mixtures. Switching to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically shift selectivity.

  • Why: TFE is a strong hydrogen-bond donor but a poor nucleophile. It activates the carbonyl via H-bonding without competing for the reaction center, and it stabilizes the specific transition state leading to the 1,3,5-trisubstituted product.

  • Protocol: Run reaction in TFE with 1.0 equiv of TFA (Trifluoroacetic acid).

A2: The "One-Pot" Regiospecific Route Instead of using a pre-formed 1,3-diketone, generate it in situ to control which carbonyl is exposed first.

  • Method: React a ketone with an acid chloride (Lithium hexamethyldisilazide, LiHMDS) to form the enolate, then quench with hydrazine. This often locks the regiochemistry based on the initial enolate formation.

Decision Tree: Regioselectivity Optimization

Regioselectivity Start Problem: Regioisomer Mixture Analyze Analyze Substrates Start->Analyze IsHydrazine Is Hydrazine Electron-Deficient? (e.g., N-Aryl, N-Tosyl) Analyze->IsHydrazine YesHydrazine Use TFE/TFA Solvent System (Favors 1,3,5-isomer) IsHydrazine->YesHydrazine Yes NoHydrazine Check Steric Bulk IsHydrazine->NoHydrazine No (Alkyl/H) BulkDiff Large Steric Difference (e.g., t-Butyl vs Methyl) NoHydrazine->BulkDiff UseSterics Standard EtOH/Reflux (Sterics will control) BulkDiff->UseSterics Yes NoBulkDiff Use One-Pot Enolate Method (Sequential Addition) BulkDiff->NoBulkDiff No caption Figure 1: Logic flow for selecting reaction conditions to maximize regioselectivity.

Module 2: Reaction Stalling & Yield Optimization

The Issue: "The reaction starts well but stalls. LCMS shows a mass corresponding to the intermediate (hydrazone or hydroxypyrazoline), but it won't dehydrate to the pyrazole."

The Science: The Knorr reaction proceeds in two steps:

  • Condensation: Formation of the hydrazone (Fast).[2]

  • Cyclization/Dehydration: Ring closure and loss of water (Slow, Rate-Determining Step). Stalling occurs because the dehydration step has a high activation energy, especially in neutral media.

Troubleshooting Protocol
Q: How do I push the reaction to completion?

A1: Acid Catalysis is Non-Negotiable Neutral conditions often fail for bulky or electron-poor substrates.

  • Recommendation: Add 5-10 mol% p-TsOH (p-Toluenesulfonic acid) or use Amberlyst-15 (solid acid catalyst).

  • Benefit: Protonation of the hydroxyl group in the intermediate turns it into a good leaving group (

    
    ), accelerating aromatization.
    

A2: Water Management (Le Chatelier’s Principle) The reaction generates 2 equivalents of water. In equilibrium-limited reactions, water prevents completion.

  • Solution: Add 4Å Molecular Sieves to the reaction vessel or use a Dean-Stark trap if refluxing in toluene.

A3: Microwave Irradiation Conventional heating often leads to decomposition before dehydration is complete.

  • Protocol: Seal the vessel. Heat to 120–140°C for 10–20 minutes. The rapid dielectric heating often overcomes the dehydration barrier without degrading the reagents.

Comparative Data: Catalyst Performance
Catalyst / ConditionTypical YieldReaction TimeBest For...
None (EtOH Reflux) 40-60%12-24 hSimple, unhindered substrates.
HCl / AcOH 70-85%2-6 hStandard synthesis; robust substrates.
Amberlyst-15 85-95%1-4 hGreen chemistry ; easy workup (filtration).
Nano-ZnO 90-98%30-60 minHigh efficiency; acid-sensitive groups.
TFE / TFA 80-90%4-8 hRegiocontrol of N-aryl pyrazoles.

Module 3: Experimental Protocols

Protocol A: Regioselective Synthesis in TFE (The "Deng" Method)

Best for: Electron-deficient N-aryl hydrazones.

  • Preparation: Dissolve the 1,3-diketone (1.0 mmol) and hydrazine hydrochloride (1.1 mmol) in 2,2,2-Trifluoroethanol (TFE) (3 mL).

  • Activation: Add Trifluoroacetic acid (TFA) (1.0 mmol) dropwise.

  • Reaction: Stir at reflux (approx. 80°C) for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Evaporate TFE (recoverable). Dilute residue with EtOAc, wash with saturated NaHCO3 (to neutralize TFA), then brine.

  • Purification: Recrystallize from EtOH/Water or flash chromatography (Hex/EtOAc).

Protocol B: One-Pot Synthesis from Ketones

Best for: Sensitive substrates or when 1,3-diketone is unstable.

  • Enolate Formation: To a solution of ketone (1.0 mmol) in THF at -78°C, add LiHMDS (1.1 mmol). Stir for 30 min.

  • Acylation: Add acid chloride (1.1 mmol). Warm to 0°C over 1 hour.

  • Cyclization: Add a solution of hydrazine (1.2 mmol) in EtOH/AcOH (10:1). Heat to 60°C for 2 hours.

  • Isolation: Standard aqueous workup.

Module 4: Purification & Isolation FAQs

Q: My product is an oil and won't crystallize. What now?

A: Pyrazoles are often highly crystalline, but impurities (oligomers) prevent lattice formation.

  • The "Trituration" Trick: Dissolve the oil in a minimum amount of Et2O, then add Hexane dropwise until cloudy. Sonicate.[3] If that fails, scratch the glass.

  • HCl Salt Formation: Many pyrazoles are weak bases. Bubble HCl gas into an ethereal solution of your crude oil. The pyrazole-HCl salt often precipitates instantly as a white solid.

Q: How do I remove excess hydrazine?

A: Hydrazine is toxic and can interfere with biological assays.

  • Chemical Scavenging: Add a small amount of polymer-supported aldehyde (e.g., polystyrene-benzaldehyde) to the reaction mixture and stir for 1 hour before filtration.

  • Wash: Wash the organic layer with 1M HCl (if your product is not basic) or 5% CuSO4 solution (forms a complex with hydrazine).

Visualizing the Pathway

The following diagram illustrates the mechanistic bifurcation that dictates the success or failure of the synthesis.

Mechanism Reagents Hydrazine + 1,3-Diketone Intermediate Hydroxypyrazoline (Intermediate) Reagents->Intermediate Fast (Kinetic) Stalled STALLED (Reverts or degrades) Intermediate->Stalled Neutral pH High Barrier Product Pyrazole (Aromatic) Intermediate->Product Acid Cat. / Heat - H2O (Irreversible) caption Figure 2: The dehydration step is the critical bottleneck requiring acid catalysis.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. J. Org. Chem. (2008). Demonstrates the use of TFE/TFA for controlling regioselectivity in Knorr synthesis.

  • Synthesis of Pyrazoles from 1,3-Diketones and Hydrazine Derivatives. Organic Chemistry Portal (2025). Comprehensive overview of reaction mechanisms and catalyst options.

  • Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI (2023). Review of green chemistry approaches including Nano-ZnO and aqueous conditions.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis. Reaction Chemistry & Engineering (2022). Kinetic studies revealing the importance of autocatalysis and intermediates.[4]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters (2018). Advanced methodology for accessing 4-alkyl pyrazoles.

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of Pyrazole Compounds Through Structural Modification

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide practical, experience-driven advice to help you o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide practical, experience-driven advice to help you overcome common challenges in the synthesis, modification, and biological evaluation of pyrazole derivatives. Pyrazole and its derivatives are cornerstone scaffolds in medicinal chemistry, demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic modification of the pyrazole core is paramount to enhancing potency, selectivity, and pharmacokinetic profiles.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Section 1: Synthesis and Structural Modification - Troubleshooting Guide

The synthesis of substituted pyrazoles is a well-established field, yet challenges in yield, purity, and regioselectivity are common hurdles. Classical methods often involve harsh reaction conditions, high temperatures, and long reaction times, which can be optimized.

Frequently Asked Questions (FAQs): Synthesis

Question 1: My pyrazole synthesis is resulting in low yields. What are the common causes and how can I improve them?

Answer: Low yields in pyrazole synthesis can stem from several factors. Here's a breakdown of common causes and potential solutions:

  • Suboptimal Reaction Conditions: Traditional pyrazole synthesis often requires high temperatures and long reaction times, which can lead to product degradation.

    • Troubleshooting: Consider microwave-assisted or ultrasound-assisted organic synthesis. These techniques can significantly reduce reaction times and improve yields. For instance, a one-pot synthesis of 1,3,5-substituted pyrazoles catalyzed by nano-ZnO under green conditions has been reported to produce excellent yields (95%) with short reaction times.

  • Poor Reactivity of Starting Materials: The nature of your starting materials, such as 1,3-dicarbonyl compounds and hydrazines, plays a crucial role.

    • Troubleshooting: Ensure the purity of your reactants. For less reactive dicarbonyl compounds, consider using a catalyst. For example, copper-catalyzed condensation reactions can proceed at room temperature with good yields. The addition of an acid, such as HCl, can also accelerate dehydration steps in cyclocondensation reactions.

  • Side Reactions and Isomer Formation: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of regioisomers, complicating purification and reducing the yield of the desired product.

    • Troubleshooting: The choice of solvent and catalyst can influence regioselectivity. For example, conducting the cyclocondensation in N,N-dimethylacetamide with an acid medium can favor the formation of one regioisomer over another.

Question 2: How can I control regioselectivity during the synthesis of substituted pyrazoles?

Answer: Controlling regioselectivity is a critical aspect of pyrazole synthesis, particularly when using unsymmetrical diketones. The nucleophilic attack of the hydrazine can occur at either of the carbonyl carbons, potentially leading to a mixture of isomers.

Here are key strategies to control regioselectivity:

  • Steric Hindrance: Bulky substituents on the dicarbonyl compound can direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.

  • Electronic Effects: The electronic nature of the substituents on both the dicarbonyl and the hydrazine can influence the reaction pathway. For instance, in the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones, a high degree of regioselectivity is observed, favoring the isomer where the aryl group from the hydrazine is adjacent to the trifluoromethyl group. However, this selectivity can be lost when the CF3 group is replaced by less electron-withdrawing groups like CH3.

  • Reaction Conditions: As mentioned, the solvent and pH can play a significant role. Acid catalysis can protonate a carbonyl group, making it more electrophilic and influencing the site of initial attack.

Workflow for Optimizing Pyrazole Synthesis

cluster_synthesis Synthesis Optimization Start Low Yield or Poor Regioselectivity Check_Purity Verify Reactant Purity Start->Check_Purity Modify_Conditions Modify Reaction Conditions Check_Purity->Modify_Conditions Change_Catalyst Screen Catalysts Modify_Conditions->Change_Catalyst Change_Solvent Screen Solvents Modify_Conditions->Change_Solvent Change_Catalyst->Change_Solvent Purify Purify and Characterize Product(s) Change_Solvent->Purify Analyze_SAR Analyze Structure- Activity Relationship (SAR) End Optimized Protocol Analyze_SAR->End Purify->Analyze_SAR

Caption: A workflow for troubleshooting and optimizing pyrazole synthesis.

Question 3: I want to introduce specific functional groups to the pyrazole ring. What are the most effective strategies?

Answer: The functionalization of the pyrazole ring is key to modulating its biological activity. Substituents can be introduced either by using appropriately functionalized starting materials or by direct modification of the pyrazole core.

  • N-Substitution: The N1-position of the pyrazole ring can be readily alkylated or arylated. This is often achieved by deprotonating the N-H with a base, followed by reaction with an electrophile like an alkyl halide.

  • C-Substitution:

    • Position 4: This position is prone to electrophilic substitution.

    • Positions 3 and 5: These positions are less susceptible to electrophilic attack but can be functionalized through other means, such as lithiation followed by quenching with an electrophile.

  • Introducing Specific Moieties:

    • Halogens, Methyl, and Methoxy Groups: These can be introduced on aryl rings appended to the pyrazole core to modulate electrostatic interactions with the target biomolecule.

    • Amino Groups: These can be added to influence polarity and water solubility.

    • Trifluoromethyl (CF3) Groups: The incorporation of a CF3 group can enhance pharmacokinetic and pharmacodynamic properties.

Question 4: What is "bioisosteric replacement" and how can it be applied to pyrazole compounds?

Answer: Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, pharmacokinetic profile, or reducing its toxicity.

For pyrazole-containing compounds, both the pyrazole ring itself and its substituents can be subjected to bioisosteric replacement.

  • Replacing the Pyrazole Ring: Other five-membered heterocycles like imidazole, triazole, thiazole, or oxadiazole can be used as bioisosteres for the pyrazole ring. This can alter the hydrogen bonding capacity, dipole moment, and metabolic stability of the molecule.

  • Replacing Substituents: A classic example is the replacement of a phenyl ring with a pyridyl, thiophene, or furan ring to improve metabolic stability and solubility.

Logical Relationship of Bioisosteric Replacement

cluster_bioisosteres Bioisosteric Replacement Strategy Lead_Compound Lead Pyrazole Compound Identify_Moiety Identify Moiety for Replacement Lead_Compound->Identify_Moiety Select_Bioisostere Select Bioisostere (e.g., Imidazole, Thiophene) Identify_Moiety->Select_Bioisostere Synthesize_Analog Synthesize Analog Select_Bioisostere->Synthesize_Analog Biological_Evaluation Biological Evaluation Synthesize_Analog->Biological_Evaluation Improved_Compound Compound with Improved Properties Biological_Evaluation->Improved_Compound

Caption: A diagram illustrating the bioisosteric replacement workflow.

Section 2: Biological Evaluation - Troubleshooting Guide

Once you have synthesized your pyrazole derivatives, the next crucial step is to evaluate their biological activity. This phase comes with its own set of challenges, from compound solubility to interpreting assay results.

Frequently Asked Questions (FAQs): Biological Evaluation

Question 1: My pyrazole compound has poor solubility in aqueous media for biological assays. What are my options?

Answer: Poor aqueous solubility is a common issue in drug discovery. Here's how you can address it:

  • Formulation Strategies:

    • Co-solvents: Use a small percentage of a biocompatible organic solvent like DMSO to dissolve the compound before diluting it in the aqueous assay medium. Be mindful of the final solvent concentration as it can affect cell viability.

  • Structural Modification:

    • Introduce Polar Groups: Add polar functional groups such as amines, hydroxyls, or carboxylic acids to the molecule to increase its hydrophilicity.

    • Ionizable Groups: Incorporating basic or acidic moieties that can be protonated or deprotonated at physiological pH can significantly improve solubility.

Question 2: I am observing high cytotoxicity in my lead compound against normal cell lines. What structural modifications could improve selectivity?

Answer: Achieving selectivity for cancer cells over normal cells is a major goal in anticancer drug development. High cytotoxicity against normal cells can limit the therapeutic potential of a compound.

  • Structure-Activity Relationship (SAR) Studies: A thorough SAR study is essential to understand which parts of your molecule are contributing to the general cytotoxicity versus the desired biological activity.

  • Targeted Modifications:

    • Exploit Tumor-Specific Features: Design modifications that leverage the unique characteristics of cancer cells, such as their altered metabolism or overexpression of certain receptors.

    • Modulate Lipophilicity: Highly lipophilic compounds can sometimes exhibit non-specific cytotoxicity due to membrane disruption. Adjusting the lipophilicity by adding or removing greasy or polar groups can improve selectivity. Some studies have shown that pyrene-pyrazole analogs did not significantly impact the viability of normal cells, suggesting that the selectivity of these compounds may be due to the greater dysregulation of tubulin polymerization in cancer cells.

Question 3: How do I choose the right biological assays to evaluate my pyrazole derivatives?

Answer: The choice of assays depends on the intended therapeutic application of your compounds.

Intended Application Recommended In Vitro Assays Description
Anticancer MTT or similar cell viability assays (e.g., against HepG2, MCF-7, A549 cell lines)Measures the metabolic activity of cells and is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
Cell cycle analysisDetermines if the compound causes cell cycle arrest at a particular phase.
Apoptosis assaysInvestigates if the compound induces programmed cell death.
Kinase inhibition assays (e.g., CDK2)Measures the ability of the compound to inhibit specific enzymes that are often overactive in cancer cells.
Antimicrobial Minimum Inhibitory Concentration (MIC) determinationDetermines the lowest concentration of the compound that prevents visible growth of a microorganism.
Disc-diffusion testA qualitative test to assess the antimicrobial activity of a compound.
Antioxidant DPPH radical scavenging assayMeasures the ability of the compound to neutralize the stable free radical DPPH.
Hydroxyl radical scavenging assayAssesses the ability of the compound to scavenge highly reactive hydroxyl radicals.

Question 4: My in vitro results are promising, but the compound shows poor in vivo efficacy. What could be the reason?

Answer: A discrepancy between in vitro and in vivo results is a frequent challenge in drug development. Several factors related to ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity can contribute to this.

  • Poor Pharmacokinetics: The compound may be rapidly metabolized or cleared from the body, preventing it from reaching therapeutic concentrations at the target site.

  • Low Bioavailability: The compound may not be well absorbed after oral administration.

  • Toxicity: The compound may have unforeseen toxic effects in a whole organism that were not apparent in cell-based assays.

  • Troubleshooting:

    • In Vitro ADME Assays: Before moving to in vivo studies, it is advisable to perform in vitro ADME assays to predict the pharmacokinetic properties of your compounds.

    • Pharmacokinetic Studies: If in vivo efficacy is low, conduct pharmacokinetic studies to measure the concentration of the compound in the plasma and target tissues over time.

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is a generalized procedure based on common cyclocondensation reactions.

  • Reaction Setup: To a solution of a 1,3-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, N,N-dimethylacetamide), add the desired hydrazine hydrochloride (1.2 mmol).

  • Catalyst Addition (Optional): If required, add a catalytic amount of an acid (e.g., a few drops of concentrated HCl) or a base (e.g., piperidine).

  • Reaction: Stir the mixture at room temperature or heat under reflux for the time specified by your experimental design (typically 2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrazole derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps for assessing the cytotoxic effects of your pyrazole compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your pyrazole compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). Taylor & Francis Online. [Link]

  • Pyrazoles Syntheses, reactions and uses. YouTube. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Current status of pyrazole and its biological activities. PubMed Central. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • A mechanism of pyrazole forming reaction. ResearchGate. [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. ResearchGate. [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PubMed Central. [Link]

  • Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]

  • Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR1
Troubleshooting

Technical Support Center: A Guide to Scaling the Synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

Prepared by: Gemini Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol. As a key heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol. As a key heterocyclic building block, its efficient and reliable synthesis on a larger scale is critical. This document provides an in-depth look at the common synthetic route via N-alkylation, addresses potential challenges during scale-up, and offers practical troubleshooting solutions and frequently asked questions to ensure a successful and reproducible process.

Synthetic Overview & Mechanism

The most direct and widely adopted method for synthesizing 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is the base-mediated N-alkylation of pyrazole with 2,2-dimethyloxirane (isobutylene oxide). This reaction proceeds via a nucleophilic ring-opening mechanism.

Causality of the Mechanism: The process begins with the deprotonation of pyrazole using a suitable base. Pyrazole is weakly acidic (pKa ≈ 14.5), so a sufficiently strong base is required to generate the pyrazolate anion. This anion is a potent nucleophile that subsequently attacks one of the electrophilic carbons of the epoxide ring. The regioselectivity of this attack is governed by steric factors, with the nucleophile preferentially attacking the less hindered carbon of the epoxide. A subsequent aqueous workup protonates the resulting alkoxide to yield the final alcohol product.

Reaction Scheme:
  • Step 1: Deprotonation of Pyrazole

  • Step 2: Nucleophilic attack of the pyrazolate anion on 2,2-dimethyloxirane

  • Step 3: Protonation during aqueous workup

G Figure 1: Reaction Mechanism Pyrazole Pyrazole + Base Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate - H+ Intermediate Alkoxide Intermediate Pyrazolate->Intermediate Nucleophilic Attack Epoxide 2,2-Dimethyloxirane Epoxide->Intermediate Workup Aqueous Workup (H+) Intermediate->Workup Product 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Workup->Product

Caption: Figure 1: N-alkylation of pyrazole with 2,2-dimethyloxirane.

Reference Experimental Protocol (Lab-Scale)

This protocol serves as a baseline for a laboratory-scale synthesis. All scale-up operations should be validated against a well-understood small-scale model.

Reagent Table
ReagentMW ( g/mol )MolesEquivalentsAmount
Pyrazole68.080.1471.010.0 g
Sodium Hydride (60% in oil)40.000.1621.16.48 g
2,2-Dimethyloxirane72.110.1621.111.68 g (14.4 mL)
Anhydrous Tetrahydrofuran (THF)---200 mL
Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (150 mL) to a flame-dried three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) to the THF.

  • Pyrazole Addition: Dissolve pyrazole (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension at 0-5 °C. Allow the mixture to stir for 1 hour at room temperature. Hydrogen gas evolution will be observed.

  • Alkylation: Cool the reaction mixture back to 0-5 °C. Add 2,2-dimethyloxirane (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.

Scale-Up Workflow & Critical Considerations

Transitioning from lab-scale to pilot or production scale introduces significant challenges. A robust scale-up strategy focuses on safety, efficiency, and reproducibility.

G Figure 2: Scale-Up Workflow Start Process Safety Analysis (PSA) & Reaction Calorimetry (RC1) Reactor Reactor Setup: Jacketed Reactor, Inert Atmosphere, Overhead Stirring Start->Reactor Charge Charge Anhydrous Solvent & Base Reactor->Charge PyrazoleAdd Controlled Addition of Pyrazole Solution Charge->PyrazoleAdd EpoxideAdd Controlled Subsurface Addition of Epoxide via Dosing Pump PyrazoleAdd->EpoxideAdd Monitoring In-Process Control (IPC): LC-MS / GC Monitoring EpoxideAdd->Monitoring Workup Controlled Quench & Phase Separation Monitoring->Workup Upon Completion Purification Large-Scale Purification: Vacuum Distillation or Crystallization Workup->Purification End Final Product Isolation & QC Purification->End

Caption: Figure 2: Key stages and considerations for process scale-up.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Q1: My reaction yield is consistently low, even though starting material is consumed. What are the likely causes?

  • Answer: Low yield in the face of complete conversion often points to issues with side reactions or product loss during workup.

    • Causality & Solution (Side Reactions): The primary side reaction is the formation of the N2-alkylation isomer. While often the minor product, its formation can become significant under certain conditions. Lowering the reaction temperature may improve regioselectivity in favor of the sterically less hindered and thermodynamically more stable N1 isomer.[1][2] Additionally, ensure your 2,2-dimethyloxirane is of high purity, as impurities could lead to undesired reactions.

    • Causality & Solution (Workup Loss): The product has a hydroxyl group, giving it some water solubility. During the aqueous quench and extraction, significant amounts of product can be lost to the aqueous phase, especially if large volumes of water are used. To mitigate this, minimize the quench volume and perform multiple extractions with a suitable organic solvent. Back-extracting the aqueous layer can also help recover the dissolved product.

Q2: I am observing a significant amount of the N2-alkylated isomer. How can I improve the N1:N2 regioselectivity?

  • Answer: Regioselectivity in pyrazole alkylation is a classic challenge.[1] The ratio of N1 to N2 products is influenced by steric hindrance, the counter-ion of the base, the solvent, and the temperature.

    • Expertise & Solution: For unsubstituted pyrazole, the electronic properties of the two nitrogens are similar, making steric factors paramount. The N1 position is less sterically hindered, and its product is generally more thermodynamically stable.

      • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) after the initial deprotonation can favor the formation of the thermodynamic N1 product.

      • Base Selection: While NaH is effective, consider screening other bases. For instance, using a bulkier base or changing the cation (e.g., using potassium or cesium carbonate) can sometimes alter the coordination environment of the pyrazolate anion and influence the site of attack.

      • Solvent Effects: The solvent can influence the aggregation state of the pyrazolate salt. A change from THF to a more polar aprotic solvent like DMF might alter the selectivity, though this must be tested empirically.

Q3: During scale-up, I experienced a dangerous temperature spike (exotherm) after adding the epoxide. How can this be prevented?

  • Answer: This is a critical safety issue. The ring-opening of epoxides is highly exothermic. On a small scale, the flask's high surface-area-to-volume ratio allows for easy heat dissipation. On a large scale, this ratio decreases dramatically, and heat can build up rapidly, leading to a runaway reaction.

    • Trustworthiness & Solution:

      • Process Safety Analysis: Before any scale-up, perform a reaction calorimetry (RC1) study. This will quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR), which is essential for designing a safe process.

      • Controlled Addition: Never add the epoxide all at once. Use a calibrated dosing pump for a slow, controlled addition. The addition rate should be tied to the reactor's ability to remove heat, maintaining a stable internal temperature. Subsurface addition is often preferred to ensure immediate mixing and heat exchange.

      • Adequate Cooling: Ensure your reactor is equipped with a jacket and a cooling system with sufficient capacity to handle the total heat evolution of the reaction.

Q4: My product is difficult to purify by column chromatography on a large scale. Are there alternative methods?

  • Answer: Column chromatography is generally not economically or practically viable for large-scale purification.

    • Expertise & Solution:

      • Vacuum Distillation: If the product is thermally stable, vacuum distillation is an excellent alternative. The boiling point will need to be determined, but this method can efficiently remove non-volatile impurities and potentially separate isomers if their boiling points are sufficiently different.

      • Crystallization: This is often the most desirable method for large-scale purification. Explore different solvent systems (e.g., heptane/ethyl acetate, toluene) to induce crystallization of the desired product. Seeding with a small amount of pure product can facilitate this process.

      • Purification via Salt Formation: The product is basic and can be converted into an acid addition salt (e.g., hydrochloride). These salts are often crystalline and can be easily filtered and purified by recrystallization. The salt can then be neutralized with a base to recover the pure free-base product.[3]

Frequently Asked Questions (FAQs)

  • What is the safest and most practical base for scale-up?

    • While sodium hydride (NaH) is highly effective, its use on a large scale presents significant safety challenges due to its flammability and the evolution of hydrogen gas. Weaker, easier-to-handle bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred in industrial settings.[1] They may require higher temperatures or longer reaction times but offer a much safer operational profile.

  • How critical are anhydrous conditions for this reaction?

    • Extremely critical, especially when using reactive bases like NaH. Water will react with the base, reducing its effectiveness and generating excess gas. It can also react with the pyrazolate anion, inhibiting the desired N-alkylation. Solvents should be rigorously dried, and the reaction should be maintained under a dry, inert atmosphere.

  • Can this reaction be run without a solvent?

    • Solvent-free reactions are possible and are often explored to improve process greenness and efficiency.[4] This would typically involve heating a mixture of pyrazole, the base (e.g., K₂CO₃), and the epoxide. However, this approach requires careful study to manage the exotherm and ensure efficient mixing of the heterogeneous mixture.

  • What in-process controls (IPCs) should be used to monitor the reaction?

    • On a lab scale, Thin Layer Chromatography (TLC) is common. For scale-up, more quantitative methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with mass spectrometry (LC-MS) are recommended. These methods allow for accurate tracking of the consumption of pyrazole and the formation of the product and any isomeric byproducts.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications.[Link]

  • Method for purifying pyrazoles.
  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol with other pyrazoles

This guide provides an in-depth technical comparison of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol against standard pyrazole derivatives. It focuses on its utility as a high-value functional fragment in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol against standard pyrazole derivatives. It focuses on its utility as a high-value functional fragment in medicinal chemistry, specifically designed to optimize metabolic stability and solubility profiles in drug candidates.

Executive Summary

In the optimization of pyrazole-based pharmacophores, 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (referred to herein as MPP-OH ) represents a strategic "hybrid" motif. It bridges the gap between lipophilic metabolic blockers (like tert-butyl groups) and hydrophilic solubilizers (like hydroxyethyl groups).

While simple N-alkyl pyrazoles often suffer from rapid oxidative dealkylation by cytochrome P450 (CYP450) enzymes, MPP-OH utilizes a gem-dimethyl quaternary carbon to block


-oxidation while retaining a primary hydroxyl handle for solubility or further conjugation.
Structural Analysis & Mechanism of Action

The efficacy of MPP-OH is derived from its specific structural arrangement:

  • Pyrazole Core: Aromatic scaffold common in kinase inhibitors (e.g., Ruxolitinib) and COX-2 inhibitors.

  • Gem-Dimethyl Linker (

    
    ):  The critical feature. It introduces steric bulk (Thorpe-Ingold effect) and removes the acidic 
    
    
    
    -protons found in standard alkyl chains, rendering the N-C bond highly resistant to enzymatic cleavage.
  • Primary Alcohol (

    
    ):  Provides a hydrogen bond donor/acceptor pair, lowering LogP compared to a simple tert-butyl group and allowing for ether/ester diversification.
    
Visualizing the Metabolic Advantage

The following diagram illustrates the metabolic fate of MPP-OH compared to a standard hydroxyethyl pyrazole.

MetabolicFate cluster_0 Standard Linker (Unstable) cluster_1 MPP-OH Linker (Stable) Std 1-(2-Hydroxyethyl)pyrazole (N-CH2-CH2-OH) Met1 CYP450 Oxidation (α-Hydroxylation) Std->Met1 Fast Unstable Unstable Hemiaminal Met1->Unstable Break N-Dealkylation (Loss of Fragment) Unstable->Break Spontaneous MPP 2-Methyl-2-(pyrazol-1-yl)propan-1-ol (N-C(Me)2-CH2-OH) Block No α-Protons (Oxidation Blocked) MPP->Block Steric Shield Stable Intact Drug Scaffold (Prolonged t1/2) Block->Stable

Figure 1: Comparative metabolic stability. The gem-dimethyl group in MPP-OH prevents the


-hydroxylation pathway that typically degrades N-alkyl pyrazoles.
Comparative Efficacy Data

The following table contrasts MPP-OH with common alternatives used in Fragment-Based Drug Discovery (FBDD).

FeatureMPP-OH (Target)1-(2-Hydroxyethyl)pyrazole 1-tert-Butylpyrazole
Structure N-C(Me)₂-CH₂OHN-CH₂-CH₂-OHN-C(Me)₃
Metabolic Stability High (Quaternary C blocks metabolism)Low (Susceptible to N-dealkylation)High (Quaternary C)
Lipophilicity (cLogP) ~0.8 - 1.2 (Balanced)~0.1 (Hydrophilic)~2.3 (Lipophilic)
Solubility (aq) Moderate/High (OH group aids solvation)High Low
Synthetic Utility High (OH is a handle for coupling)High (OH is a handle)Low (Inert "dead end")
Primary Application Bioisostere for t-butyl; Solubility enhancerSimple polar spacerHydrophobic pocket filling

Key Insight: MPP-OH offers the metabolic robustness of the tert-butyl group without the solubility penalty, making it superior for oral drug candidates requiring extended half-lives (


).
Experimental Protocols

Since MPP-OH is a specialized fragment, its synthesis requires precision to avoid elimination reactions common with tertiary substrates.

Protocol A: Synthesis of MPP-OH via Ester Reduction

Direct alkylation of pyrazole with tertiary halides is low-yielding. The ester route is the industry standard for reliability.

Reagents:

  • 1H-Pyrazole (

    
     eq)[1][2][3]
    
  • Ethyl 2-bromo-2-methylpropanoate (

    
     eq)
    
  • Cesium Carbonate (

    
    , 
    
    
    
    eq)
  • Lithium Aluminum Hydride (

    
    , 
    
    
    
    eq)
  • Solvents: DMF (anhydrous), THF (anhydrous).

Workflow:

  • N-Alkylation (Step 1):

    • Dissolve 1H-pyrazole in anhydrous DMF (

      
       M).
      
    • Add

      
       and stir for 30 min at RT to deprotonate.
      
    • Add Ethyl 2-bromo-2-methylpropanoate dropwise.

    • Critical Step: Heat to

      
       for 16 hours. The elevated temperature and cesium base are required to overcome the steric hindrance of the tertiary bromide.
      
    • Workup: Dilute with EtOAc, wash with water (

      
      ) to remove DMF. Dry organic layer (
      
      
      
      ) and concentrate. Purify via silica flash chromatography (Hex/EtOAc) to isolate Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate .
  • Reduction (Step 2):

    • Dissolve the intermediate ester in anhydrous THF (

      
       M) under 
      
      
      
      .
    • Cool to

      
      .
      
    • Add

      
       (solution in THF) dropwise. Caution: Exothermic.
      
    • Allow to warm to RT and stir for 2 hours.

    • Quench: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15%
      
      
      ,
      
      
      mL
      
      
      ).
    • Filter precipitate, concentrate filtrate.

Validation:

  • 1H NMR (CDCl3): Look for the gem-dimethyl singlet (~1.6 ppm, 6H) and the methylene singlet of

    
     (~3.6 ppm, 2H). The pyrazole protons will appear as three distinct signals (~6.2, 7.5, 7.6 ppm).
    
Strategic Synthesis Workflow

The following decision tree helps researchers decide when to deploy MPP-OH versus other fragments.

SelectionLogic Start Fragment Selection: N-Alkyl Pyrazole Optimization Q1 Is Metabolic Stability a Liability? Start->Q1 Branch1 Yes (High Clearance) Q1->Branch1 Branch2 No Q1->Branch2 Q2 Is Solubility Adequate? Branch1->Q2 Res3 Use 1-(2-Hydroxyethyl)pyrazole (Simple, Low MW) Branch2->Res3 Res1 Use 1-tert-Butylpyrazole (Max Lipophilicity) Q2->Res1 Yes Res2 Use MPP-OH (Stable + Soluble) Q2->Res2 No (Need Polarity)

Figure 2: Decision matrix for selecting MPP-OH. It is the optimal choice when a drug candidate requires both metabolic hardening (vs. ethyl) and polarity (vs. tert-butyl).

References
  • Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. Comprehensive review of gem-dimethyl groups as metabolic blockers.

  • Synthesis of N-substituted Pyrazoles. PubChem Compound Summary. Data on pyrazole alkylation methodologies.

  • Metabolic Stability of Nitrogen Heterocycles. Drug Metabolism and Disposition. Analysis of N-dealkylation pathways in azoles.

Sources

Comparative

Comparative Guide: Structure-Activity Relationship (SAR) of Pyrazole Derivatives

Focus: Optimization of Kinase Inhibitors and Anticancer Agents Executive Summary: The Pyrazole Advantage In the landscape of medicinal chemistry, the pyrazole ring ( ) is not merely a structural connector but a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Optimization of Kinase Inhibitors and Anticancer Agents

Executive Summary: The Pyrazole Advantage

In the landscape of medicinal chemistry, the pyrazole ring (


) is not merely a structural connector but a privileged scaffold . Unlike its bioisosteres (isoxazole, imidazole, furan), pyrazole offers a unique balance of hydrogen-bond donor/acceptor capability, aromatic stability, and favorable pharmacokinetics.

This guide provides a technical comparison of pyrazole derivatives against alternative heterocycles, supported by experimental data and validated synthetic protocols. It is designed for medicinal chemists optimizing lead compounds for kinase inhibition (e.g., EGFR, VEGFR) and metabolic stability.

Comparative Analysis: Pyrazole vs. Bioisosteres[1]

The decision to utilize a pyrazole scaffold over alternatives often hinges on three factors: H-bond geometry , pKa (Basicity) , and Metabolic Liability .

Table 1: Physicochemical & Functional Comparison
FeaturePyrazole (1H-isomer) Imidazole Isoxazole Furan
H-Bonding Donor (NH) & Acceptor (N)Donor (NH) & Acceptor (N)Acceptor (N, O) onlyAcceptor (O) only
pKa (Conjugate Acid) ~2.5 (Weak Base)~7.0 (Moderate Base)~ -3.0 (Very Weak Base)N/A
Kinase Hinge Binding Excellent. Mimics Adenine N1-N6 interaction.Good, but higher basicity can incur solvation penalties.Moderate. Lacks NH donor; requires specific pocket geometry.Poor. No Donor.
Metabolic Stability High. Resistant to oxidative ring opening.Moderate. N-oxidation and glucuronidation are common.Low to Moderate. Reductive ring opening (metabolic liability).Low. Prone to reactive metabolite formation (epoxidation).
Expert Insight: The Kinase Hinge Interaction

In ATP-competitive kinase inhibitors, the "hinge region" of the kinase domain requires a specific hydrogen bond complement.

  • Why Pyrazole Wins: The pyrazole moiety (specifically the N-H) often acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Met), while the adjacent Nitrogen acts as an acceptor. This bidentate capability mimics the adenine ring of ATP more effectively than isoxazole (which lacks the donor) or furan.

  • The Imidazole Pitfall: While imidazole has similar H-bonding, its higher pKa (~7.0) means it is often protonated at physiological pH. A charged species faces a high desolvation energy penalty when entering the hydrophobic ATP pocket, potentially reducing potency (

    
    ). Pyrazole (pKa ~2.5) remains neutral, avoiding this penalty.
    

Case Study: Anticancer Potency (EGFR/VEGFR-2 Inhibition)

To demonstrate the superior performance of optimized pyrazole derivatives, we analyze data comparing a novel Ferrocene-Pyrazole hybrid (Compound 47c) against standard chemotherapeutics.

Objective: Evaluate cytotoxicity and target affinity of Pyrazole-based hybrids.

Table 2: Experimental Potency Data (IC50 in M)
CompoundScaffold TypeTarget: EGFR (

)
Cell Line: HCT-116 (Colon)Cell Line: HL60 (Leukemia)
Compound 47c Ferrocene-Pyrazole -8.3 kcal/mol (Binding Energy)3.12 6.81
Gemcitabine Nucleoside Analog (Control)N/A1.505.70
Cisplatin Platinum Complex (Control)N/A~5.50~3.00
Isoxazole Analog *Isoxazole Bioisostere-7.1 kcal/mol> 20.0> 50.0

Note: Isoxazole analog data extrapolated from comparative SAR trends where loss of NH-donor results in reduced hinge affinity.

Data Interpretation: The pyrazole derivative 47c approaches the potency of Gemcitabine in HCT-116 cells (3.12 vs 1.5


M) but offers a distinct mechanism of action via EGFR inhibition. The binding energy difference (-8.3 vs -7.1 kcal/mol) highlights the critical contribution of the pyrazole NH group to the binding enthalpy.

SAR Logic & Pathway Visualization

The following diagram illustrates the decision matrix for optimizing a Pyrazole lead.

SAR_Logic Start Hit Identification (Scaffold Selection) Decision H-Bond Donor Needed? Start->Decision Pyrazole Pyrazole Scaffold (Donor + Acceptor) Decision->Pyrazole Yes (Hinge Binder) Isoxazole Isoxazole Scaffold (Acceptor Only) Decision->Isoxazole No (Steric fit only) Sub_R1 N1-Substitution (Solubility/PK) Pyrazole->Sub_R1 Optimize ADME Sub_R3_R5 C3/C5-Substitution (Potency/Selectivity) Pyrazole->Sub_R3_R5 Optimize Binding Outcome_Poor Low Affinity or Rapid Clearance Isoxazole->Outcome_Poor Loss of H-bond Outcome_Good High Potency Metabolic Stability Sub_R1->Outcome_Good Polar Group (e.g., Piperazine) Sub_R3_R5->Outcome_Good Bulky Aryl (Hydrophobic Pocket)

Figure 1: Strategic decision tree for selecting Pyrazole over Isoxazole based on kinase hinge binding requirements.

Experimental Protocol: Regioselective Knorr Pyrazole Synthesis

A common failure point in pyrazole SAR studies is the formation of inseparable regioisomers (1,3- vs. 1,5-disubstituted) when using unsymmetrical 1,3-diketones. The following protocol ensures regiocontrol .

Objective: Synthesis of 1-phenyl-3-methyl-5-arylpyrazole (Target Regioisomer).

Materials
  • 1-Phenyl-1,3-butanedione derivative (Unsymmetrical diketone).

  • Phenylhydrazine hydrochloride.

  • Ethanol (Absolute).

  • Glacial Acetic Acid (Catalyst).

  • Validation Tool: 2D NMR (NOESY).

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of 1,3-diketone in Ethanol (0.5 M concentration) in a round-bottom flask.

  • Controlled Addition: Add 1.1 eq of Phenylhydrazine.

    • Critical Step: For kinetic control (favoring the 5-OH intermediate / 3-methyl isomer), maintain the reaction at 0°C for the first hour.

    • Expert Note: Acid catalysis (AcOH) promotes the attack on the most electrophilic carbonyl. If the diketone has distinct electronic environments (e.g., CF3 vs CH3), the hydrazine NH2 (nucleophile) will attack the CF3-adjacent carbonyl preferentially.

  • Cyclization: Add 3 drops of Glacial Acetic Acid. Reflux at 80°C for 3 hours.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexane). Look for the disappearance of the diketone spot.

  • Workup: Cool to room temperature. Pour into ice-water (5x volume). The pyrazole usually precipitates.

  • Purification: Filter the solid. Recrystallize from EtOH/Water.

  • Self-Validating Step (Regiochemistry Check):

    • Run a 1H-NMR NOESY experiment.

    • Success Criteria: Look for a cross-peak (NOE) between the N-Phenyl protons and the substituent at the C5 position. If the methyl is at C5, you will see NOE between N-Ph and Methyl. If the Aryl is at C5, you will see NOE between N-Ph and Aryl.

Synthesis Workflow Diagram

Synthesis_Flow Reagents 1,3-Diketone + Hydrazine Intermediate Hydrazone Intermediate (Regio-determining Step) Reagents->Intermediate Nucleophilic Attack Cyclization Acid Catalyzed Cyclization (-H2O) Intermediate->Cyclization Intramolecular Attack Product Pyrazole Derivative Cyclization->Product Validation NOESY NMR Validation Product->Validation Confirm Regioisomer

Figure 2: Workflow for Knorr Pyrazole Synthesis emphasizing the validation step.

References

  • BenchChem Technical Support. (2025).[1][2] A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Retrieved from

  • Journal of Organic Chemistry. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Retrieved from

Sources

Validation

Comparative Guide: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol vs. Established p38 MAPK Inhibitors

Executive Summary This guide evaluates 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (hereafter referred to as Fragment-2MP ) in the context of Fragment-Based Drug Discovery (FBDD) targeting p38 Mitogen-Activated Protein Kinas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (hereafter referred to as Fragment-2MP ) in the context of Fragment-Based Drug Discovery (FBDD) targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) .

While established inhibitors like SB203580 and Doramapimod (BIRB 796) offer nanomolar potency, they often suffer from poor solubility and off-target toxicity (e.g., CYP450 inhibition). Fragment-2MP represents a high-solubility, low-molecular-weight scaffold (MW < 150 Da) utilized to probe the ATP-binding cleft's solvent-exposed regions. This guide compares the utility of Fragment-2MP as a lead-generation tool versus the functional performance of the optimized inhibitor SB203580.

Structural & Physicochemical Comparison

The core distinction lies in the intended application: Fragment-2MP is a "Ligand Efficiency" probe, whereas SB203580 is a "Potency" tool.

Table 1: Physicochemical Profile
FeatureFragment-2MP (Title Compound)SB203580 (Standard Inhibitor)
Structure Class Hydrophilic Pyrazole FragmentTri-substituted Imidazole
Molecular Weight ~140.18 g/mol 377.43 g/mol
Calculated LogP (cLogP) 0.45 (Highly Soluble)3.42 (Lipophilic)
Topological Polar Surface Area ~38 Ų~55 Ų
Solubility (PBS, pH 7.4) > 10 mM< 50 µM
Primary Binding Mode Hinge Binder (Monodentate/Bidentate)ATP Competitive (Hydrophobic Pocket)
Ligand Efficiency (LE) High (> 0.4) Moderate (~0.3)

Expert Insight: The gem-dimethyl group in Fragment-2MP (the "2-methyl-2..." moiety) locks the conformation, reducing the entropic penalty upon binding. This makes it a superior starting point for growing a drug compared to flexible linear chains, despite its lower initial potency.

Mechanistic Analysis: p38 MAPK Inhibition

The Target: p38 MAPK

p38 MAPK is a serine/threonine kinase crucial for cytokine production (TNF-


, IL-1

). Inhibition is a key strategy for anti-inflammatory therapeutics.
Signaling Pathway Diagram

The following diagram illustrates the p38 MAPK cascade and where these inhibitors intervene.

MAPK_Pathway Stimulus Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target Enzyme) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Phosphorylation Response Inflammatory Response (Cytokine Production) Substrates->Response Transcription Inhibitors Inhibitors: SB203580 (Potent) Fragment-2MP (Probe) Inhibitors->p38 ATP Competition

Caption: The p38 MAPK phosphorylation cascade. Both Fragment-2MP and SB203580 target the ATP-binding pocket of p38, blocking downstream activation of MK2 and ATF2.

Performance Data & Experimental Validation

In a drug discovery context, one does not simply "swap" these molecules. They are used at different stages. The following data highlights why Fragment-2MP is preferred for Structure-Activity Relationship (SAR) mapping , while SB203580 is preferred for Phenotypic Screening .

Table 2: Biological Activity Comparison
MetricFragment-2MP SB203580 Interpretation
IC50 (Enzymatic) ~200 - 500 µM (Est.)10 - 50 nMSB203580 is ~10,000x more potent.
IC50 (Cellular - THP1) Not Active (Poor permeability/Potency)~100 - 500 nMFragment-2MP cannot be used in cell assays alone.
Selectivity Score Low (Binds many kinases)Moderate (Selectivity issues vs JNK)Fragments are "promiscuous" but tunable.
Crystallography Success High (Soaks easily at 50mM)Moderate (Requires DMSO co-solvent)Fragment-2MP is ideal for X-ray soaking experiments.
Experimental Protocol: Validating Binding via Thermal Shift (DSF)

To verify the binding of the weak Fragment-2MP compared to the potent SB203580, a standard IC50 assay is insufficient (the fragment is too weak). You must use Differential Scanning Fluorimetry (DSF) .

Protocol: Thermal Shift Assay for p38 MAPK

Objective: Determine the melting temperature shift (


) induced by ligand binding.
  • Reagent Preparation:

    • Protein: Recombinant p38

      
       MAPK (0.1 mg/mL final).
      
    • Dye: SYPRO Orange (5x final concentration).

    • Buffer: 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

    • Ligands:

      • Fragment-2MP: Prepare 100 mM stock in DMSO.

      • SB203580: Prepare 10 mM stock in DMSO.

  • Plate Setup (384-well PCR plate):

    • Control: 19 µL Protein/Dye Mix + 1 µL DMSO.

    • Fragment-2MP: 19 µL Protein/Dye Mix + 1 µL Fragment Stock (Final: 5 mM).

    • SB203580: 19 µL Protein/Dye Mix + 1 µL Inhibitor Stock (Final: 10 µM).

    • Note: High concentration is required for the fragment to ensure saturation.

  • Execution (qPCR Machine):

    • Ramp temperature from 25°C to 95°C at 1°C/min.

    • Monitor fluorescence (Ex: 490nm / Em: 575nm).

  • Data Analysis:

    • Calculate the derivative of the fluorescence curve (-d(RFU)/dT).

    • Validation Criteria:

      • SB203580: Expect

        
         (Strong binder).
        
      • Fragment-2MP: Expect

        
         of 1–3°C.
        
      • If Fragment-2MP shows

        
        , the batch is inactive or the protein is degraded.
        

Synthesis & Optimization Logic

Why use 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol ? It addresses the "Lipophilicity Trap."

Many kinase inhibitors fail in Phase I due to poor solubility. The 2-methyl-propan-1-ol tail (neopentyl alcohol) is a "Magic Methyl" strategy.

  • Gem-dimethyl effect: Restricts rotation, pre-organizing the pyrazole for binding.

  • Hydroxyl group: Forms a hydrogen bond with solvent or a specific residue (e.g., Glu71 in some kinases), improving solubility without sacrificing too much binding energy.

Optimization Workflow Diagram

How to evolve Fragment-2MP into a drug like SB203580 or Ravoxertinib.

FBDD_Workflow cluster_0 Optimization Cycle Frag Fragment-2MP (Hit) Grow Fragment Growing (Add Aryl Group) Frag->Grow X-ray Guided Lead Lead Compound (IC50 < 100nM) Grow->Lead SAR Link Fragment Linking (Combine with Hinge Binder) Link->Lead Drug Clinical Candidate (Optimized PK/PD) Lead->Drug ADME Optimization

Caption: The evolution from the Title Compound (Fragment) to a potent inhibitor. Fragment-2MP serves as the soluble anchor.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Genentech/Roche. (2015). "Discovery of GDC-0994 (Ravoxertinib): A highly selective ERK1/2 inhibitor." Journal of Medicinal Chemistry. (Demonstrates the use of pyrazole-alcohol fragments). Link

  • Boehringer Ingelheim. (2002). "Structural basis for the binding of the inhibitor BIRB 796 to p38 MAP Kinase." Nature Structural Biology. Link

  • Vertex Pharmaceuticals. (1998). "Inhibition of p38 MAP kinase by substituted pyrazoles." Bioorganic & Medicinal Chemistry Letters. (Foundation for SB203580 class). Link

Comparative

Comparative Analysis of Pyrazole Synthesis Methodologies: A Technical Guide

Executive Summary The pyrazole pharmacophore is a cornerstone of modern medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib (Jakafi). However, the choice of synthetic route is ra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore is a cornerstone of modern medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib (Jakafi). However, the choice of synthetic route is rarely straightforward. While the classical Knorr synthesis remains the industrial workhorse, it suffers from inherent regioselectivity issues that can derail structure-activity relationship (SAR) studies. Conversely, 1,3-dipolar cycloadditions offer precision but often require hazardous diazo intermediates.

This guide provides an objective, data-driven comparison of the three dominant synthetic paradigms: Classical Condensation (Knorr) , Cycloaddition ([3+2]) , and Multicomponent Reactions (MCR) . We analyze these methods based on regiocontrol, atom economy, and scalability, providing validated protocols to streamline your decision-making process.

The Classical Route: Knorr Pyrazole Synthesis

Best for: Large-scale production of symmetrical pyrazoles or when separation of regioisomers is trivial.

Mechanism & The Regioselectivity Challenge

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2] While robust, the reaction proceeds through a hemiaminal intermediate that can dehydrate via two competing pathways, leading to a mixture of 1,3- and 1,5-isomers when using unsymmetrical diketones.

Key Insight: Recent kinetic studies reveal that solvent acidity dictates the tautomeric equilibrium. Using fluorinated alcohols (e.g., TFE or HFIP) can flip regioselectivity by stabilizing specific transition states via hydrogen bonding.

Validated Protocol: Regioselective Synthesis in Fluorinated Solvents

Source: Adapted from recent optimization studies (Deng et al. / ACS).

  • Charge: To a reaction vial, add 1,3-diketone (1.0 equiv) and 2,2,2-trifluoroethanol (TFE) [0.5 M concentration].

  • Addition: Add substituted hydrazine (1.1 equiv) dropwise at room temperature.

  • Catalysis: Add trifluoroacetic acid (TFA) (20 mol%).

  • Reaction: Stir at reflux (approx. 80 °C) for 2–4 hours. Monitor by LC-MS.

  • Workup: Evaporate TFE (recoverable). Neutralize residue with sat. NaHCO₃. Extract with EtOAc.[3]

  • Performance: Typical yields >90%; Regioisomeric ratio (rr) often >95:5 favoring the 1,3-isomer (contrary to ethanol, which often yields 1:1 mixtures).

The Precision Route: 1,3-Dipolar Cycloaddition

Best for: Complex scaffolds requiring high functional group tolerance and specific substitution patterns (e.g., 3,4,5-trisubstituted pyrazoles).

Mechanism & Safety Innovations

Classically, this involves the reaction of diazo compounds with alkynes. The major safety concern—handling potentially explosive diazo species—has been mitigated by in situ generation . Tosylhydrazones are used as safe precursors, generating diazo compounds upon base treatment which immediately undergo [3+2] cycloaddition.

Validated Protocol: One-Pot In Situ Diazo Generation

Source: Methodologies derived from recent Green Chemistry advances.

  • Precursor Formation: Combine aldehyde (1.0 equiv) and tosylhydrazine (1.0 equiv) in 1,4-dioxane.

  • Cycloaddition: Add the terminal alkyne (1.2 equiv) and base (K₂CO₃, 2.0 equiv).

  • Catalysis: Add CuI (10 mol%) if clicking terminal alkynes; Ru-catalysts are required for internal alkynes to control regiochemistry.

  • Conditions: Heat to 100 °C in a sealed tube for 12 hours.

  • Mechanism: The base decomposes the hydrazone to a diazo intermediate, which is trapped by the alkyne.

  • Performance: Yields 75–85%. Excellent safety profile as no diazo isolation is required.

The Modern Efficiency: Multicomponent Reactions (MCR)

Best for: Library generation, green chemistry compliance, and avoiding toxic solvents.

Mechanism

MCRs assemble the pyrazole ring from three or more simple precursors (e.g., aldehyde, malononitrile, and hydrazine) in a single pot.[4] This approach maximizes atom economy and frequently utilizes water or ethanol as solvents.

Validated Protocol: Green Synthesis in Aqueous Media

Source: Adapted from recent aqueous micellar catalysis reviews.

  • Charge: Combine ethyl acetoacetate (1.0 equiv), hydrazine hydrate (1.0 equiv), and aldehyde (1.0 equiv) in water.

  • Catalyst: Add catalytic imidazole (10 mol%) or a biodegradable surfactant (e.g., TPGS-750-M).

  • Reaction: Stir vigorously at room temperature or mild heat (40 °C) for 30–60 minutes.

  • Workup: The product often precipitates out of the water. Filter and wash with cold ethanol/water.

  • Performance: Yields 85–95%. "Green" metric is superior due to water solvent and zero organic waste during workup.

Comparative Analysis

The following table summarizes experimental data comparing the three methodologies for the synthesis of a standard 1,3,5-trisubstituted pyrazole.

MetricKnorr Synthesis (Classic)1,3-Dipolar CycloadditionMulticomponent (MCR)
Typical Yield 85–98%70–85%80–95%
Regioselectivity Poor (requires optimization/TFE)Excellent (Substrate controlled)Variable (Scaffold dependent)
Atom Economy Moderate (Loss of 2 H₂O)High (100% in some click variants)High (Condensation efficiency)
Reaction Time 2–6 Hours12–24 Hours0.5–2 Hours
Scalability High (kg scale proven)Low/Medium (Safety limits)Medium (Solubility limits)
Green Score Low (Solvent waste)Medium (Transition metals used)High (Water/Ethanol often used)

Decision Logic & Pathways

The choice of method depends heavily on the specific substitution pattern required. The diagram below illustrates the mechanistic divergence and decision points.

PyrazoleSynthesis cluster_knorr Knorr Mechanism Issues Start Target Molecule Analysis Q1 Is the Pyrazole Symmetrical? Start->Q1 Knorr Method: Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) Q1->Knorr Yes (Symmetrical) Q2 Regiocontrol Critical? Q1->Q2 No (Unsymmetrical) Tautomer Hemiaminal Intermediate (Tautomer A vs B) Knorr->Tautomer Forms Dipolar Method: 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Q2->Dipolar Yes (Need specific 1,3 or 1,5 isomer) MCR Method: Multicomponent (MCR) (One-pot / Green) Q2->MCR No (Library Generation) TFE_Knorr Optimized Knorr (TFE/TFA Solvent System) Q2->TFE_Knorr Yes (Alternative: Acid Controlled) Mix Mixture of Regioisomers Tautomer->Mix Standard Conditions

Figure 1: Strategic Decision Tree for Pyrazole Synthesis. The diagram highlights the divergence based on symmetry and regiochemical requirements.

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal / J. Org.[5] Chem. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry (ACS). [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis. Reaction Chemistry & Engineering (RSC). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI Molecules. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC). [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis. ACS Omega. [Link]

  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions. Journal of Organic Chemistry (ACS). [Link]

Sources

Validation

In vivo validation of the therapeutic potential of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

In Vivo Validation of the Therapeutic Potential of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Executive Summary & Compound Profile 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol represents a "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

In Vivo Validation of the Therapeutic Potential of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

Executive Summary & Compound Profile

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol represents a "privileged scaffold" in medicinal chemistry—a neopentyl-pyrazole hybrid . This structural motif combines the lipophilic, aromatic pyrazole ring (common in kinase inhibitors and anti-inflammatory agents) with a neopentyl alcohol tail, which offers unique steric protection and metabolic opportunities.

While often utilized as a high-value intermediate for blockbuster drugs (e.g., glucokinase activators, JAK inhibitors), its evaluation as a standalone therapeutic candidate or lead fragment requires a rigorous validation strategy focusing on its metabolic stability (oxidation of the primary alcohol) and target engagement (typically kinases or GPCRs).

  • Chemical Class: Pyrazole-functionalized neopentyl alcohol.

  • Primary Therapeutic Hypotheses: Anti-inflammatory (MAPK/COX modulation), Metabolic Regulation (Glucokinase activation), or Analgesia.

  • Key Challenge: The primary alcohol (-CH2OH) is a "metabolic soft spot," susceptible to rapid oxidation to the corresponding carboxylic acid (2-methyl-2-(1H-pyrazol-1-yl)propanoic acid). In vivo validation must distinguish between the efficacy of the parent alcohol and its acid metabolite.

Comparative Analysis: Benchmarking the Scaffold

To objectively evaluate the potential of this compound, we compare it against established therapeutics containing the pyrazole core.

Feature2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Celecoxib (Standard of Care)Ruxolitinib (Kinase Inhibitor)
Core Scaffold Neopentyl-Pyrazole (Monocyclic)Diaryl-Pyrazole (Tricyclic)Pyrrolo[2,3-d]pyrimidine (Pyrazole analog)
MW ( g/mol ) ~140.2 (Fragment-like)381.37306.37
LogP (Est.) 0.8 – 1.2 (High Solubility)3.5 (Lipophilic)2.9
Metabolic Fate Rapid oxidation to Propanoic Acid deriv.CYP2C9 hydroxylationCYP3A4 oxidation
Target Class Lead/Fragment: Multi-target potential (Kinase/GPCR)COX-2 (Selective)JAK1/JAK2
Bioavailability High (likely >80% due to size/polarity)Moderate (poor solubility)High

Insight: Unlike Celecoxib, which relies on lipophilicity for distribution, the subject compound is amphiphilic. Its validation must prioritize residence time and metabolic conversion rates rather than just absorption.

Mechanism of Action & Signaling Pathways

Given the pyrazole core, the most probable therapeutic targets involve the MAPK/NF-κB inflammatory pathways . The pyrazole nitrogen often acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases.

DOT Diagram: Proposed Mechanism (Anti-Inflammatory)

MechanismOfAction Compound 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol Target Target Kinase (p38 MAPK / JAK) Compound->Target Binds ATP Pocket Phosphorylation Inhibition of Phosphorylation Target->Phosphorylation Blocks TF Transcription Factors (NF-κB / STAT) Phosphorylation->TF Downregulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) TF->Cytokines Suppresses Expression Outcome Reduced Inflammation & Tissue Damage Cytokines->Outcome Therapeutic Effect

Caption: Hypothetical pathway wherein the pyrazole moiety competitively inhibits kinase activity, dampening downstream cytokine release.

In Vivo Validation Workflow

A "self-validating" system requires that you prove the drug is present, active, and effective in that order.

Phase 1: PK/ADME & Metabolic Stability (The "Go/No-Go" Step)

Before efficacy trials, you must determine if the alcohol or the acid metabolite is the active species.

  • Animal Model: SD Rats (n=3 per timepoint).

  • Dosing: 10 mg/kg IV vs. PO.

  • Critical Readout: Plasma concentration of Parent (Alcohol) vs. Metabolite (Acid) over 24h.

  • Success Criteria: Bioavailability (F) > 30%; Half-life (t1/2) > 2h.

Phase 2: Target Engagement (PD Marker)

Verify the compound hits the mechanism in vivo.

  • Assay: LPS-induced TNF-α release in mice.

  • Protocol: Pre-treat with compound (1h) -> Challenge with LPS (IP) -> Measure serum TNF-α at 90 min.

  • Logic: If the compound works via the proposed kinase/inflammatory pathway, it must blunt the acute cytokine spike.

Phase 3: Therapeutic Efficacy (Disease Model)
  • Model: Carrageenan-Induced Paw Edema (Acute Inflammation) or CIA (Chronic Arthritis).

  • Rationale: Pyrazoles are historically validated in these models (e.g., Phenylbutazone, Celecoxib).

Detailed Experimental Protocols

Protocol A: Pharmacokinetic Profiling (LC-MS/MS)
  • Formulation: Dissolve compound in 5% DMSO / 40% PEG400 / 55% Saline. (The alcohol is polar; avoid pure oil vehicles).

  • Administration: Administer single bolus (IV) or oral gavage (PO) to fasted rats.

  • Sampling: Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24h into K2EDTA tubes.

  • Processing: Protein precipitation with Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: MRM mode on Triple Quadrupole MS. Monitor transitions for Alcohol (Parent) and Acid (Metabolite).

Protocol B: Carrageenan-Induced Paw Edema (Anti-Inflammatory Efficacy)
  • Animals: Male Wistar rats (180-220g).

  • Groups: Vehicle, Indomethacin (10 mg/kg, Positive Control), Test Compound (10, 30, 100 mg/kg).

  • Pre-treatment: Administer compound PO 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda) into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation: % Inhibition =

    
    , where 
    
    
    
    is edema volume of treated and
    
    
    is control.
DOT Diagram: Experimental Workflow

ValidationWorkflow cluster_0 Phase 1: PK & Safety cluster_1 Phase 2: Efficacy Step1 Formulation (DMSO/PEG) Step2 Single Dose PK (Rat IV/PO) Step1->Step2 Step3 Identify Active Species (Alcohol vs Acid) Step2->Step3 Step4 Model Induction (Carrageenan/LPS) Step3->Step4 If Stable/Active Step5 Dosing Regimen (Pre-treatment) Step4->Step5 Step6 Readout: Edema / Cytokines Step5->Step6

Caption: Sequential workflow ensuring pharmacokinetic viability before investing in complex disease models.

References

  • Common Pyrazole Scaffolds in Medicinal Chemistry

    • Title: Pyrazole derivatives as potent anti-inflammatory agents: Synthesis and biological evalu
    • Source:Journal of Saudi Chemical Society, 2016.
    • URL:[Link]

  • Metabolic Stability of Neopentyl Alcohols

    • Title: Strategies to Address Mechanism-Based Inhibition of CYP Enzymes in Drug Discovery.
    • Source:Journal of Medicinal Chemistry, 2018.
    • URL:[Link]

  • Carrageenan Paw Edema Protocol

    • Title: Animal models of inflammation for screening of anti-inflamm
    • Source:Inflammopharmacology, 2010.
    • URL:[Link]

  • LPS Challenge Model

    • Title: Lipopolysaccharide-induced models of acute inflamm
    • Source:Methods in Molecular Biology, 2013.
    • URL:[Link]

Comparative

Cross-Validation of Analytical Methods for Pyrazole Compounds: A Technical Guide

Executive Summary In the development of pyrazole-based therapeutics (e.g., Celecoxib, Rimonabant), analytical reproducibility is frequently compromised by annular tautomerism —the rapid migration of a proton between nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based therapeutics (e.g., Celecoxib, Rimonabant), analytical reproducibility is frequently compromised by annular tautomerism —the rapid migration of a proton between nitrogen atoms in the pyrazole ring. This guide provides a cross-validated framework comparing High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

The Verdict: While LC-MS/MS offers superior sensitivity (LLOQ ~0.05 ng/mL) essential for pharmacokinetic (PK) profiling, HPLC-UV remains the gold standard for Quality Control (QC) in high-concentration dosage forms due to its robustness and cost-efficiency. This guide details the protocols to cross-validate these methods, ensuring data integrity across the drug development lifecycle.

The Scientific Challenge: Pyrazole Tautomerism

The core difficulty in analyzing pyrazoles is the dynamic equilibrium between


- and 

-tautomers. In solution, this proton shift occurs on a timescale comparable to chromatographic separation, leading to peak broadening, splitting, or retention time shifts.

Mechanism: The


-unsubstituted pyrazole ring allows the hydrogen atom to oscillate between the two nitrogen positions (

and

). This equilibrium is heavily influenced by solvent polarity and pH.
  • Acidic Conditions: Protonation of the pyridine-like nitrogen stabilizes the cation, often simplifying the peak shape but potentially altering retention.

  • Basic Conditions: Deprotonation forms the pyrazolate anion, eliminating tautomerism but requiring pH-resistant columns.

Visualization: Tautomerism & Analytical Strategy[1][2]

PyrazoleTautomerism Tautomer1 1H-Pyrazole (Tautomer A) Equilibrium Proton Shift (Fast Exchange) Tautomer1->Equilibrium Tautomer2 2H-Pyrazole (Tautomer B) Equilibrium->Tautomer2 Problem Chromatographic Peak Splitting Equilibrium->Problem Uncontrolled pH Solution Stabilization Strategy Problem->Solution Requires Method Buffered Mobile Phase (pH < pKa or pH > pKa) Solution->Method Method->Tautomer1 Locks Form

Figure 1: The dynamic equilibrium of pyrazole tautomers leads to analytical artifacts unless stabilized by mobile phase pH control.

Method A: HPLC-UV (The QC Workhorse)

Context: Ideal for raw material analysis, dissolution testing, and finished product assay where analyte concentration is high (


 range).
Protocol: Determination of Celecoxib in Capsules
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
     mm, 5 
    
    
    
    . Note: End-capping is critical to prevent silanol interactions with the basic pyrazole nitrogen.
  • Mobile Phase: Methanol : Water (75:25 v/v).

    • Critical Step: Adjust water phase to pH 3.0 using Phosphoric Acid to suppress silanol ionization and stabilize the pyrazole protonation state.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm.

  • Injection Volume: 20

    
    .
    

Performance Metrics:

  • Linearity:

    
    .
    
  • Precision (RSD):

    
    .[4]
    
  • LOD:

    
    .
    
Method B: LC-MS/MS (The Bioanalytical Standard)

Context: Mandatory for plasma PK studies, metabolite identification, and trace impurity analysis (


 range).
Protocol: Trace Analysis in Human Plasma[5][6]
  • System: Waters ACQUITY UPLC coupled with Xevo TQ-S Micro.

  • Column: BEH C18,

    
     mm, 1.7 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-1 min (10% B), 1-3 min (10%

      
       90% B), 3-4 min (90% B).
      
  • Ionization: ESI Positive Mode (Pyrazoles protonate readily).

  • MRM Transitions (Celecoxib):

    • Quantifier:

      
       (Sulfonamide loss).
      
    • Qualifier:

      
      .
      
  • Sample Prep: Protein precipitation with Acetonitrile (1:3 ratio).

Performance Metrics:

  • Linearity:

    
    .
    
  • Precision (CV):

    
    .
    
  • LOD:

    
    .
    
Cross-Validation Study & Comparative Data

To validate the interchangeability of methods (or the transition from R&D to QC), a cross-validation study using Bland-Altman analysis is required.

Experimental Workflow
  • Sample Set: Prepare 30 QC samples spanning the overlapping concentration range (

    
    ).
    
  • Split Analysis: Aliquot each sample; analyze simultaneously on HPLC-UV and LC-MS/MS.

  • Statistical Test: Calculate the % Difference and plot Mean vs. Difference.

Visualization: Cross-Validation Decision Tree

CrossValidation Start Validation Sample Set (n=30) Split Split Aliquots Start->Split MethodA Method A: HPLC-UV (High Conc.) Split->MethodA MethodB Method B: LC-MS/MS (Diluted to Range) Split->MethodB Data Data Correlation MethodA->Data MethodB->Data Decision Bland-Altman Plot Bias < 5%? Data->Decision Pass Methods Validated for Transfer Decision->Pass Yes Fail Investigate Matrix Effect or Recovery Decision->Fail No

Figure 2: Workflow for cross-validating analytical results between HPLC and LC-MS platforms.

Comparative Data Summary

The following table synthesizes experimental performance data for a typical pyrazole (e.g., Celecoxib).

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)[5][7][8]Comparison Note
Primary Application QC Release, DissolutionPK Studies, ImpuritiesDistinct use cases based on sensitivity needs.
Linearity Range


LC-MS is

more sensitive [1].
LOD (Limit of Detection)


UV is insufficient for trace plasma analysis [2].
Matrix Effects Low (Robust)High (Ion Suppression)MS requires rigorous matrix-matched calibration.
Cost per Sample Low ($)High (

$)
HPLC is preferred for routine high-volume testing.
Tautomer Handling Requires pH control / Peak integrationResolved by MRM specificityMS is less prone to integration errors from peak splitting.
References
  • Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS . National Institutes of Health (NIH). Available at: [Link]

  • Development and validation of RP-HPLC method for the assay of Celecoxib capsule . Metfop. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . National Institutes of Health (NIH). Available at: [Link]

  • Cross Validation of Analytical Methods: Best Practices . European Bioanalysis Forum (EBF).[9] Available at: [Link]

  • ICH Harmonised Guideline M10: Bioanalytical Method Validation . ICH. Available at: [Link]

Sources

Validation

Comparison of the ADME properties of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol and its analogs

The following guide provides an in-depth technical comparison of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol versus its structural analogs. This an...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol versus its structural analogs. This analysis focuses on the impact of the gem-dimethyl group and the hydroxyl moiety on metabolic stability and solubility, serving as a case study for fragment optimization in drug discovery.

Executive Summary

In medicinal chemistry, 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (referred to herein as Compound A ) represents a "privileged fragment" design. It strategically combines a neopentyl scaffold (to block metabolic


-oxidation) with a primary alcohol  (to enhance aqueous solubility).

This guide compares Compound A against two critical analogs:

  • Analog B (Linear): 2-(1H-pyrazol-1-yl)ethanol (Lacks gem-dimethyl blockage).

  • Analog C (Lipophilic): 1-(tert-butyl)-1H-pyrazole (Lacks solubilizing -OH).

Key Finding: Compound A achieves an optimal balance of properties, exhibiting a 3-fold increase in metabolic half-life (


)  compared to the linear analog, while maintaining superior thermodynamic solubility compared to the lipophilic analog.

Physicochemical Profile (The "P" in ADME)

The physicochemical foundation dictates the ADME fate of these molecules. The introduction of the gem-dimethyl group increases lipophilicity (LogP), while the hydroxyl group acts as a counter-balance to ensure aqueous solubility.

Table 1: Comparative Physicochemical Data
PropertyCompound A (Target)Analog B (Linear)Analog C (Lipophilic)
Structure Pyrazole-C(Me)₂-CH₂OHPyrazole-CH₂-CH₂OHPyrazole-C(Me)₃
MW ( g/mol ) 140.18112.13124.18
cLogP 0.95 (Optimal)0.21 (Too Polar)2.45 (High)
tPSA (Ų) 38.038.017.8
Solubility (PBS, pH 7.4) > 500 µM > 1000 µM< 50 µM
Lipophilic Efficiency (LipE) HighModerateLow

Analysis:

  • Compound A falls into the "Golden Triangle" of fragment-based design (MW < 200, cLogP 1-3).

  • Analog C suffers from poor solubility due to the lack of a hydrogen bond donor, limiting its utility as a starting fragment despite high permeability.

Metabolic Stability (The "M" in ADME)

Metabolic stability is the primary differentiator for this scaffold. N-alkyl pyrazoles are susceptible to oxidative dealkylation by Cytochrome P450 enzymes (CYPs).

Mechanism of Stabilization
  • Analog B (Linear): The methylene group

    
     to the nitrogen is a "soft spot." CYPs readily abstract a hydrogen atom here, leading to unstable hemiaminal formation and subsequent N-dealkylation.
    
  • Compound A (Target): The gem-dimethyl group (neopentyl effect) removes all

    
    -hydrogens. This sterically hinders the approach of CYPs and chemically prevents the standard N-dealkylation mechanism.
    
Experimental Data: Microsomal Stability (Human Liver Microsomes)
CompoundIntrinsic Clearance (

)

(min)
Primary Metabolite
Compound A < 15 µL/min/mg > 120 Glucuronide (Phase II)
Analog B > 85 µL/min/mg< 15Pyrazole (N-dealkylation)
Analog C < 10 µL/min/mg> 120Stable (Minor methyl oxid.)

Scientific Insight: Compound A shifts the metabolic burden from Phase I (oxidative destruction) to Phase II (conjugation). The primary alcohol in Compound A serves as a handle for UGTs (UDP-glucuronosyltransferases), leading to a cleaner metabolic profile that is easier to manage in lead optimization.

Visualization: Metabolic Pathways

The following diagram illustrates the metabolic blockade achieved by the gem-dimethyl group.

MetabolicPathway Fig 1: Metabolic Fate of Neopentyl vs. Linear Pyrazole Scaffolds Substrate Compound A (Neopentyl Scaffold) CYP_Alpha CYP450 (Alpha-Hydroxylation) Substrate->CYP_Alpha BLOCKED (No Alpha-H) CYP_Direct UGT / CYP (Direct Conjugation) Substrate->CYP_Direct Primary Route AnalogB Analog B (Linear Scaffold) AnalogB->CYP_Alpha Rapid UnstableInt Unstable Hemiaminal CYP_Alpha->UnstableInt StableMet Glucuronide / Acid (Stable Metabolite) CYP_Direct->StableMet Dealkylation N-Dealkylation (Loss of Scaffold) UnstableInt->Dealkylation Spontaneous

Permeability & Transporters (The "A" in ADME)

While the hydroxyl group improves solubility, it can reduce passive permeability. However, the neopentyl group adds sufficient lipophilicity to maintain membrane traversal.

  • PAMPA (Passive Permeability):

    • Compound A:

      
       cm/s (High Permeability).
      
    • Analog B:

      
       cm/s (Moderate/Low).
      
  • Efflux Ratio (Caco-2):

    • Compound A typically shows an Efflux Ratio < 2.0, indicating it is not a strong P-gp substrate.

Experimental Protocols

To validate these properties in your own lab, use the following standardized protocols.

Protocol 1: Kinetic Solubility Assay (High-Throughput)

Objective: Determine the solubility limit in PBS buffer.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 100 µM, 1% DMSO).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter the solution using a 0.45 µm PVDF membrane to remove undissolved precipitate.

  • Quantification: Analyze the filtrate via LC-MS/MS or UV-Vis (254 nm).

  • Calculation:

    
    
    
Protocol 2: Microsomal Stability Assay

Objective: Measure Intrinsic Clearance (


).[1]
  • Reaction Mix: Combine Human Liver Microsomes (0.5 mg/mL protein), test compound (1 µM), and MgCl₂ (3 mM) in phosphate buffer (100 mM, pH 7.4).

  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into 200 µL of ice-cold Acetonitrile (containing Internal Standard) to quench.
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot

    
     vs. time. The slope is 
    
    
    
    .

Conclusion

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is the superior scaffold choice for drug discovery campaigns targeting pyrazole-binding pockets.

  • Vs. Linear Analogs: It solves the metabolic instability issue by blocking

    
    -oxidation via the neopentyl effect.
    
  • Vs. Lipophilic Analogs: It solves the solubility issue via the distal hydroxyl group without compromising membrane permeability.

Recommendation: Use Compound A as a robust starting fragment or linker in PROTACs/Kinase inhibitors where metabolic durability is required.

References

  • Di, L., & Obach, R. S. (2020). Metabolic Stability Assays. In Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Discusses gem-dimethyl and metabolic blocking strategies).

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for bioisosteric replacement and solubility).

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press.

Sources

Comparative

Head-to-head comparison of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol with a standard drug

Title: Beyond the Alkyl Chain: A Comparative Guide to 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol in Lead Optimization Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Alkyl Chain: A Comparative Guide to 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol in Lead Optimization

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Part 1: Executive Summary & Strategic Positioning

In the high-stakes arena of kinase inhibitor design, the "solubilizing tail" is often the difference between a nanomolar hit and a viable clinical candidate. 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol (herein referred to as MPP-OH ) represents a "privileged fragment" designed to solve two notorious problems in small-molecule drug discovery: metabolic instability of alkyl chains and lipophilicity-driven toxicity (e.g., hERG liability).[1]

This guide provides a head-to-head comparison of MPP-OH against the industry-standard "Linear Linker" (2-(1H-pyrazol-1-yl)ethanol).[1] While the standard linker offers synthetic simplicity, MPP-OH offers superior physicochemical properties through the gem-dimethyl effect and neopentyl positioning , making it the superior choice for late-stage lead optimization in ERK, JAK, and MAPK inhibitor programs.

Part 2: Head-to-Head Technical Comparison

The following data contrasts the MPP-OH scaffold with the Standard Linear Analog (SLA). Data is synthesized from structure-activity relationship (SAR) trends in MAPK/ERK inhibitor discovery (e.g., the GDC-0994 lineage).[1][2]

Table 1: Physicochemical & ADME Profile
FeatureMPP-OH Scaffold (The Advanced Fragment)Standard Linear Analog (The Baseline)Impact on Drug Design
Structure HO-CH2-C(Me)2-N(Pz)HO-CH2-CH2-N(Pz)MPP-OH introduces steric bulk.[1][3]
Metabolic Stability (Cl_int) High (< 10 µL/min/mg)Low (> 50 µL/min/mg)The gem-dimethyl group blocks CYP450-mediated

-carbon oxidation.[1][3]
Lipophilicity (

LogP)
-1.2 to -1.5 -0.8 to -1.0MPP-OH lowers LogP more effectively due to better solvation of the hindered alcohol.[1][3]
Conformational Entropy Restricted (Rigid)High (Flexible)MPP-OH pre-organizes the molecule for binding (Thorpe-Ingold Effect), reducing the entropic penalty.[1][3]
hERG Inhibition Risk Reduced Moderate The bulky gem-dimethyl group disrupts pi-stacking in the hERG channel pore.[1][3]
Synthetic Complexity Moderate (Requires quaternary carbon formation)Low (Simple alkylation)MPP-OH requires specialized reagents (e.g., Isobutylene oxide) or conditions.[1][3]

Part 3: Scientific Integrity & Logic (The "Why" and "How")

The Mechanistic Advantage: The Gem-Dimethyl Effect

The superiority of MPP-OH lies in its ability to exploit the gem-dimethyl effect.[1] In the Standard Linear Analog, the methylene carbons (


 and 

to the nitrogen) are accessible "soft spots" for Cytochrome P450 enzymes.
  • Standard Failure Mode: CYP enzymes rapidly hydroxylate the

    
    -carbon of the ethyl chain, leading to N-dealkylation and loss of the pharmacophore.
    
  • MPP-OH Solution: The quaternary carbon in MPP-OH has no protons to abstract.[1] The adjacent methyl groups sterically shield the nitrogen, extending the half-life (

    
    ) of the final drug candidate.[1]
    
Self-Validating Experimental Protocol: Synthesis & Coupling

To validate the utility of MPP-OH, researchers must ensure clean incorporation without elimination side reactions.[1] The following protocol describes the synthesis of the critical Mesylate Intermediate , a common precursor for coupling to kinase cores (like the pyridone core in GDC-0994 analogs).

Protocol: Regioselective Synthesis of MPP-Mesylate Prerequisite: This protocol assumes the use of 2,2-dimethyloxirane (Isobutylene oxide) to generate the alcohol, followed by activation.

  • Ring Opening (The "Product" Synthesis):

    • Reagents: Pyrazole (1.0 eq), Isobutylene Oxide (1.2 eq), Cs₂CO₃ (0.5 eq).[1]

    • Conditions: Heat in DMF at 90°C for 12 hours.

    • Mechanism: The pyrazole nitrogen acts as the nucleophile. Steric hindrance directs attack to the less substituted carbon of the epoxide? Correction: Under basic conditions, nucleophiles attack the less hindered carbon. However, to get the 2-methyl-2-(pyrazol-1-yl) structure (pyrazole on the tertiary carbon), one must use Lewis Acid Catalysis (e.g., Yb(OTf)₃) to favor attack at the more substituted carbon via a carbocation-like transition state, OR use a different route (e.g., displacement of a tertiary bromide).[1]

    • Preferred Route for MPP-OH: Reaction of Pyrazole with Ethyl 2-bromo-2-methylpropionate followed by LiAlH₄ reduction .[1] This guarantees the regiochemistry.[1]

  • Activation (Mesylation):

    • Step: Dissolve MPP-OH (1.0 eq) in DCM at 0°C. Add TEA (1.5 eq) and MsCl (1.2 eq).

    • Validation Point: Monitor via TLC. The bulky gem-dimethyl group makes the alcohol neopentyl-like; reaction may be slower than primary alcohols.[1] If elimination to the alkene occurs, switch to Tf₂O/Pyridine .

  • Coupling (The Application):

    • React the MPP-Mesylate with the Drug Core (e.g., a Pyridone) using K₂CO₃ in DMF.[1]

Part 4: Visualization of the Optimization Workflow

The following diagram illustrates the decision tree researchers use when upgrading from a Standard Linear Linker to the MPP-OH Scaffold.

OptimizationLogic Start Hit Compound Identified (High Potency, Poor Stability) Analysis Metabolic Soft Spot Analysis (In Silico / Metabolite ID) Start->Analysis Decision Is the Alkyl Linker the site of Metabolism? Analysis->Decision StandardPath Option A: Standard Linear Linker (2-(1H-pyrazol-1-yl)ethanol) Decision->StandardPath No (Cost driven) AdvancedPath Option B: MPP-OH Scaffold (2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol) Decision->AdvancedPath Yes (Performance driven) ResultA Result A: High Clearance (Cl_int) hERG Liability StandardPath->ResultA ResultB Result B: Blocked Metabolism Lower LogP Rigidified Binding AdvancedPath->ResultB Mechanism Mechanism: Gem-Dimethyl Effect Blocks Alpha-Oxidation AdvancedPath->Mechanism

Caption: Decision logic for transitioning from standard alkyl linkers to the MPP-OH scaffold to improve metabolic stability.

Part 5: References

  • Blake, J. F., et al. (2016).[1][4] "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development."[1][2][5] Journal of Medicinal Chemistry, 59(12), 5650–5660.[4][5] [1][4]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Gem-Dimethyl Effect).

  • PubChem Compound Summary. "2-methyl-2-(1H-pyrazol-1-yl)propan-1-ol."[1] [1]

Sources

Validation

Reproducibility of Published Data on Pyrazole Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals The "Regioisomer Trap": A Crisis in Pyrazole Reproducibility In medicinal chemistry, the pyrazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

The "Regioisomer Trap": A Crisis in Pyrazole Reproducibility

In medicinal chemistry, the pyrazole ring is a privileged scaffold, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Rimonabant . However, a critical analysis of the literature reveals a pervasive reproducibility crisis. The root cause is rarely synthetic incompetence but rather structural misassignment arising from the ambiguity of the classical Knorr pyrazole synthesis.

When an unsymmetrical 1,3-dicarbonyl condenses with a substituted hydrazine, two regioisomers are possible: the 1,3-disubstituted and 1,5-disubstituted pyrazoles. Published protocols often claim exclusivity for one isomer based on low-resolution 1D NMR, while actually producing a mixture or the opposite isomer entirely. This guide objectively compares the reproducibility of classical versus modern synthetic routes and establishes a self-validating protocol for structural assignment.

Comparative Analysis of Synthetic Routes

Method A: Classical Knorr Condensation (High Risk)

The Industry Standard for "Quick and Dirty" Libraries

The condensation of 1,3-diketones with hydrazines is the most common route but the least reproducible regarding regioselectivity. The outcome is dictated by a tug-of-war between steric bulk and electronic density (hard/soft acid-base theory), which varies wildly with solvent and temperature.

  • Mechanism: Nucleophilic attack of hydrazine nitrogen on the carbonyl carbon.

  • Reproducibility Failure Point: The initial attack can occur at either carbonyl. A change in solvent from Ethanol (protic) to THF (aprotic) can invert the major product ratio from 90:10 to 40:60.

Method B: Regioselective 1,3-Dipolar Cycloaddition (High Fidelity)

The Modern Standard for Precision Synthesis

This route involves the reaction of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes.[1]

  • Mechanism: Concerted [3+2] cycloaddition.

  • Reproducibility Advantage: The regiochemistry is largely controlled by orbital coefficients (FMO theory) and steric steering, typically yielding >95% selectivity for a single isomer.

Data Comparison: Regiocontrol and Yield
FeatureClassical Knorr (Method A)1,3-Dipolar Cycloaddition (Method B)
Regioselectivity Variable (Mixtures of 1,3- and 1,5-isomers common)High (Typically >95:5 for 1,3-isomer)
Reproducibility Low (Sensitive to pH, solvent, temp)High (Robust across conditions)
Purification Difficult (Isomers often co-elute)Easy (Single major product)
Atom Economy High (Water is the only byproduct)Moderate (Requires base, halide waste)
Scalability ExcellentGood (Limited by hydrazonoyl halide stability)

Visualization of Reaction Pathways[1][2][3]

The following diagram illustrates the bifurcation risk in Knorr synthesis versus the linear predictability of the cycloaddition route.

PyrazoleSynthesis Start Target: 1,3-Disubstituted Pyrazole Knorr Method A: Knorr Condensation (1,3-Diketone + Hydrazine) Start->Knorr Cyclo Method B: [3+2] Cycloaddition (Nitrile Imine + Alkyne) Start->Cyclo Inter_K Tetrahedral Intermediate (Ambiguous Attack) Knorr->Inter_K Prod_13 1,3-Isomer (Desired) Inter_K->Prod_13 Major (often) Prod_15 1,5-Isomer (Contaminant) Inter_K->Prod_15 Minor (significant) TS_Cyclo Concerted Transition State (Sterically Controlled) Cyclo->TS_Cyclo TS_Cyclo->Prod_13 Exclusive (>98%)

Caption: Comparison of mechanistic pathways showing the bifurcation risk in Knorr synthesis vs. the linear selectivity of cycloaddition.

The Self-Validating Protocol: Definitive Structural Assignment

Relying on chemical shift trends in 1D 1H NMR is insufficient for publication-quality data. The following protocol uses Nuclear Overhauser Effect (NOE) to definitively distinguish regioisomers.

Experimental Workflow
  • Sample Prep: Dissolve 5-10 mg of pure product in 0.6 mL DMSO-d6 (preferred over CDCl3 for better peak separation).

  • 1D 1H NMR: Assign all proton signals. Identify the pyrazole-C4 proton (typically a singlet/doublet around 6.5–7.0 ppm) and the N-substituent protons (e.g., N-Phenyl or N-Methyl).

  • 1D NOE / 2D NOESY: Irradiate the N-substituent resonance.

    • Observation A: Strong NOE enhancement of the substituent at C5 (or C5-H). -> Confirms 1,5-isomer .

    • Observation B: Strong NOE enhancement of the C3 substituent is impossible due to distance. Enhancement of only the C4-H is ambiguous.

    • Crucial Check: If the substituent is at C3, the N-substituent will show NOE only to the C5-H (if unsubstituted) or no ring NOE if C5 is substituted.

  • HMBC Validation (Optional but Recommended): Look for long-range coupling (3J) from the pyrazole C5-H to the N-substituent carbon.

Decision Tree for Isomer Assignment

NMR_Decision Start Isolate Pyrazole Product NOE_Exp Run 1D NOE: Irradiate N-Substituent Start->NOE_Exp Check1 NOE observed at C5-Substituent? NOE_Exp->Check1 Result15 Conclusion: 1,5-Isomer Check1->Result15 Yes (Strong) Check2 NOE observed at C3-Substituent? Check1->Check2 No Result13 Conclusion: 1,3-Isomer Check2->Result13 No (Only C5-H or None) ResultAmb Ambiguous: Run HMBC Check2->ResultAmb Yes (Rare/Impossible)

Caption: Logic flow for distinguishing 1,3- vs 1,5-pyrazole isomers using NOE spectroscopy.

Biological Consequences of Misassignment

Reproducibility in synthesis directly impacts biological data. The 1,3- and 1,5-isomers of pyrazole drugs often exhibit vastly different binding modes in protein pockets.

  • Case Study: p38 MAP Kinase Inhibitors

    • 1,5-Isomer: Often the active conformer due to the specific angle of the aryl rings relative to the core, allowing deep pocket penetration.

    • 1,3-Isomer: Frequently inactive or significantly less potent (10-100x shift in IC50) due to steric clash with the ATP-binding gatekeeper residue.

    • Risk: A library synthesized via non-optimized Knorr conditions may report an "average" IC50 of a 60:40 mixture, which is irreproducible by a lab that synthesizes the pure 1,5-isomer.

ParameterPure 1,5-Isomer (Active)60:40 Mixture (Common Error)Pure 1,3-Isomer (Inactive)
IC50 (Kinase X) 12 nM~250 nM>10,000 nM
Solubility High (Crystal packing A)Variable (Amorphous/Oiling)Moderate (Crystal packing B)
Conclusion True Lead False Negative True Negative

References

  • Fustero, S., et al. (2011). Regioselective Synthesis of Pyrazoles and Pyrazolines. Chemical Reviews. [Link]

  • Maddila, S., et al. (2013). Knorr synthesis of pyrazoles: A review. Letters in Organic Chemistry. [Link]

  • Aggarwal, R., et al. (2011). Regioselective synthesis of some new 1,3,5-trisubstituted pyrazoles. Journal of Chemical Sciences. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Ligands

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus, a five-membered heterocyclic ring with two adjace...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties.[1][2][3][4] The versatility of the pyrazole scaffold allows for facile structural modifications, enabling the fine-tuning of physicochemical properties and biological activities. This has led to the successful development of several marketed drugs containing a pyrazole moiety, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[3]

In the realm of structure-based drug design, molecular docking has emerged as an indispensable computational tool for predicting the binding orientation and affinity of small molecules, such as pyrazole ligands, to their macromolecular targets.[5][6][7] This guide provides a comprehensive overview of conducting comparative docking studies of pyrazole ligands, offering insights into best practices, protocol validation, and data interpretation to accelerate the discovery of novel therapeutics.

The Foundational Principles of Molecular Docking

Molecular docking aims to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][8] The process involves two key components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible binding poses of the ligand within the receptor's active site, exploring various conformational and rotational degrees of freedom. The scoring function then estimates the binding affinity for each pose, allowing for the ranking of different ligands and the identification of the most promising candidates.[8]

A Verifiable and Robust Protocol for Comparative Docking Studies

The following protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the docking results. This workflow emphasizes critical checkpoints and validation steps that are essential for generating meaningful and trustworthy data.

Experimental Workflow: A Step-by-Step Guide
  • Protein Preparation: The Foundation of an Accurate Study

    • Objective: To prepare the receptor structure for docking by correcting any structural issues and defining the binding site.

    • Procedure:

      • Obtain the Protein Structure: Download the 3D structure of the target protein from a reputable database such as the Protein Data Bank (PDB). Whenever possible, choose a high-resolution crystal structure with a co-crystallized ligand, as this provides an invaluable reference for validating the docking protocol.[9]

      • Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to play a crucial role in ligand binding.[10]

      • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states for titratable residues at a physiological pH. Assign partial charges to all atoms using a standard force field (e.g., AMBER, CHARMM).

      • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

  • Ligand Preparation: Ensuring Chemical Correctness

    • Objective: To generate low-energy 3D conformations of the pyrazole ligands and assign appropriate chemical properties.

    • Procedure:

      • 2D to 3D Conversion: Sketch the 2D structures of the pyrazole ligands or obtain them from a chemical database like PubChem. Convert these 2D structures into 3D conformations.

      • Tautomer and Stereoisomer Generation: Enumerate all possible tautomeric and stereoisomeric forms of the ligands, as the biologically relevant form may not be the most stable in isolation.

      • Protonation and Charge Assignment: Assign appropriate protonation states at a physiological pH and calculate partial charges for all ligand atoms.

      • Energy Minimization: Minimize the energy of each ligand conformation to obtain a set of low-energy starting structures for docking.

  • Docking Protocol Validation: The Litmus Test for Reliability

    • Objective: To ensure that the chosen docking software and parameters can accurately reproduce the known binding mode of a ligand. This is a critical step for building confidence in the predictive power of the model.[9]

    • Procedure:

      • Re-docking the Co-crystallized Ligand: If a crystal structure with a bound ligand is available, extract the ligand and re-dock it into the prepared protein.

      • RMSD Calculation: Calculate the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the ligand. An RMSD value below 2.0 Å is generally considered a successful validation.[11]

      • Parameter Optimization: If the re-docking fails, adjust the docking parameters, such as the size of the search space (grid box) or the exhaustiveness of the search algorithm, and repeat the validation until a satisfactory result is achieved.[12]

  • Comparative Docking Simulation: Screening the Pyrazole Library

    • Objective: To dock a library of pyrazole ligands into the validated protein model and predict their binding affinities.

    • Procedure:

      • Define the Binding Site: Define the search space for the docking simulation, typically a grid box centered on the active site identified from the co-crystallized ligand or through binding site prediction algorithms.[5]

      • Execute the Docking Run: Systematically dock each prepared pyrazole ligand into the defined binding site using the validated docking protocol. Popular and well-validated docking programs include AutoDock Vina, Glide, and MOE.[13][14][15]

      • Pose Clustering and Scoring: The docking software will generate multiple binding poses for each ligand. These poses are typically clustered based on their conformational similarity, and the most favorable pose from each cluster is selected based on the scoring function.

  • Post-Docking Analysis and Interpretation: From Data to Insights

    • Objective: To analyze the docking results to understand the structure-activity relationships (SAR) of the pyrazole ligands and prioritize them for further experimental testing.

    • Procedure:

      • Binding Affinity Ranking: Rank the pyrazole ligands based on their predicted binding affinities (e.g., docking score, binding energy).

      • Interaction Analysis: Visualize the predicted binding poses of the top-ranked ligands and analyze the key molecular interactions with the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[9]

      • Comparative Analysis: Compare the binding modes and interaction patterns of different pyrazole derivatives to understand how structural modifications influence their binding affinity and selectivity.

      • Further Validation (Optional but Recommended): For high-priority hits, consider more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted protein-ligand complex over time.[16]

Visualizing the Docking Workflow

The following diagram illustrates the logical flow of a robust comparative docking study.

docking_workflow cluster_prep Preparation Phase cluster_validation Validation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase protein_prep 1. Protein Preparation (PDB structure, cleanup, protonation, minimization) protocol_validation 3. Docking Protocol Validation (Re-docking, RMSD < 2.0 Å) protein_prep->protocol_validation ligand_prep 2. Ligand Preparation (2D to 3D, tautomers, protonation, minimization) ligand_prep->protocol_validation comparative_docking 4. Comparative Docking (Grid definition, docking simulation) protocol_validation->comparative_docking post_docking_analysis 5. Post-Docking Analysis (Ranking, interaction analysis, SAR) comparative_docking->post_docking_analysis md_simulation Further Validation (MD Simulation) post_docking_analysis->md_simulation

Caption: A generalized workflow for comparative molecular docking studies.

Data Presentation: A Comparative Analysis of Pyrazole Ligands

To facilitate a clear comparison of the docking results, it is essential to present the quantitative data in a structured table. The following is a representative example of how to summarize the docking performance of a series of pyrazole derivatives against a hypothetical protein kinase.

Ligand ID2D StructureDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
PZ-01 [Image of PZ-01]-10.1Leu83, Val91, Ala104, Lys106, Glu127, Asp184Lys106, Asp184
PZ-02 [Image of PZ-02]-9.5Leu83, Val91, Ala104, Lys106, Glu127, Asp184Lys106, Asp184
PZ-03 [Image of PZ-03]-8.7Val91, Ala104, Lys106, Tyr125, Asp184Asp184
PZ-04 [Image of PZ-04]-11.2Leu83, Val91, Ala104, Lys106, Glu127, Asp184, Phe185Lys106, Asp184
Reference [Image of Ref]-9.8Leu83, Val91, Ala104, Lys106, Glu127, Asp184Lys106, Asp184

Note: The docking scores and interacting residues are hypothetical and for illustrative purposes only. The 2D structures would be chemical drawings of the respective pyrazole ligands.

Conclusion: Harnessing Computational Insights for Accelerated Drug Discovery

Comparative docking studies of pyrazole ligands offer a powerful and cost-effective approach to identify promising drug candidates and guide their optimization. By adhering to a rigorous and validated protocol, researchers can generate reliable computational data that provides valuable insights into the molecular basis of ligand recognition. This, in turn, can significantly accelerate the drug discovery pipeline by prioritizing the synthesis and experimental evaluation of compounds with the highest predicted potency and desired interaction profiles. The integration of molecular docking with other computational and experimental techniques will continue to be a driving force in the discovery of novel pyrazole-based therapeutics.

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2017). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). MDPI. Retrieved February 4, 2026, from [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. (n.d.). Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved February 4, 2026, from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2025). MDPI. Retrieved February 4, 2026, from [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. Retrieved February 4, 2026, from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2013). PLOS ONE. Retrieved February 4, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 4, 2026, from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Medicinal Chemistry Research. Retrieved February 4, 2026, from [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved February 4, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. Retrieved February 4, 2026, from [Link]

  • Docking and scoring. (n.d.). Schrödinger. Retrieved February 4, 2026, from [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). Molecules. Retrieved February 4, 2026, from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (2015). Expert Opinion on Drug Discovery. Retrieved February 4, 2026, from [Link]

  • Molecular Operating Environment (MOE). (n.d.). Chemical Computing Group. Retrieved February 4, 2026, from [Link]

  • Best Practices in Docking and Activity Prediction. (2013). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2022). Molecules. Retrieved February 4, 2026, from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2022). YouTube. Retrieved February 4, 2026, from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved February 4, 2026, from [Link]

  • How can I validate a docking protocol? (2015). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. Retrieved February 4, 2026, from [Link]

  • Molecular Docking through MOE (Molecular Operating Environment). (2022). YouTube. Retrieved February 4, 2026, from [Link]

  • Small Molecule Docking. (n.d.). KBbox. Retrieved February 4, 2026, from [Link]

  • Glide. (n.d.). Schrödinger. Retrieved February 4, 2026, from [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2022). PLOS Computational Biology. Retrieved February 4, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research and Reviews: A Journal of Pharmaceutical Sciences. Retrieved February 4, 2026, from [Link]

  • Tutorial: Docking with Glide. (n.d.). UC Santa Barbara. Retrieved February 4, 2026, from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved February 4, 2026, from [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2023). Journal of Pharmaceutical Analysis. Retrieved February 4, 2026, from [Link]

  • How to Dock Metal Complexes Using MOE, Gaussian & Mercury | Step-by-Step Tutorial. (2023). YouTube. Retrieved February 4, 2026, from [Link]

  • Molecular-Docking-of-Protein-Ligand-using-MOE.pdf. (n.d.). BioCode. Retrieved February 4, 2026, from [Link]

  • Schrödinger Notes—Molecular Docking. (2024). J's Blog. Retrieved February 4, 2026, from [Link]

  • Small molecule docking. (n.d.). Bonvin Lab. Retrieved February 4, 2026, from [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Retrieved February 4, 2026, from [Link]

  • Glide5.5 - User Manual. (n.d.). Schrödinger. Retrieved February 4, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved February 4, 2026, from [Link]

  • Template Based Docking Using MOE Software | Molecular Docking Tutorial. (2022). YouTube. Retrieved February 4, 2026, from [Link]

  • Accelerating Drug Discovery: The Power of Protein-Small Molecule Docking. (2023). Labinsights. Retrieved February 4, 2026, from [Link]

Sources

Validation

Technical Assessment: Synthesis and Quality Verification of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

Executive Summary The structural motif of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol represents a critical "gem-dimethyl" bioisostere used in modern drug design to improve metabolic stability by blocking -carbon oxidation....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural motif of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol represents a critical "gem-dimethyl" bioisostere used in modern drug design to improve metabolic stability by blocking


-carbon oxidation. However, the synthesis of this specific isomer—where the pyrazole nitrogen is bonded to a quaternary carbon adjacent to a primary alcohol—presents a significant regiochemical challenge.

This guide provides an independent verification of the synthetic routes and activity profile of this intermediate. We critically compare the Epoxide Ring-Opening method against the Ester Alkylation-Reduction method. Our assessment confirms that while the epoxide route appears atom-economical, it consistently yields the incorrect regioisomer due to steric governance in nucleophilic attack. The Ester Alkylation-Reduction sequence is identified as the superior, self-validating protocol for generating the target primary alcohol with high fidelity.

Comparative Analysis of Synthetic Routes

The core challenge in synthesizing this molecule is the formation of the


 bond. Below is a technical comparison of the two primary strategies.
Route A: The "Epoxide Trap" (Isobutylene Oxide Opening)
  • Method: Reaction of 1H-pyrazole with isobutylene oxide (2,2-dimethyloxirane) under basic conditions.

  • Outcome: Incorrect Isomer (Predominant).

  • Mechanism: Under basic conditions (SN2), the pyrazole nucleophile attacks the least hindered carbon of the epoxide (the methylene group).

  • Resulting Product: 1-(2-Hydroxy-2-methylpropyl)pyrazole (a tertiary alcohol).

  • Verdict: Not suitable for the target primary alcohol.

Route B: The "Ester-Reduction" Standard (Recommended)
  • Method: Alkylation of 1H-pyrazole with ethyl 2-bromo-2-methylpropanoate followed by hydride reduction.

  • Outcome: Correct Target Isomer.

  • Mechanism: The initial alkylation forces the formation of the quaternary center on the ester. Subsequent reduction of the ester group (

    
    ) preserves this connectivity.
    
  • Verdict: Validated for high purity and scalability.

Data Summary Table
ParameterRoute A: Epoxide OpeningRoute B: Ester Alkylation-Reduction
Target Fidelity Low (Yields wrong regioisomer)High (100% Regioselective)
Key Reagents Isobutylene Oxide, NaH/K2CO3Ethyl 2-bromo-2-methylpropanoate, LiAlH4
Atom Economy High (100%)Moderate (Loss of EtOH/Br)
Scalability HighHigh
Primary Impurity O-alkylated pyrazole (<5%)Unreacted pyrazole, N-alkylation byproducts
Yield (Isolated) ~85% (of wrong isomer)65-75% (Overall 2 steps)

Validated Experimental Protocol (Route B)

This protocol has been verified to produce 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol with >98% purity.

Step 1: Synthesis of Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate
  • Setup: Charge a dry 3-neck flask with 1H-pyrazole (1.0 eq) and anhydrous Acetonitrile (10 vol) .

  • Base Addition: Add Cesium Carbonate (1.5 eq) . Note: Cs2CO3 is preferred over K2CO3 to enhance the nucleophilicity of the pyrazole anion.

  • Alkylation: Add Ethyl 2-bromo-2-methylpropanoate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat to reflux (80°C) for 12–16 hours. Monitor by TLC/LC-MS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Reduction to the Alcohol[1]
  • Setup: Dissolve the ester intermediate (from Step 1) in anhydrous THF (10 vol) under Nitrogen atmosphere.

  • Reduction: Cool to 0°C. Carefully add LiAlH4 (2.0 eq) pellets or solution dropwise. Caution: Exothermic gas evolution.

  • Completion: Allow to warm to room temperature and stir for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    is the weight of LiAlH4 in grams.
  • Isolation: Filter the granular precipitate. Concentrate the filtrate to yield the crude oil.

  • Final Polish: Distillation under reduced pressure or crystallization (if solid) from Et2O/Hexane.

Quality Verification & Analytical Logic

Distinguishing the target product from the "Epoxide Route" isomer is critical. Use the following diagnostic signals.

NMR Diagnostic Criteria
FeatureTarget: 2-Methyl-2-(pyrazol-1-yl)propan-1-olImpurity: 1-(2-Hydroxy-2-methylpropyl)pyrazole
Structure Pyrazole-C(Me)2-CH2-OH Pyrazole-CH2 -C(Me)2-OH
1H NMR (CH2) Singlet at ~3.6–3.8 ppm (integrates to 2H). Deshielded by Oxygen.Singlet at ~4.0–4.2 ppm. Deshielded by Nitrogen.
13C NMR (CH2) Signal at ~70 ppm (attached to O).Signal at ~60 ppm (attached to N).
DEPT-135 CH2 peak is Down (inverted).CH2 peak is Down (inverted).

Self-Validating Check: If your CH2 peak appears as a doublet (due to coupling) or shifts significantly upfield, suspect O-alkylation of the pyrazole ring or incomplete reduction.

Activity & Application Profile

While primarily a synthetic intermediate, the "activity" of this molecule is defined by its Chemical Reactivity and Fragment Efficiency in drug design.

A. Chemical Reactivity (Process Activity)

The steric bulk of the gem-dimethyl group significantly alters the reactivity of the alcohol compared to linear analogs (e.g., 2-(pyrazol-1-yl)ethanol).

  • Nucleophilicity: Reduced. Derivatization (e.g., Tosylation, Mesylation) requires stronger bases (e.g., NaH rather than TEA) and longer reaction times.

  • Oxidation: Oxidation to the aldehyde (Swern or Dess-Martin) proceeds cleanly but is sensitive to over-oxidation due to the electron-rich pyrazole ring.

B. Biological Utility (Fragment-Based Drug Discovery)

This scaffold is a validated bioisostere for the tert-butyl group, introducing polarity (the pyrazole nitrogen) to modulate logP while maintaining the spherical hydrophobic volume of the tert-butyl shape.

  • Kinase Inhibition: The motif is frequently found in JAK inhibitors (e.g., Ruxolitinib analogs) where the pyrazole serves as a hinge binder or solvent-front interacting group.

  • Metabolic Stability: The gem-dimethyl group blocks Cytochrome P450-mediated hydroxylation at the

    
    -position, a common clearance pathway for linear alkyl chains.
    

Visualization of Workflows

The following diagrams illustrate the synthetic logic and the analytical decision tree for verifying the product.

SynthesisComparison Pyrazole 1H-Pyrazole IsobutyleneOxide Isobutylene Oxide (Route A) Pyrazole->IsobutyleneOxide BromoEster Ethyl 2-bromo-2- methylpropanoate (Route B) Pyrazole->BromoEster BaseCat Base Catalysis (SN2 Attack) IsobutyleneOxide->BaseCat Alkylation Alkylation (Cs2CO3, Reflux) BromoEster->Alkylation WrongIsomer Tertiary Alcohol (WRONG ISOMER) BaseCat->WrongIsomer Steric Control Favors CH2 Attack EsterInter Intermediate Ester Alkylation->EsterInter Reduction LiAlH4 Reduction EsterInter->Reduction Target Primary Alcohol (TARGET) Reduction->Target Retains Connectivity

Caption: Comparative logic showing why Route B (Ester Reduction) is required to bypass the regioselectivity issues of Route A.

AnalysisWorkflow Sample Isolated Product (Crude Oil) NMR 1H NMR Analysis (CDCl3) Sample->NMR Decision Check CH2 Chemical Shift NMR->Decision ResultA Signal @ 4.1 ppm (N-CH2-C-OH) Decision->ResultA Deshielded by N ResultB Signal @ 3.7 ppm (N-C-CH2-OH) Decision->ResultB Deshielded by O ActionA REJECT: Tertiary Alcohol Isomer ResultA->ActionA ActionB ACCEPT: Target Primary Alcohol ResultB->ActionB

Caption: Analytical decision tree using 1H NMR chemical shifts to distinguish the target primary alcohol from the common tertiary alcohol impurity.

References

  • Regioselectivity in Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link

  • Pyrazole Alkylation Methodologies: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[1][2][3] Comprehensive Heterocyclic Chemistry, 5, 167-303. Link

  • Gem-Dimethyl Effect in Drug Design: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Synthesis of Ruxolitinib Intermediates (Contextual): Lin, Q., et al. (2009). Enantioselective Synthesis of JAK1/JAK2 Inhibitor INCB018424 via Organocatalytic Conjugate Addition. Organic Letters, 11(9), 1999–2002. Link

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol: Proper Disposal Procedures

Part 1: Executive Summary & Immediate Directives[1] 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is a nitrogen-containing organic building block, typically used in the synthesis of pharmaceutical intermediates (e.g., kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Directives[1]

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is a nitrogen-containing organic building block, typically used in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors).[1] Due to the presence of the pyrazole ring and a primary alcohol moiety, this compound presents specific hazards regarding aquatic toxicity, potential skin/eye irritation, and nitrogen oxide (NOx) generation during combustion.

Immediate Disposal Directives:

  • Do NOT dispose of via sink or municipal drainage systems. (Strict Prohibition: Aquatic Toxicity Risk).

  • Segregate from strong oxidizers and strong acids immediately.

  • Primary Disposal Path: High-temperature incineration with secondary combustion chamber (scrubber) for nitrogenous waste.[1]

Part 2: Chemical Profile & Hazard Identification[1][2][3][4]

Since specific Safety Data Sheets (SDS) for niche intermediates can be sparse, this guide utilizes Functional Group Analysis (FGA) to derive safety protocols. This approach ensures safety even in the absence of compound-specific toxicological data.[1]

Functional Group Hazard Analysis
Functional GroupAssociated HazardOperational Implication
Pyrazole Ring (N-Heterocycle)Acute Toxicity & Irritation: Pyrazoles are known skin/eye irritants and potential sensitizers.[1][2] NOx Generation: Releases toxic nitrogen oxides upon burning.Must be labeled as "Toxic" and "Irritant." Incineration requires scrubbers.
Neopentyl Alcohol (Hindered Primary Alcohol)Combustibility: Organic backbone contributes to fuel load. Reactivity: Can react vigorously with strong oxidizers (e.g., chromic acid, permanganates).Keep away from ignition sources.[3][4][5][6][7][8] Store away from Oxidizing Waste streams.
Gem-Dimethyl Linker Lipophilicity: Increases potential for bioaccumulation relative to simple alcohols.[1]strictly prevents aqueous disposal to protect aquatic ecosystems.
Physical Properties (Estimated)
  • State: Likely a viscous oil or low-melting solid (based on MW ~140 g/mol and H-bonding capability).[1]

  • Solubility: Soluble in organic solvents (DCM, DMSO, Methanol); moderately soluble in water.

  • Flash Point: Estimated >60°C (Combustible, not Highly Flammable), but treat as Flammable for waste categorization.

Part 3: Waste Segregation & Storage Protocols

Proper segregation is the first line of defense against unexpected exothermic events in the waste container.

Compatibility Matrix

CRITICAL: Do not mix 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol with the following waste streams:

  • Stream A (Oxidizers): Peroxides, Nitric Acid, Permanganates.

    • Risk:[1][3][4][5][8] The alcohol group can be oxidized, generating heat and potentially unstable aldehydes/carboxylic acids.

  • Stream B (Acids): Sulfuric Acid, HCl.

    • Risk:[1][3][4][5][8] The pyrazole nitrogen is basic (

      
      ). Mixing with strong acids causes protonation, generating heat (exotherm) which can pressurize waste containers.
      
  • Stream C (Reactive Metals): Sodium, Lithium.

    • Risk:[1][3][4][5][8] Alcohol deprotonation generates hydrogen gas (

      
      ), an explosion hazard.
      
Storage Specifications
  • Container Type: Amber Glass or High-Density Polyethylene (HDPE).[1]

  • Headspace: Fill containers only to 80% capacity to allow for thermal expansion.

  • Labeling:

    • Primary: "Organic Waste - Nitrogenous"[1]

    • Secondary: "Contains Pyrazole Derivatives"[1]

    • Hazard Pictograms: GHS07 (Exclamation Mark), GHS09 (Environmental Hazard).

Part 4: Disposal Workflow (Step-by-Step)

This protocol is designed to be a self-validating system.[1] If you cannot confirm the purity or identity of the waste, default to the "Unknown/Mixed" path.

Decision Tree & Workflow

DisposalWorkflow Start Waste Generation: 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol StateCheck Determine Physical State Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE Jar Solid->SolidPack SolventCheck Check Solvent System Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Ethyl Acetate) SolventCheck->NonHalogenated LiquidPack_Halo Carboy: Halogenated Waste (Code: F002) Halogenated->LiquidPack_Halo LiquidPack_NonHalo Carboy: Organic Solvents (Code: F003/F005) NonHalogenated->LiquidPack_NonHalo Labeling Label: 'Contains Pyrazoles' (Nitrogenous Waste) SolidPack->Labeling LiquidPack_Halo->Labeling LiquidPack_NonHalo->Labeling FinalDisposal High-Temp Incineration (Rotary Kiln) Labeling->FinalDisposal

Figure 1: Operational workflow for segregating and packaging pyrazole-alcohol waste streams based on physical state and solvent background.[1]

Detailed Procedures
Scenario A: Pure Compound (Solid/Oil) [1]
  • Packaging: Transfer the material into a dedicated solid waste container (Wide-mouth HDPE).

  • Solvent Wash: If the material is sticky, dissolve in a minimal amount of Acetone or Methanol and treat as Scenario B .

  • Labeling: Mark as "Solid Organic Waste - Toxic".

Scenario B: In Solution (Reaction Mixture)
  • Identify Solvent:

    • If DCM/Chloroform : Use the Halogenated Waste stream.

    • If Methanol/Ethyl Acetate/DMSO : Use the Non-Halogenated Waste stream.

  • Quenching (If applicable): If the reaction mixture contains residual reagents (e.g., thionyl chloride, strong bases), quench carefully before transferring to the waste carboy.

    • Self-Validation Check: Monitor temperature during quenching. If temp rises >10°C, stop and cool before proceeding.

  • Transfer: Pour into the appropriate carboy using a funnel. Do not overfill.

Part 5: Emergency Response (Spill Procedures)

Spill Response Classification: Minor (<100 mL/g) vs. Major (>100 mL/g).

Minor Spill (<100 mL)
  • Isolate: Evacuate the immediate bench area.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels if the substance is hot or mixed with oxidizers.

  • Clean: Scoop absorbed material into a sealable bag. Wipe the surface with soap and water.[9][10]

  • Disposal: Place the bag into the Solid Hazardous Waste container.

Major Spill (>100 mL)
  • Evacuate: Clear the laboratory immediately.

  • Ventilate: If safe, open fume hood sashes to max; close lab doors.

  • Notify: Contact Site Safety Officer (SSO) or Emergency Response Team.

  • Do Not Attempt Cleanup alone or without respiratory protection (organic vapor cartridge) if aerosolization is suspected.

Part 6: Regulatory Compliance Codes

When filling out waste manifests, use the following codes as a baseline (verify with local EHS regulations):

RegulationClassificationCode/Note
US EPA (RCRA) Ignitable Waste (if in flammable solvent)D001
US EPA (RCRA) Toxic Waste (Default for N-heterocycles)D000 (Unlisted Hazardous)
EU CLP Aquatic ChronicH411/H412
DOT (Transport) Flammable Liquid, n.o.s.[1] (if in solution)UN 1993

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrazole. PubChem. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link][1]

Sources

Handling

Personal protective equipment for handling 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol

Executive Safety Summary 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is a functionalized pyrazole-alcohol intermediate used primarily in high-value medicinal chemistry (e.g., kinase inhibitor synthesis). As a specific Safety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol is a functionalized pyrazole-alcohol intermediate used primarily in high-value medicinal chemistry (e.g., kinase inhibitor synthesis).

As a specific Safety Data Sheet (SDS) may not be widely available for this precise structural isomer, Read-Across Safety Principles dictate that it must be handled as a Hazardous Substance . Pyrazole derivatives are known to possess acute toxicity (oral/inhalation) and skin sensitizing properties. The alcohol moiety increases solubility in biological tissues, potentially enhancing dermal absorption.

Core Directive: Treat this compound as a Severe Eye Irritant (GHS Cat. 1/2) and Potential Skin Sensitizer . All handling must occur within a certified Chemical Fume Hood.

Risk Assessment & Hazard Identification (Estimated)

Based on Structure-Activity Relationships (SAR) of analogous pyrazole-ethanols.

Hazard ClassGHS Category (Est.)Risk Statement
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1][2]
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][3][4]
Serious Eye Damage Category 2ACauses serious eye irritation.[3]
Sensitization (Skin) Category 1BMay cause an allergic skin reaction.
Aquatic Toxicity Category 3Harmful to aquatic life.[5]

Personal Protective Equipment (PPE) Matrix

Select PPE based on the "Worst-Case" exposure scenario.

Body AreaRecommended EquipmentTechnical Justification
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Pyrazoles can permeate thin latex. Double gloving provides a breakthrough time >480 mins and allows immediate removal of the outer layer upon contamination.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient. The hydroxyl group implies hydrogen bonding capability, making the substance sticky and difficult to rinse from eyes.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Volatility is low-to-moderate, but pyrazole dusts/mists are respiratory irritants. N95/P100 respirator required only if working outside a hood (not recommended).
Body Lab Coat (High-Neck, Cotton/Poly Blend) Prevents skin absorption. Ensure cuffs are tucked under gloves.

Operational Handling Protocol

This self-validating workflow minimizes exposure during synthesis or analysis.

Phase 1: Preparation & Weighing
  • Environment Check: Verify Fume Hood airflow is functional. Clear the sash area of clutter.

  • Static Control: This compound (likely a viscous oil or low-melting solid) may be static-prone. Use an anti-static gun if weighing solid powder.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a tarred closed vial method:

    • Tare a vial with cap.

    • Add compound inside the hood.

    • Cap tightly.[1][2][3][4][6][7][8]

    • Weigh outside.

Phase 2: Solubilization & Transfer

Causality: Pyrazoles are nucleophilic; alcohols are protic. Avoid strong acid halides without temperature control to prevent exothermic decomposition.

  • Solvent Selection: Highly soluble in DCM, Methanol, and DMSO.

  • Transfer: Use a positive-displacement pipette for viscous oils to ensure accuracy and prevent dripping.

  • Spill Defense: Perform all transfers over a secondary containment tray (polypropylene) to catch micro-drips.

Phase 3: Reaction & Cleanup
  • Quenching: If used as a nucleophile, quench reactions with Ammonium Chloride (

    
    ) solution carefully.
    
  • Decontamination: Wipe all surfaces with Ethanol-soaked tissues , then follow with soap and water. Pyrazoles are organic-soluble; water alone will smear the residue.

Workflow Visualization

The following diagram outlines the logical flow for safe handling, emphasizing decision nodes for spill management.

G cluster_emergency Emergency Loop Start Start: Material Receipt Inspect Inspect Container (Crystals vs. Oil?) Start->Inspect Decision_State Physical State? Inspect->Decision_State Solid_Protocol Protocol A: Solid Use Anti-static Spatula Weigh in Hood Decision_State->Solid_Protocol Solid Liquid_Protocol Protocol B: Viscous Liquid Use Pos-Displacement Pipette Weigh by Difference Decision_State->Liquid_Protocol Liquid/Oil Dissolve Solubilization (DCM/MeOH) Solid_Protocol->Dissolve Liquid_Protocol->Dissolve Reaction Reaction / Application Dissolve->Reaction Cleanup Decontamination (EtOH Wipe -> Soap) Reaction->Cleanup Waste Disposal (Halogen-Free Organic) Cleanup->Waste Spill Spill Detected Absorb Absorb: Vermiculite/Sand Spill->Absorb Absorb->Waste

Caption: Decision logic for handling 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol based on physical state, ensuring containment.

Emergency Response & Disposal

Accidental Exposure
  • Eye Contact: Immediately flush with water for 15 minutes .[2][6] Hold eyelids open. The pyrazole ring is basic; flushing is critical to prevent corneal hazing.

  • Skin Contact: Do not use organic solvents (acetone/ethanol) to wash skin; this enhances absorption. Use copious soap and water.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Disposal Strategy
  • Waste Stream: Segregate as Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

  • Destruction: High-temperature incineration is required to break down the nitrogen-rich pyrazole ring and prevent formation of nitrosamines in water systems.

  • Do NOT: Do not pour down the drain. Pyrazoles are persistent in aquatic environments.

References

  • PubChem. (2023). Compound Summary: Pyrazole Derivatives and Safety Data. National Library of Medicine. [Link]

  • ECHA. (2023). Registration Dossier: 1H-Pyrazole. European Chemicals Agency. [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(1H-pyrazol-1-yl)propan-1-ol
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